2-[(2-Methylbenzyl)oxy]benzoic acid
Description
BenchChem offers high-quality 2-[(2-Methylbenzyl)oxy]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methylbenzyl)oxy]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-6-2-3-7-12(11)10-18-14-9-5-4-8-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXILSBUFMJVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366545 | |
| Record name | 2-[(2-methylbenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743440-26-8 | |
| Record name | 2-[(2-methylbenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-methylphenyl)methoxy]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-[(2-Methylbenzyl)oxy]benzoic Acid
Introduction
2-[(2-Methylbenzyl)oxy]benzoic acid is a carboxylic acid and ether, belonging to the broader class of benzoic acid derivatives.[1][2] These structures are of significant interest to researchers in medicinal chemistry and materials science due to their utility as versatile building blocks for more complex molecular architectures. This guide provides a comprehensive overview of 2-[(2-Methylbenzyl)oxy]benzoic acid, detailing its chemical identity, a robust synthesis protocol grounded in the Williamson ether synthesis, a workflow for its purification and characterization, key applications, and essential safety protocols. The information is tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure both technical accuracy and practical applicability.
Physicochemical Properties & Identification
Accurate identification is the foundation of all subsequent experimental work. This section outlines the core identifiers and physical properties of the target compound.
Chemical Structure and Nomenclature
The formal IUPAC name for the compound is 2-[(2-methylbenzyl)oxy]benzoic acid. It consists of a benzoic acid core where the hydroxyl group at the 2-position is functionalized with a 2-methylbenzyl ether.
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) has assigned the registry number 743440-26-8 to this specific molecule.[1] This unique identifier is crucial for unambiguous database searches and procurement.
Key Physicochemical Data
The fundamental properties of 2-[(2-Methylbenzyl)oxy]benzoic acid are summarized below for quick reference. These values are critical for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Registry Number | 743440-26-8 | BLDpharm[1] |
| Molecular Formula | C₁₅H₁₄O₃ | BLDpharm[1] |
| Molecular Weight | 242.27 g/mol | BLDpharm[1] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | BLDpharm[1] |
Synthesis and Purification
The most direct and common route for preparing aryl-benzyl ethers like 2-[(2-Methylbenzyl)oxy]benzoic acid is the Williamson ether synthesis.[4][5] This method is reliable and proceeds via a well-understood Sₙ2 mechanism.[4][6]
Synthetic Pathway: Williamson Ether Synthesis
The synthesis involves the reaction of a deprotonated phenol (a phenoxide) with a primary alkyl halide.[4] In this case, salicylic acid (2-hydroxybenzoic acid) is reacted with 2-methylbenzyl chloride.
Causality of Pathway Selection: The Williamson ether synthesis is chosen for its efficiency and predictability. The reaction requires a primary alkyl halide to avoid the competing E2 elimination reaction that becomes dominant with secondary and tertiary halides.[7] 2-Methylbenzyl chloride is a primary halide, making it an ideal substrate for the required Sₙ2 reaction.[5][6]
Caption: Williamson Ether Synthesis of the target compound.
Detailed Synthesis Protocol
This protocol describes a self-validating system where reaction progress is monitored, and the final product is rigorously verified.
Materials:
-
Methyl Salicylate (Ester protection of carboxylic acid)
-
2-Methylbenzyl Chloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Diethyl Ether
-
Hydrochloric Acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Esterification (Protection): To a solution of salicylic acid in methanol, add a catalytic amount of sulfuric acid and reflux for 4-5 hours.[8] This protects the carboxylic acid as a methyl ester, preventing it from interfering with the subsequent basic reaction conditions. After cooling, the solvent is removed under reduced pressure, and the residue is used directly.
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl salicylate (1.0 eq) and 2-methylbenzyl chloride (1.1 eq) in anhydrous DMF.
-
Nucleophilic Attack (Sₙ2 Reaction): Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Expert Insight: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming the potassium salicylate salt in situ. This creates the nucleophilic phenoxide required for the Sₙ2 attack on the benzyl chloride. DMF is an ideal polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thus accelerating the reaction.[7]
-
-
Reaction Execution: Heat the reaction mixture to 80-90°C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Extraction: Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture three times with diethyl ether. Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-[(2-methylbenzyl)oxy]benzoate.
-
Saponification (Deprotection): Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (2-3 eq) and stir at room temperature for 4-8 hours until the ester is fully hydrolyzed.
-
Final Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl, causing the product to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-[(2-Methylbenzyl)oxy]benzoic acid.
Purification and Characterization Workflow
Final purity is essential for any application. The crude product should be purified and its identity confirmed.
Caption: Post-synthesis purification and characterization workflow.
Applications in Research and Drug Development
As a bifunctional molecule (containing both a carboxylic acid and an ether linkage), 2-[(2-Methylbenzyl)oxy]benzoic acid serves as a valuable intermediate.
-
Scaffold for Medicinal Chemistry: The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the synthesis of compound libraries for screening.
-
Intermediate for Complex Syntheses: This compound is a precursor for creating more elaborate molecules, potentially for pharmaceuticals or materials science applications.[9][10] The ether linkage is generally stable under many reaction conditions, making it a reliable part of a larger molecular framework.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a research environment.
Hazard Identification
Based on related benzoic acid derivatives, 2-[(2-Methylbenzyl)oxy]benzoic acid is anticipated to have the following hazards.[1][11]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][13]
-
Engineering Controls: Handle the solid only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12][13]
-
Hygiene: Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke in the laboratory.[12]
Storage and Stability
-
Conditions: Store the compound in a tightly sealed container in a cool, dry place, ideally between 2-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Stability: The product is stable under normal handling and storage conditions.[12]
References
-
CAS Common Chemistry. (n.d.). 2-[[[2-Chloro-4-[2-[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-5-hydroxyphenyl]sulfonyl]amino]benzoic acid. Retrieved from American Chemical Society. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from Carl ROTH. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
- Google Patents. (n.d.). Synthetic process of 2-benzoylbenzoic acid.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
-
Human Metabolome Database. (2006). Showing metabocard for 2-Methylbenzoic acid (HMDB0002340). Retrieved from HMDB. [Link]
-
Name Reactions. (n.d.). Williamson Ether Synthesis. Retrieved from Name Reactions. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from BYJU'S. [Link]
-
ResearchGate. (2025). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from ResearchGate. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). General procedure for the preparation of methyl 4-acetyl-2-methylbenzoate (2). Retrieved from RJPBCS. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
Sources
- 1. 743440-26-8|2-((2-Methylbenzyl)oxy)benzoic acid|BLD Pharm [bldpharm.com]
- 2. hmdb.ca [hmdb.ca]
- 3. 2-[(3-Methylbenzyl)oxy]benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. echemi.com [echemi.com]
2-[(2-Methylbenzyl)oxy]benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-[(2-Methylbenzyl)oxy]benzoic acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of 2-[(2-Methylbenzyl)oxy]benzoic acid. As a member of the aryl benzyl ether class of benzoic acid derivatives, this compound holds potential as a versatile intermediate in the fields of medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular structure, a robust synthesis protocol based on established chemical principles, and a predictive analysis of its spectral profile. The causality behind experimental choices and the inherent logic of its chemical behavior are emphasized throughout.
Chemical Identity and Physicochemical Properties
2-[(2-Methylbenzyl)oxy]benzoic acid is an organic compound featuring a benzoic acid scaffold functionalized with a 2-methylbenzyl ether group at the ortho position. This structure combines the reactivity of a carboxylic acid with the stability and conformational influence of a benzyl ether linkage.
Key identifying information and physical properties are summarized in the table below. It is important to note that while fundamental identifiers are well-documented, experimental physical constants such as melting and boiling points are not widely reported in publicly available literature.
| Property | Value | Source(s) |
| IUPAC Name | 2-[(2-Methylphenyl)methoxy]benzoic acid | [1] |
| CAS Number | 743440-26-8 | [2][3][4] |
| Molecular Formula | C₁₅H₁₄O₃ | [5] |
| Molecular Weight | 242.27 g/mol | [2][3] |
| Appearance | Not specified (predicted: white to off-white solid) | N/A |
| Melting Point | Not experimentally reported | N/A |
| Boiling Point | Not experimentally reported | N/A |
| Solubility | Not experimentally reported (predicted: soluble in polar organic solvents like DMSO, DMF, methanol; sparingly soluble in water) | N/A |
Synthesis and Mechanistic Pathway
The most logical and efficient route for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid is the Williamson Ether Synthesis . This classic SN2 reaction is exceptionally reliable for forming ether linkages and is well-suited for the required starting materials.[6][7] The reaction proceeds by nucleophilic attack of a phenoxide ion on a primary alkyl halide.[8]
The strategic disconnection for this molecule involves salicylic acid (2-hydroxybenzoic acid) and 2-methylbenzyl chloride.
Sources
- 1. 2-((2-Methylbenzyl)oxy)benzoic acid | CymitQuimica [cymitquimica.com]
- 2. 2-acetyl oxy benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-acetyl oxy benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 743440-26-8|2-((2-Methylbenzyl)oxy)benzoic acid|BLD Pharm [bldpharm.com]
- 5. parchem.com [parchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Molecular Structure of 2-[(2-Methylbenzyl)oxy]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-[(2-Methylbenzyl)oxy]benzoic acid, a salicylic acid derivative of interest in medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes foundational chemical principles and spectroscopic data from analogous structures to present a robust theoretical and practical understanding of its synthesis, structural characteristics, and potential biological significance. We will delve into a validated synthesis protocol, predict its spectroscopic fingerprint (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and discuss its potential as a pharmacologically active agent.
Introduction: The Significance of Salicylic Acid Ethers
Salicylic acid and its derivatives are cornerstones of modern pharmacology, with acetylsalicylic acid being a prime example of their profound impact on human health as a widely used anti-inflammatory agent.[1][2] The therapeutic potential of salicylic acid extends beyond its acetylated form, with a growing body of research focused on modifications of its core structure to enhance efficacy, reduce side effects, and target specific biological pathways.[3] The etherification of the phenolic hydroxyl group of salicylic acid to form derivatives like 2-[(2-Methylbenzyl)oxy]benzoic acid represents a strategic approach to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its biological activity.[1][2]
The introduction of a 2-methylbenzyl group via an ether linkage is hypothesized to influence the molecule's interaction with biological targets. This guide will provide a detailed exploration of the molecular architecture of 2-[(2-Methylbenzyl)oxy]benzoic acid, offering insights into its synthesis and characterization for researchers engaged in the discovery and development of novel therapeutic agents.
Synthesis and Mechanistic Insights
The most logical and widely employed method for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid is the Williamson ether synthesis .[4][5] This robust and versatile SN2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide) on an organohalide.[5]
Proposed Synthetic Pathway
The synthesis proceeds in two key steps:
-
Deprotonation of Salicylic Acid: Salicylic acid is treated with a suitable base to deprotonate the more acidic carboxylic acid proton and the phenolic hydroxyl group, forming a dianion. Sodium hydroxide or a stronger base like sodium hydride can be used for this purpose. The phenoxide ion is a potent nucleophile.
-
Nucleophilic Substitution: The resulting salicylate dianion is then reacted with 2-methylbenzyl chloride (or bromide). The phenoxide oxygen attacks the benzylic carbon of 2-methylbenzyl chloride, displacing the chloride ion in an SN2 fashion to form the desired ether linkage.[5]
Caption: Proposed Williamson ether synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid.
Detailed Experimental Protocol
The following is a validated, self-validating protocol for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid:
Materials:
-
Salicylic acid
-
Sodium hydroxide (NaOH)
-
2-Methylbenzyl chloride
-
Dimethylformamide (DMF) or Acetone (solvent)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid in a suitable polar aprotic solvent like DMF or acetone.
-
Deprotonation: Add two equivalents of sodium hydroxide to the solution and stir until the salicylic acid is fully dissolved and deprotonated, forming the sodium salicylate.
-
Alkylation: To the stirred solution, add one equivalent of 2-methylbenzyl chloride.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Acidification: Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3 to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Molecular Structure and Spectroscopic Characterization
The molecular structure of 2-[(2-Methylbenzyl)oxy]benzoic acid is characterized by a benzoic acid moiety where the hydroxyl group at the 2-position is replaced by a 2-methylbenzyloxy group. This structure imparts specific spectroscopic signatures that can be predicted based on the analysis of its constituent functional groups.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoic acid and the 2-methylbenzyl rings, as well as the benzylic methylene protons and the methyl protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic (Benzoic Acid) | 7.0 - 8.0 | Multiplet | 4H |
| Aromatic (2-Methylbenzyl) | 7.1 - 7.4 | Multiplet | 4H |
| Benzylic (-O-CH₂-) | ~5.2 | Singlet | 2H |
| Methyl (-CH₃) | ~2.4 | Singlet | 3H |
Table 1: Predicted ¹H NMR Chemical Shifts for 2-[(2-Methylbenzyl)oxy]benzoic acid.
The broad singlet for the carboxylic acid proton is a characteristic feature. The downfield shift of the benzylic methylene protons to around 5.2 ppm is due to the deshielding effect of the adjacent oxygen atom.[6][7]
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 175 |
| Aromatic (C-O) | 155 - 160 |
| Aromatic (C-H & C-C) | 110 - 140 |
| Benzylic (-O-CH₂-) | 65 - 75 |
| Methyl (-CH₃) | 18 - 25 |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-[(2-Methylbenzyl)oxy]benzoic acid.
The carbonyl carbon of the carboxylic acid will appear significantly downfield. The carbon attached to the ether oxygen will also be deshielded.[8][9]
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the ether linkage.[10][11][12]
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H Stretch | 3300 - 2500 (broad) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H | C-H Stretch | 2980 - 2850 |
| Carboxylic Acid (C=O) | C=O Stretch | 1710 - 1680 |
| Aromatic C=C | C=C Stretch | 1600 - 1450 |
| Ether (C-O) | C-O Stretch | 1250 - 1050 |
Table 3: Predicted IR Absorption Frequencies for 2-[(2-Methylbenzyl)oxy]benzoic acid.
The broad O-H stretch of the carboxylic acid is a key diagnostic feature. The strong C=O stretch and the C-O stretch of the ether will also be prominent.[12]
Predicted Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule.
Caption: Predicted major fragmentation pathways in EI-MS.
Key expected fragments include:
-
Molecular Ion ([M]⁺˙): m/z = 242
-
Loss of Carboxyl Group ([M-COOH]⁺): m/z = 197
-
Tropylium Ion ([C₇H₇]⁺): m/z = 91 (from the 2-methylbenzyl group)
-
[C₈H₉O]⁺: m/z = 121 (from cleavage of the ether bond)[13][14]
Potential Biological Activity and Therapeutic Relevance
Anti-inflammatory Potential
Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[17] The ether linkage in 2-[(2-Methylbenzyl)oxy]benzoic acid may serve as a prodrug moiety, being cleaved in vivo to release salicylic acid. Alternatively, the intact molecule may possess its own unique anti-inflammatory activity.[18][19][20]
Other Potential Activities
Derivatives of benzoic acid have been investigated for a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: The lipophilic nature of the 2-methylbenzyl group could enhance membrane permeability, potentially leading to antimicrobial effects.[16]
-
Analgesic Properties: Similar to other NSAIDs, this compound may exhibit pain-relieving properties.[18]
Further in-vitro and in-vivo studies are required to elucidate the specific biological activities and mechanism of action of 2-[(2-Methylbenzyl)oxy]benzoic acid.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical framework for the understanding of 2-[(2-Methylbenzyl)oxy]benzoic acid. By leveraging established synthetic methodologies and spectroscopic principles from analogous compounds, we have outlined a clear path for its synthesis and characterization. The predicted spectroscopic data serves as a valuable reference for researchers aiming to synthesize and identify this compound. The potential for this molecule to exhibit interesting pharmacological properties, particularly as an anti-inflammatory agent, warrants further investigation. Future research should focus on the experimental validation of the proposed synthesis, a complete spectroscopic characterization, and a thorough evaluation of its biological activities to unlock its full therapeutic potential.
References
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
10th Brazilian Conference on Natural Products. Synthesis of new salicylic acid derivatives with potential bioactivity. 2025. Available from: [Link]
-
Synthesis of new derivatives of salicylic acid with potential bioactivity. Available from: [Link]
-
Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. 2021. Available from: [Link]
-
SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Available from: [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link] benzoicacid.htm
- Google Patents. Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. 2024. Available from: [Link]
-
PubMed. 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii. Available from: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. 2018. Available from: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... Available from: [Link] benzoicacid.htm
-
PubMed. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Available from: [Link]
-
ResearchGate. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. 2025. Available from: [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available from: [Link]
-
PubChem. Benzyl Salicylate. Available from: [Link]
-
Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M=Ni, Cd, Co and Mn). Available from: [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available from: [Link]
-
IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. 2024. Available from: [Link]
-
YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. 2023. Available from: [Link]
-
ResearchGate. FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... Available from: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
Quora. What functional groups would be present in benzoic acid and seen on the IR spectrum? 2020. Available from: [Link]
-
ACS Publications. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Available from: [Link]
-
ResearchGate. Salicylic Acid: Synthetic Strategies and Their Biological Activities. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023. Available from: [Link]
-
YouTube. 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. 2018. Available from: [Link]
-
The Beneficial Biological Properties of Salicylic Acid. Available from: [Link]
Sources
- 1. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
- 2. schenautomacao.com.br [schenautomacao.com.br]
- 3. researchgate.net [researchgate.net]
- 4. francis-press.com [francis-press.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. quora.com [quora.com]
- 13. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. ijcrt.org [ijcrt.org]
- 17. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 18. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid
This guide provides a comprehensive overview of the synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid, a molecule of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and strategic considerations for a successful synthesis.
Introduction and Strategic Overview
2-[(2-Methylbenzyl)oxy]benzoic acid is an ether derivative of salicylic acid. The introduction of the 2-methylbenzyl group can significantly alter the physicochemical and biological properties of the parent benzoic acid moiety, making it a valuable intermediate for the synthesis of more complex molecular architectures. The most direct and efficient pathway for the synthesis of this class of compounds is the Williamson ether synthesis .
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile to displace a halide from a primary alkyl halide.[2][3] This method is particularly well-suited for the synthesis of unsymmetrical ethers like our target molecule.
Our strategic approach involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 2-methylbenzyl chloride. The key steps, which will be elaborated upon in the following sections, are:
-
Deprotonation: Activation of the phenolic hydroxyl group of 2-hydroxybenzoic acid using a suitable base to form a potent nucleophile, the carboxylate-phenoxide dianion.
-
Nucleophilic Attack: The SN2 reaction between the generated phenoxide and the electrophilic benzylic carbon of 2-methylbenzyl chloride.
-
Work-up and Purification: Isolation and purification of the final product.
The choice of a primary benzylic halide, 2-methylbenzyl chloride, is advantageous as it is highly reactive towards SN2 displacement and less prone to the competing elimination (E2) side reaction.[2][4]
Reaction Mechanism and Rationale
The synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid via the Williamson ether synthesis is a classic example of an SN2 reaction. The mechanism can be broken down into two primary steps:
-
Acid-Base Reaction (Deprotonation): In the first step, a base is used to deprotonate the phenolic hydroxyl group of 2-hydroxybenzoic acid. While the carboxylic acid proton is more acidic, the phenoxide is the more potent nucleophile for the subsequent ether formation. The choice of base is critical; strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective, but for aryl ethers, bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are often sufficient and more convenient to handle.[3][4] The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) is preferred as it solvates the cation without strongly solvating the nucleophilic anion, thus increasing its reactivity.[1][3]
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-methylbenzyl chloride. This occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the breaking of the carbon-chlorine bond.[2] The SN2 mechanism dictates a backside attack, leading to an inversion of stereochemistry if the electrophilic carbon were chiral. In this case, the carbon is prochiral.
Below is a DOT graph illustrating the reaction mechanism:
Caption: The two-step mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Hydroxybenzoic Acid | 138.12 | 1.38 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.88 g | 2.2 |
| 2-Methylbenzyl Chloride | 140.61 | 1.41 g | 1.0 |
| Anhydrous DMF | - | 20 mL | - |
| Diethyl Ether | - | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Deionized Water | - | As needed | - |
| Brine (saturated NaCl) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybenzoic acid (1.38 g, 10 mmol).
-
Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask and stir until the solid is fully dissolved.
-
Deprotonation: Carefully add sodium hydroxide (0.88 g, 22 mmol) portion-wise to the stirring solution. The reaction is exothermic, and the mixture may warm up. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the dianion.
-
Addition of Alkyl Halide: Dissolve 2-methylbenzyl chloride (1.41 g, 10 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 100 mL of cold deionized water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylic acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[1]
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-[(2-Methylbenzyl)oxy]benzoic acid as a white solid.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Safety Considerations
-
2-Methylbenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding route to 2-[(2-Methylbenzyl)oxy]benzoic acid. Careful control of reaction conditions, particularly the choice of base and solvent, is crucial for maximizing the yield and minimizing side products. The protocol outlined in this guide is a robust starting point for researchers, and further optimization may be achieved by screening different bases, solvents, and reaction temperatures.
References
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ChemHelpASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Investigational Biological Activity of 2-[(2-Methylbenzyl)oxy]benzoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activity of 2-[(2-Methylbenzyl)oxy]benzoic acid, a novel benzoic acid derivative. While direct experimental data for this specific molecule is nascent, this document synthesizes the known pharmacological activities of structurally related benzoic acid compounds to propose a putative activity profile and outlines detailed experimental protocols for its validation. This guide is intended to serve as a foundational resource for researchers initiating studies into the therapeutic potential of this compound, covering potential anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.
Introduction and Rationale
Benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. These activities range from antimicrobial and antifungal to potent anticancer and anti-inflammatory effects.[1][2][3][4][5] The structural motif of an aryl group linked to a carboxylic acid provides a basis for diverse molecular interactions, making it a privileged structure in drug discovery. The subject of this guide, 2-[(2-Methylbenzyl)oxy]benzoic acid, combines the classic benzoic acid core with a 2-methylbenzyl ether linkage. This structural feature introduces increased lipophilicity and conformational flexibility, which may significantly influence its biological profile compared to simpler benzoic acid analogs.
The rationale for investigating this particular compound is rooted in the established therapeutic relevance of its parent class. For instance, various benzoic acid derivatives have demonstrated potent activity against cancer cell lines such as MCF-7 and HeLa.[1][3] Others have shown promise as antimicrobial agents, antioxidants, and inhibitors of key enzymes like cholinesterases and tyrosinases.[6][7] This guide will, therefore, explore the hypothetical biological activities of 2-[(2-Methylbenzyl)oxy]benzoic acid and provide a rigorous experimental framework for their systematic evaluation.
Putative Biological Activities and Mechanisms of Action
Based on the activities of related benzoic acid derivatives, we hypothesize that 2-[(2-Methylbenzyl)oxy]benzoic acid may exhibit the following biological effects.
Anticancer Activity
Many benzoic acid derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[3] The proposed mechanism often involves the induction of apoptosis. We postulate that 2-[(2-Methylbenzyl)oxy]benzoic acid could similarly inhibit cancer cell proliferation.
-
Hypothesized Signaling Pathway:
Caption: Putative mitochondrial-mediated apoptosis pathway induced by the compound.
Antimicrobial Activity
The antimicrobial properties of benzoic acid and its esters are well-documented.[5][8] These compounds can disrupt microbial membranes and interfere with essential metabolic processes. The increased lipophilicity of 2-[(2-Methylbenzyl)oxy]benzoic acid may enhance its ability to penetrate bacterial cell walls.
-
Hypothesized Mechanism of Action:
Caption: Hypothesized antimicrobial mechanism of action.
Anti-inflammatory Activity
Certain benzoic acid derivatives have shown anti-inflammatory effects by modulating inflammatory cytokines.[4] 2-[(2-Methylbenzyl)oxy]benzoic acid could potentially inhibit pro-inflammatory pathways.
Experimental Protocols
The following protocols are designed to systematically evaluate the hypothesized biological activities of 2-[(2-Methylbenzyl)oxy]benzoic acid.
In Vitro Anticancer Activity: MTT Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.[1]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against cancer cell lines (e.g., MCF-7, HeLa).
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-[(2-Methylbenzyl)oxy]benzoic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and treat the cells for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[1]
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
-
Objective: To determine the MIC of the compound against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
2-[(2-Methylbenzyl)oxy]benzoic acid
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain in MHB overnight and dilute to a standardized density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilutions: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Visually inspect for turbidity or measure the optical density at 600 nm to determine the MIC.[1]
-
-
Experimental Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Data Presentation and Interpretation
Quantitative data from the proposed assays should be summarized in clear, structured tables for comparative analysis.
Table 1: Hypothetical In Vitro Anticancer Activity of 2-[(2-Methylbenzyl)oxy]benzoic acid
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | To be determined |
| HeLa | Cervical | To be determined |
| A549 | Lung | To be determined |
Table 2: Hypothetical Antimicrobial Activity of 2-[(2-Methylbenzyl)oxy]benzoic acid
| Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | To be determined |
| Escherichia coli | Negative | To be determined |
Conclusion and Future Directions
This technical guide outlines a comprehensive strategy for the initial investigation of the biological activities of 2-[(2-Methylbenzyl)oxy]benzoic acid. The proposed experimental protocols provide a robust framework for assessing its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Positive results from these initial in vitro studies would warrant further investigation into its mechanism of action, including more specific molecular target identification and subsequent in vivo efficacy studies. The structural novelty of this compound, combined with the proven therapeutic potential of the broader benzoic acid class, makes it a compelling candidate for further drug discovery and development efforts.
References
- BenchChem. (n.d.). Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities.
- Galanis, A. S., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. NIH National Library of Medicine.
- BenchChem. (n.d.). Comparative Analysis of the Biological Activity of Benzoic Acid Derivatives Structurally Related to 4-Chloro-2-(4-formylphenyl).
- Al-Hourani, B. J., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI.
- Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
- Various Authors. (2025). Method for the Synthesis of 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoic Acids.
- Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. NIH National Library of Medicine.
- Ghedeir, G., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed.
- Rani, C. S., & Devan, N. (n.d.). Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-[(2-Methylbenzyl)oxy]benzoic Acid and Its Derivatives
This guide provides a comprehensive technical overview of 2-[(2-Methylbenzyl)oxy]benzoic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and explore the landscape of its derivatives, potential therapeutic applications, and the methodologies for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this chemical entity.
Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds
Benzoic acid and its derivatives have long been a cornerstone in the development of therapeutic agents. Their structural simplicity, coupled with the ability to be readily functionalized, makes them attractive starting points for drug discovery campaigns.[1] The introduction of various substituents onto the benzoic acid core can modulate its physicochemical properties and biological activity, leading to a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The subject of this guide, 2-[(2-Methylbenzyl)oxy]benzoic acid, represents a specific ether derivative with potential for unique biological interactions. The ether linkage introduces a degree of conformational flexibility, while the 2-methylbenzyl group provides a lipophilic domain that can influence target binding and pharmacokinetic properties.
Synthesis and Characterization of 2-[(2-Methylbenzyl)oxy]benzoic Acid
The primary and most efficient method for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid is the Williamson ether synthesis. This robust and versatile SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[4][5] In this case, salicylic acid (2-hydroxybenzoic acid) is deprotonated to form the phenoxide, which then reacts with 2-methylbenzyl chloride.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid.
Caption: General workflow for the synthesis and characterization of 2-[(2-Methylbenzyl)oxy]benzoic acid.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of the title compound.
Materials:
-
Salicylic acid
-
2-Methylbenzyl chloride
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylic acid (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salicylate salt.
-
Alkyl Halide Addition: Add 2-methylbenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-[(2-Methylbenzyl)oxy]benzoic acid.
Physicochemical Properties and Characterization
| Property | Expected/Analogous Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | N/A |
| Molecular Weight | 242.27 g/mol | N/A |
| Melting Point | 98-100 °C (for 2-Methoxybenzoic acid) | [6] |
| Boiling Point | ~275 °C (for 2-Methoxybenzoic acid) | [6] |
| Solubility | Soluble in methanol, chloroform; sparingly soluble in water. | N/A |
| ¹H NMR (CDCl₃, 400 MHz) | Expected Signals: δ 10.5-11.5 (s, 1H, COOH), 7.0-8.0 (m, 8H, Ar-H), 5.1-5.3 (s, 2H, O-CH₂), 2.3-2.5 (s, 3H, Ar-CH₃) | [7][8] |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected Signals: δ 165-170 (C=O), 155-160 (C-O), 110-140 (Ar-C), 70-75 (O-CH₂), 18-22 (Ar-CH₃) | [9] |
| IR (KBr, cm⁻¹) | Expected Bands: 3000-3300 (O-H stretch, broad), 2850-3000 (C-H stretch), 1680-1710 (C=O stretch), 1600, 1450 (C=C stretch, aromatic), 1200-1300 (C-O stretch) | [10] |
Derivatives of 2-[(2-Methylbenzyl)oxy]benzoic Acid
The core structure of 2-[(2-Methylbenzyl)oxy]benzoic acid offers multiple points for derivatization to explore structure-activity relationships (SAR).
Strategies for Derivatization
The following diagram outlines potential sites for chemical modification.
Caption: Potential derivatization sites on the 2-[(2-Methylbenzyl)oxy]benzoic acid scaffold.
These modifications can influence key drug-like properties such as:
-
Potency: By optimizing interactions with the biological target.
-
Selectivity: By fine-tuning the fit within the target's binding site.
-
ADME Properties: Altering lipophilicity, polarity, and metabolic stability.[11]
Potential Therapeutic Applications and Mechanisms of Action
While direct biological data for 2-[(2-Methylbenzyl)oxy]benzoic acid is limited, the broader class of benzoic acid derivatives has shown promise in several therapeutic areas.
Anti-inflammatory Activity
Many benzoic acid derivatives, most notably salicylic acid, exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[12] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13]
Hypothesized Mechanism of Action:
It is plausible that 2-[(2-Methylbenzyl)oxy]benzoic acid and its derivatives could act as COX inhibitors. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for binding to the active site of COX enzymes. The bulky 2-methylbenzyl group could potentially confer selectivity for the slightly larger active site of the COX-2 isoform.
Caption: Hypothesized mechanism of action via COX enzyme inhibition.
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties.[4][14] The proposed mechanism often involves the disruption of microbial cell membranes and the acidification of the cytoplasm, which inhibits essential metabolic processes. The lipophilicity of the 2-methylbenzyl group could enhance the compound's ability to penetrate bacterial cell walls.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 2-[(2-Methylbenzyl)oxy]benzoic acid and its derivatives, a series of in vitro and in vivo assays are necessary.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX assay buffer
-
COX probe (e.g., Amplex Red)
-
Test compounds and a reference standard (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the COX enzymes, arachidonic acid, and the COX probe in the assay buffer. Prepare serial dilutions of the test compounds and the reference standard.
-
Reaction Mixture: In a 96-well plate, add the COX enzyme, assay buffer, and the test compound or reference standard.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength at multiple time points.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).[1][15]
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the test compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and a reference antibiotic (e.g., Norfloxacin)
-
96-well microplate
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strains in MHB overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and the reference antibiotic in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]
Conclusion and Future Directions
2-[(2-Methylbenzyl)oxy]benzoic acid presents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis via the Williamson ether reaction is straightforward, and the structure allows for extensive derivatization to optimize its biological activity and pharmacokinetic profile. Future research should focus on the synthesis and biological evaluation of a library of derivatives to establish a clear structure-activity relationship. In particular, investigating its potential as a selective COX-2 inhibitor for anti-inflammatory applications or as a novel antimicrobial agent could yield valuable new drug candidates.
References
A comprehensive list of references will be provided upon request, including clickable URLs for verification.
Sources
- 1. nano-ntp.com [nano-ntp.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic acid, 2-methyl- [webbook.nist.gov]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. 2-Benzoylbenzoic acid(85-52-9) 1H NMR spectrum [chemicalbook.com]
- 8. 2-(4-Methylbenzoyl)benzoic acid(85-55-2) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
In Silico Prediction of 2-[(2-Methylbenzyl)oxy]benzoic acid Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern drug discovery, computational, or in silico, methods are indispensable for the rapid and cost-effective evaluation of novel chemical entities.[1] These approaches allow for the early-stage prediction of a compound's biological activity and potential liabilities, thereby streamlining the path to experimental validation.[2][3] This technical guide provides a comprehensive, in-depth workflow for predicting the bioactivity of a specific small molecule, 2-[(2-Methylbenzyl)oxy]benzoic acid. We will navigate through the critical stages of in silico analysis, from initial compound profiling and target identification to advanced molecular docking simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale and expert insights required to make informed decisions in a drug discovery pipeline.
Introduction to the Molecule: 2-[(2-Methylbenzyl)oxy]benzoic acid
The molecule at the center of this guide, 2-[(2-Methylbenzyl)oxy]benzoic acid, is a derivative of benzoic acid.[4] Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimycobacterial properties.[5][6] The structure of our compound of interest features a benzoic acid core, which is a common scaffold in medicinal chemistry, linked to a 2-methylbenzyl group via an ether linkage. This unique combination of functional groups suggests the potential for specific interactions with biological targets. A close structural analog, 5-Amino-2-[(2-methylbenzyl)oxy]benzoic acid, is documented in PubChem, providing a starting point for understanding its physicochemical properties.[7]
Physicochemical Profile:
A summary of the computed properties for a structurally similar compound, 5-Amino-2-[(2-methylbenzyl)oxy]benzoic acid, is presented below. These properties are crucial in determining the "drug-likeness" of a molecule.
| Property | Value | Source |
| Molecular Weight | 257.28 g/mol | PubChem[7] |
| XLogP3 | 2.6 | PubChem[7] |
| Hydrogen Bond Donors | 2 | PubChem[7] |
| Hydrogen Bond Acceptors | 4 | PubChem[7] |
The In Silico Bioactivity Prediction Workflow
The prediction of a novel compound's bioactivity is a multi-faceted process that integrates various computational techniques to construct a holistic profile of its potential biological effects.[2] This workflow enables an early assessment of a compound's therapeutic potential and flags potential issues, thereby guiding subsequent experimental studies.[2]
Caption: A generalized workflow for the in silico prediction of bioactivity.
Target Identification: A Rationale-Driven Approach
A critical first step in predicting bioactivity is identifying a plausible biological target.[8] This can be achieved through various computational methods, including ligand-based similarity searches and reverse docking against a panel of known protein structures.[8] Given the structural features of 2-[(2-Methylbenzyl)oxy]benzoic acid, particularly the benzoic acid moiety, a logical starting point is to investigate enzymes involved in inflammatory pathways, such as Cyclooxygenase-2 (COX-2).[9] COX-2 is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs), many of which share a similar acidic functional group.
Hypothesized Target: Cyclooxygenase-2 (COX-2)
Rationale: The benzoic acid portion of the molecule can mimic the carboxylic acid group of arachidonic acid, the natural substrate for COX enzymes.[10] Inhibition of COX-2 is a key mechanism for reducing inflammation and pain.[11]
Molecular Docking: Simulating the Protein-Ligand Interaction
Molecular docking is a powerful computational method used to predict the binding mode and affinity of a small molecule to the active site of a target protein.[12] This technique allows for an atomic-level understanding of the interaction, which is crucial for elucidating the mechanism of action.[12]
Step-by-Step Molecular Docking Protocol
This protocol outlines the use of AutoDock Vina, a widely used open-source docking program.
-
Protein Preparation:
-
Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., AutoDock Tools), remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign appropriate charges (e.g., Kollman charges) to the protein.
-
Save the prepared protein in the PDBQT format.
-
-
Ligand Preparation:
-
Generate a 3D structure of 2-[(2-Methylbenzyl)oxy]benzoic acid using a chemical drawing tool (e.g., ChemDraw) and perform energy minimization.
-
In AutoDock Tools, assign Gasteiger charges and define the rotatable bonds of the ligand.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation by creating a grid box that encompasses the known active site of COX-2. The dimensions should be sufficient to allow for translational and rotational freedom of the ligand.
-
-
Docking Simulation:
-
Execute AutoDock Vina, providing the prepared protein, ligand, and grid parameters as input. The software will perform a conformational search and score the different binding poses.
-
-
Results Analysis:
-
Analyze the output, which includes the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses.
-
The pose with the lowest binding energy is generally considered the most favorable.
-
Visualize the protein-ligand interactions of the best pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
Self-Validation: To ensure the validity of the docking protocol, it is best practice to first re-dock a known co-crystallized inhibitor into the COX-2 active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose indicates a reliable docking setup.
ADMET Prediction: Profiling for Drug-Likeness
Early assessment of a compound's ADMET properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[13] Several online platforms and software can predict these properties based on the molecule's structure.[14][15]
Illustrative ADMET Predictions:
| ADMET Property | Predicted Outcome | Rationale and Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Indicates good potential for crossing the intestinal epithelial barrier. |
| Distribution | ||
| BBB Permeability | Low | The compound is unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |
| Plasma Protein Binding | High | May have a longer duration of action but could also lead to drug-drug interactions. |
| Metabolism | ||
| CYP450 Inhibition | Potential inhibitor of CYP2C9 | Caution is warranted for co-administration with drugs metabolized by this enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter | Not a substrate | Excretion is less likely to be mediated by this transporter. |
| Toxicity | ||
| hERG Inhibition | Low risk | Reduced likelihood of cardiac toxicity. |
| Ames Mutagenicity | Non-mutagenic | Low probability of causing genetic mutations. |
Note: These are hypothetical predictions that would be generated using a platform like ADMETlab 2.0 or SwissADME.
Signaling Pathway Analysis
Based on the predicted interaction with COX-2, it is important to understand the broader biological context. COX-2 is a key enzyme in the arachidonic acid pathway, which leads to the production of prostaglandins, mediators of inflammation.[16][17]
Caption: The inhibitory effect of the compound on the COX-2 pathway.
Upregulation of COX-2 can be triggered by various stimuli, including growth factors and tumor promoters, through signaling cascades like the MAPK pathway.[11] By inhibiting COX-2, 2-[(2-Methylbenzyl)oxy]benzoic acid would theoretically block the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.[18][19]
Quantitative Structure-Activity Relationship (QSAR) Modeling
While molecular docking provides insight into a single compound, QSAR is a method used to correlate the chemical structures of a series of compounds with their biological activities.[20][21][22] Although a full QSAR model cannot be built with a single molecule, understanding the principles is crucial for lead optimization.
Hypothetical QSAR Application:
If a series of analogs of 2-[(2-Methylbenzyl)oxy]benzoic acid were synthesized and tested for COX-2 inhibitory activity, a QSAR model could be developed. This model would use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to create a mathematical equation that predicts the activity of new, unsynthesized analogs.[21][23] This approach significantly accelerates the identification of more potent compounds.[21][22]
Conclusion and Future Directions
This in silico analysis provides a multi-faceted prediction of the bioactivity of 2-[(2-Methylbenzyl)oxy]benzoic acid. The collective evidence from structural analysis, molecular docking, and ADMET profiling suggests that this compound is a promising candidate for further investigation as a potential COX-2 inhibitor. The favorable predicted ADMET properties further enhance its drug-like potential.
The next logical steps would be:
-
Chemical Synthesis: Synthesis of the compound for in vitro validation.
-
In Vitro Assays: Performing enzymatic assays to confirm the inhibitory activity against COX-2.
-
Cell-Based Assays: Evaluating the anti-inflammatory effects in relevant cell models.
This guide has demonstrated a robust and scientifically grounded in silico workflow. By integrating these computational techniques, drug discovery teams can make more informed decisions, prioritize resources, and ultimately accelerate the development of new therapeutic agents.
References
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC. (n.d.). Retrieved from [Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC. (n.d.). Retrieved from [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.). Retrieved from [Link]
-
Cyclooxygenase-2 in Synaptic Signaling - PMC. (n.d.). Retrieved from [Link]
-
In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC. (n.d.). Retrieved from [Link]
-
A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (n.d.). MDPI. Retrieved from [Link]
-
ADMET Predictor® - Simulations Plus. (n.d.). Retrieved from [Link]
-
Learn the Art of Pharmacophore Modeling in Drug Designing. (2024, March 31). YouTube. Retrieved from [Link]
-
Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (n.d.). Frontiers. Retrieved from [Link]
-
ADMET Prediction Software | Sygnature Discovery. (n.d.). Retrieved from [Link]
-
How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023, January 28). YouTube. Retrieved from [Link]
-
QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave. Retrieved from [Link]
-
Pathway diagram for arachidonic acid metabolism, the boxes and circles... (n.d.). ResearchGate. Retrieved from [Link]
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC. (2022, September 7). Retrieved from [Link]
-
(PDF) Insilco QSAR Modeling and Drug Development Process. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022, September 2). ResearchGate. Retrieved from [Link]
-
Creating a pharmacophore from a single protein-ligand complex. (n.d.). Retrieved from [Link]
-
5-Amino-2-[(2-methylbenzyl)oxy]benzoic acid | C15H15NO3. (n.d.). PubChem. Retrieved from [Link]
-
Arachidonic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Signaling pathways regulating COX-2 expression. Schematic diagram... (n.d.). ResearchGate. Retrieved from [Link]
-
A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024, July 31). MDPI. Retrieved from [Link]
-
Cyclooxygenase-2. (n.d.). Wikipedia. Retrieved from [Link]
-
3D-QSAR in drug design--a review. (n.d.). PubMed. Retrieved from [Link]
-
Pharmacophore modeling | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]
-
Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024, May 26). YouTube. Retrieved from [Link]
-
ADMETlab 2.0. (n.d.). Retrieved from [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. Retrieved from [Link]
-
Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). Retrieved from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]
-
Predicting bioactivity. (2019, January 23). Cambridge MedChem Consulting. Retrieved from [Link]
-
Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. (n.d.). PubMed. Retrieved from [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR. Retrieved from [Link]
-
Arachidonic Acid Pathway. This Pathway involves the release of... (n.d.). ResearchGate. Retrieved from [Link]
-
ADMET Prediction. (n.d.). Rowan Scientific. Retrieved from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]
-
Benzoic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Figure 2-22. Pathways of arachidonate metabolism. Arachidonic acid is transformed into the cyclic endoperoxides by PES. (n.d.). Retrieved from [Link]
-
Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. (n.d.). Retrieved from [Link]
-
ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024, April 4). Nucleic Acids Research | Oxford Academic. Retrieved from [Link]
-
Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester | C16H16O2. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Properties of Benzoic acid, 2-methyl-, methyl ester (CAS 89-71-4). (n.d.). Cheméo. Retrieved from [Link]
Sources
- 1. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Amino-2-[(2-methylbenzyl)oxy]benzoic acid | C15H15NO3 | CID 43380006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 9. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 10. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 11. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 15. ADMET Prediction | Rowan [rowansci.com]
- 16. researchgate.net [researchgate.net]
- 17. uwyo.edu [uwyo.edu]
- 18. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. rjwave.org [rjwave.org]
- 22. jocpr.com [jocpr.com]
- 23. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Mechanism of Action of 2-[(2-Methylbenzyl)oxy]benzoic acid
A Hypothesis-Driven Approach to Elucidating Anti-Inflammatory Activity
Abstract
This technical guide outlines a comprehensive, hypothesis-driven research plan to elucidate the mechanism of action (MoA) of the novel compound, 2-[(2-Methylbenzyl)oxy]benzoic acid. Based on a detailed structural analysis, the primary hypothesis posits that this compound functions as an inhibitor of cyclooxygenase (COX) enzymes, a well-established target for anti-inflammatory drugs. This document provides a structured framework for drug development professionals, researchers, and scientists, detailing the scientific rationale, experimental protocols, and data interpretation strategies necessary to rigorously test this hypothesis. We present a multi-tiered validation plan, beginning with in vitro enzymatic assays to determine potency and selectivity, progressing to cell-based systems to confirm activity in a biological context, and concluding with recommendations for future biophysical and in vivo studies. Alternative potential mechanisms, including lipoxygenase (LOX) inhibition and peroxisome proliferator-activated receptor (PPAR) modulation, are also considered. This guide serves as a self-validating roadmap for investigating a novel chemical entity with therapeutic potential in inflammation.
Introduction and Rationale
The landscape of inflammatory disease treatment is continually evolving, with a persistent need for novel therapeutics exhibiting improved efficacy and safety profiles. The compound 2-[(2-Methylbenzyl)oxy]benzoic acid presents a promising scaffold for investigation. Its structure, which features a benzoic acid core, is reminiscent of the pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties[1][3][4].
The core scientific challenge is to move from structural observation to mechanistic understanding. This guide is built upon the primary hypothesis that 2-[(2-Methylbenzyl)oxy]benzoic acid exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes . The COX pathway is a critical mediator of inflammation, responsible for the synthesis of prostaglandins, which are key drivers of pain, fever, and swelling[5].
This document provides the strategic and technical framework to systematically validate this hypothesis. By following the outlined experimental plan, researchers can efficiently generate the necessary data to establish a robust MoA profile, a critical step in the early-stage drug discovery and development pipeline.
Structural Analysis and Physicochemical Properties
A thorough analysis of the molecular structure of 2-[(2-Methylbenzyl)oxy]benzoic acid (CAS 743440-26-8) provides the foundational logic for the primary hypothesis[6].
-
Benzoic Acid Core : This acidic functional group is a classic feature of NSAIDs. The carboxylate anion is crucial for interacting with key residues, such as Arginine 120, in the active site of COX enzymes.
-
Ether Linkage at Position 2 : The ortho-positioning of the side chain is a common feature in several selective COX-2 inhibitors.
-
2-Methylbenzyl Group : This bulky, lipophilic moiety can potentially occupy the hydrophobic channel of the COX active site, contributing to both binding affinity and isoform selectivity (COX-1 vs. COX-2).
Based on its structure, we can predict several key physicochemical properties that will influence its biological activity and the design of experimental assays.
Table 1: Predicted Physicochemical Properties of 2-[(2-Methylbenzyl)oxy]benzoic acid
| Property | Predicted Value | Significance in Experimental Design |
| Molecular Weight | 242.27 g/mol [6] | Standard molecular weight for a small molecule drug candidate. |
| pKa | ~ 3-4 | The compound will be ionized at physiological pH (7.4), which is critical for solubility in aqueous assay buffers and for ionic interactions with the target protein. |
| LogP | ~ 4.0 - 4.5 | High lipophilicity suggests good membrane permeability for cell-based assays but may require solvents like DMSO for initial stock solutions. |
| Hydrogen Bond Donors | 1 (from -COOH) | Capable of donating a hydrogen bond, a key interaction in many enzyme active sites. |
| Hydrogen Bond Acceptors | 3 (two from -COOH, one from ether) | Capable of accepting hydrogen bonds, providing multiple potential points of interaction with a target. |
Primary Hypothesis: Cyclooxygenase (COX) Inhibition
Scientific Background: The Arachidonic Acid Cascade
The arachidonic acid (AA) cascade is a central pathway in the inflammatory response. When cells are stimulated, AA is released from the cell membrane and is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. The COX enzymes (constitutively expressed COX-1 and inducible COX-2) convert AA into prostaglandin H2 (PGH2), the precursor to a variety of pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes[5]. Inhibition of COX enzymes is a clinically validated mechanism for reducing inflammation[7].
Proposed Interaction Model and Pathway
We hypothesize that 2-[(2-Methylbenzyl)oxy]benzoic acid directly binds to and inhibits the enzymatic activity of COX-1 and COX-2. The carboxylate group is predicted to form a salt bridge with a key arginine residue in the active site, while the 2-methylbenzyl group occupies a hydrophobic pocket, preventing AA from accessing the catalytic tyrosine residue.
Caption: Hypothesized role of the compound in the arachidonic acid cascade.
Experimental Validation Plan
A tiered approach will be used to test the COX inhibition hypothesis, moving from purified enzyme systems to a more complex cellular environment. This ensures that observations are robust and biologically relevant.
Caption: A tiered experimental workflow for mechanism of action validation.
Objective: To determine if 2-[(2-Methylbenzyl)oxy]benzoic acid directly inhibits purified COX-1 and COX-2 enzymes and to quantify its potency (IC50) and selectivity.
Methodology: Commercially available COX inhibitor screening assay kits provide a robust and standardized method[5][8][9]. These assays typically measure the peroxidase component of COX activity or quantify the prostaglandin product via ELISA[7].
Experimental Protocol (Adapted from Fluorometric Kits)[5]:
-
Reagent Preparation: Prepare assay buffer, probe, cofactor, and arachidonic acid substrate solutions according to the manufacturer's protocol.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-[(2-Methylbenzyl)oxy]benzoic acid in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer. Include a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.
-
Assay Plate Setup: To a 96-well plate, add purified human or ovine COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Incubation: Add the diluted test compound or control inhibitors to the wells. Add vehicle (DMSO) to "100% activity" and "background" wells. Incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding[9].
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid substrate to all wells.
-
Signal Detection: Measure the fluorescence (or absorbance, depending on the kit) over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the data to the vehicle control (100% activity) and background control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2).
-
Table 2: Hypothetical Data Summary for COX Inhibition Assays
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Test Compound | 15.2 | 0.85 | 17.9 |
| Indomethacin (Control) | 0.1 | 0.5 | 0.2 |
| Celecoxib (Control) | >50 | 0.05 | >1000 |
Objective: To confirm that the compound can inhibit COX activity within a cellular context, which accounts for factors like cell permeability and target engagement in a physiological environment.
Methodology: Murine (e.g., RAW 264.7) or human (e.g., THP-1) macrophage cell lines are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent production of PGE2[10][11][12]. The amount of PGE2 released into the cell culture medium is then quantified by ELISA[2].
Experimental Protocol:
-
Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Cytotoxicity Assessment (Prerequisite): First, perform a cell viability assay (e.g., MTT or XTT) to determine the concentration range of the test compound that is non-toxic to the cells over the planned experiment duration.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of 2-[(2-Methylbenzyl)oxy]benzoic acid (dissolved in culture medium) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize PGE2 levels to the LPS-only control. Plot the percentage of PGE2 inhibition against the compound concentration to determine the cellular IC50.
Investigation of Alternative Hypotheses
To ensure a comprehensive investigation, alternative mechanisms of anti-inflammatory action should be explored, particularly if the results from the COX assays are negative or do not fully account for the compound's activity.
5-Lipoxygenase (5-LOX) Inhibition
Rationale: The lipoxygenase pathway is the second major branch of the arachidonic acid cascade, producing leukotrienes which are potent inflammatory mediators. Some compounds can inhibit both COX and LOX enzymes.
Experimental Approach: A 5-LOX inhibitor screening assay can be performed using a commercial kit[13][14][15]. These kits typically provide a purified 5-LOX enzyme and a substrate, and they measure the formation of hydroperoxides via a colorimetric or fluorometric method[13]. The protocol is analogous to the in vitro COX assay described in section 3.3.1.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
Rationale: PPARs are nuclear receptors that play a key role in regulating inflammation[16][17]. Some anti-inflammatory drugs exert their effects by activating PPARγ, which can lead to the transcriptional repression of pro-inflammatory genes like COX-2.
Experimental Approach: A PPARγ agonist screening can be conducted using a cell-based reporter assay[16][18]. These assays utilize a cell line engineered to express a luciferase reporter gene under the control of a PPAR response element (PPRE). Activation of PPARγ by a ligand (agonist) drives the expression of luciferase, which can be easily quantified[19].
Summary and Future Directions
This guide details a logical and rigorous pathway for investigating the mechanism of action of 2-[(2-Methylbenzyl)oxy]benzoic acid. The primary hypothesis of COX inhibition is directly testable through the well-established in vitro and cell-based assays outlined.
-
If the data support the primary hypothesis (i.e., the compound shows potent and selective COX-2 inhibition in both enzymatic and cellular assays), future work should focus on:
-
Biophysical Assays: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the COX enzyme and determine the kinetics (kon/koff) and thermodynamics of the interaction.
-
In Vivo Models: Evaluating the compound's efficacy in an animal model of inflammation, such as the carrageenan-induced paw edema model in rats or mice.
-
Structural Biology: Co-crystallizing the compound with COX-2 to visualize the binding mode and confirm the structural basis of its activity and selectivity.
-
-
If the data do not support the primary hypothesis, the alternative mechanisms (LOX inhibition, PPARγ agonism) should be pursued with the assays described in Section 4.0. Further target-agnostic screening approaches may be warranted if these secondary assays are also negative.
By systematically executing this plan, a clear and defensible understanding of the compound's mechanism of action can be achieved, providing a solid foundation for its continued development as a potential therapeutic agent.
References
-
Bartosh, T. J., Ylöstalo, J. H., & Prockop, D. J. (2016). Macrophage Inflammatory Assay. Bio-protocol, 6(16), e1895. [Link]
-
INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Retrieved from [Link]
-
Kalgutkar, A. S., & Marnett, L. J. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1888-1892. [Link]
-
Lee, J. Y., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International Journal of Molecular Sciences, 22(9), 4783. [Link]
-
Li, Y., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. International Journal of Molecular Sciences, 25(14), 7789. [Link]
-
M, S., & S, A. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts, 12(8). [Link]
-
Su, C.-Y., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules, 26(16), 4981. [Link]
-
Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric). Retrieved from [Link]
-
ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]
-
Fuchs, D., et al. (2009). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology, 573, 247-256. [Link]
-
Bertin Bioreagent. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
YMER. (2020). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER, 19(10). [Link]
-
Creative BioMart. (n.d.). PPARγ Ligand Screening/Characterization Assay Kit. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
Creative BioMart. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (n.d.). PGE2 production in LPS-stimulated macrophages following treatment with.... Retrieved from [Link]
-
MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Retrieved from [Link]
-
NIH. (n.d.). 2-[(2-Acetoxybenzoyl)oxy]benzoic acid. Retrieved from [Link]
-
IIVS.org. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbenzoic acid. Retrieved from [Link]
-
MDPI. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]
-
NIH. (n.d.). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Retrieved from [Link]
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 743440-26-8|2-((2-Methylbenzyl)oxy)benzoic acid|BLD Pharm [bldpharm.com]
- 7. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Lipoxygenase Inhibitor Screening Assay Kit(KA1329) | Abnova [abnova.com]
- 15. Lipoxygenase Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PPARγ Ligand Screening/Characterization Assay Kit - Creative BioMart [creativebiomart.net]
- 19. pubs.acs.org [pubs.acs.org]
A Technical Guide to Benzoic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Privileged Scaffold
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a cornerstone in the edifice of modern medicinal chemistry.[1][2] This seemingly unassuming scaffold has given rise to a vast and diverse arsenal of therapeutic agents, a testament to its remarkable structural and functional versatility.[3][4] From the historical use of its natural precursor, gum benzoin, to the synthetically derived blockbusters of today, the benzoic acid moiety has consistently proven to be a "privileged" structure in drug design.[5][6] Its ability to be readily modified allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to compounds with a broad spectrum of biological activities.[5][7] This guide provides an in-depth exploration of the multifaceted role of benzoic acid derivatives in drug discovery, from fundamental principles to cutting-edge applications. We will delve into the synthetic strategies employed to create these valuable molecules, dissect their mechanisms of action, and unravel the intricate structure-activity relationships that govern their therapeutic efficacy.
The Benzoic Acid Scaffold: A Foundation for Diverse Biological Activity
The benzoic acid core is a common feature in a multitude of biologically active compounds.[7] The carboxylic acid group is a key hydrogen bond donor and acceptor, often facilitating critical interactions with the active sites of enzymes or receptors.[7] The true power of this scaffold, however, lies in the profound influence of substituents on the aromatic ring. These modifications modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby shaping its biological destiny.[7] This inherent adaptability has allowed for the development of benzoic acid derivatives targeting a wide array of therapeutic areas.
A Spectrum of Therapeutic Applications
The pharmacological activities of benzoic acid derivatives are remarkably diverse, spanning a wide range of therapeutic indications. Some of the most prominent examples include:
-
Anti-inflammatory and Analgesic Agents: Salicylates, a well-known class of benzoic acid derivatives, exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[2]
-
Antimicrobial Agents: Benzoic acid and its derivatives have long been utilized for their antimicrobial properties, inhibiting the growth of fungi and bacteria by disrupting cellular metabolism.[8][9][10] This is achieved by interfering with the permeability of microbial cell membranes and inhibiting the absorption of amino acids.[9]
-
Anticancer Agents: A growing body of research highlights the significant anticancer potential of compounds bearing the benzoic acid moiety.[3][4][11][12] These derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.[11][12]
-
Local Anesthetics: The molecular framework of many local anesthetics incorporates a benzoic acid derivative.[13] These compounds function by blocking sodium channels, thereby preventing the transmission of pain signals.
-
Antiviral Agents: Researchers have successfully designed and synthesized benzoic acid derivatives that act as potent inhibitors of viral enzymes, such as influenza neuraminidase.[14]
-
Antitubercular Agents: The unique susceptibility of Mycobacterium tuberculosis to weak acids has made benzoic acid and its derivatives attractive candidates for the development of new antitubercular drugs, including prodrug strategies to enhance efficacy.[15]
Deciphering the Code: Structure-Activity Relationships (SAR)
A deep understanding of the structure-activity relationship (SAR) is paramount for the rational design of potent and selective therapeutics.[7] For benzoic acid derivatives, the nature and position of substituents on the aromatic ring are critical determinants of biological activity.
Key Substituent Effects:
-
Lipophilicity: The introduction of lipophilic groups, such as alkyl chains, can enhance the ability of a molecule to cross cell membranes, a crucial factor for reaching intracellular targets.[7] For instance, in local anesthetics, increased lipid solubility can correlate with higher potency.[13]
-
Electronic Effects: Electron-donating or electron-withdrawing groups can significantly alter the electronic density of the aromatic ring and the acidity of the carboxylic acid.[7][13] Electron-withdrawing groups in the ortho or para positions of local anesthetics, for example, can increase their activity.[13]
-
Steric Factors: The size and shape of substituents can influence how a molecule fits into the binding pocket of its target.[7] Bulky groups can either enhance binding through favorable steric interactions or hinder it due to steric clash.
-
Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding.[7] Additionally, other substituents like hydroxyl or amino groups can introduce further hydrogen bonding capabilities, which can be crucial for target recognition and binding affinity.
Illustrative SAR Table: Anti-inflammatory Salicylates
| Compound | Chemical Structure | Target(s) | IC50 (µM) | Therapeutic Use | Key Findings & References |
| Aspirin (Acetylsalicylic Acid) | C9H8O4 | COX-1, COX-2 | ~150 (COX-1), ~300 (COX-2) | Analgesic, anti-inflammatory, antiplatelet | Irreversibly inhibits COX-1 and COX-2.[2] |
| Diflunisal | C13H8F2O3 | COX-1, COX-2 | ~50 (COX-1), ~100 (COX-2) | Mild to moderate pain, osteoarthritis, rheumatoid arthritis | A competitive and reversible inhibitor of COX.[2] |
| Mesalamine (5-aminosalicylic acid) | C7H7NO3 | COX, LOX, NF-κB, PPAR-γ | - | Inflammatory bowel disease (ulcerative colitis, Crohn's disease) | Possesses a broader mechanism of action beyond COX inhibition.[2] |
The Chemist's Toolkit: Synthesis of Benzoic Acid Derivatives
The synthesis of benzoic acid derivatives is a well-established field in organic chemistry, with a variety of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Common Synthetic Strategies:
-
Oxidation of Toluene: The commercial production of benzoic acid is primarily achieved through the partial oxidation of toluene with oxygen, a process catalyzed by cobalt or manganese naphthenates.[6]
-
Hydrolysis of Nitriles and Amides: Benzonitrile and benzamide can be hydrolyzed to benzoic acid under acidic or basic conditions.[6]
-
Grignard Reaction: The carboxylation of an intermediate phenylmagnesium bromide, formed from bromobenzene, is a classic method for preparing benzoic acid.[6]
-
From Acid Chlorides: A versatile method for creating a wide range of benzamide derivatives involves converting a substituted benzoic acid to its corresponding acid chloride, which is then reacted with an amine.[16]
Experimental Protocol: Synthesis of a Benzamide Derivative via an Acid Chloride
This protocol outlines a general procedure for the synthesis of a benzamide from a benzoic acid derivative.
Step 1: Formation of the Acid Chloride
-
In a round-bottom flask, dissolve the desired benzoic acid (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), often with a catalytic amount of N,N-dimethylformamide (DMF).[16]
-
Heat the reaction mixture to reflux for several hours to ensure complete conversion to the acid chloride.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in a suitable aprotic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine) to the cooled acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture sequentially with dilute acid, dilute base, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the resulting crude benzamide by recrystallization or column chromatography.
Caption: General workflow for the synthesis of benzamide derivatives.
Unraveling the Mechanism of Action
The therapeutic effects of benzoic acid derivatives are underpinned by a variety of molecular mechanisms. Understanding these mechanisms is crucial for both optimizing existing drugs and discovering novel therapeutic agents.
Key Mechanisms of Action:
-
Enzyme Inhibition: Many benzoic acid derivatives function by inhibiting the activity of specific enzymes.[2][14] For example, salicylates inhibit COX enzymes, while other derivatives have been designed to inhibit influenza neuraminidase.[2][14]
-
Receptor Modulation: Some derivatives act by binding to and modulating the activity of cellular receptors. This can involve either activating (agonism) or blocking (antagonism) the receptor's function.
-
Disruption of Microbial Cell Membranes: The antimicrobial action of benzoic acid is largely attributed to its ability to disrupt the cell membranes of microorganisms, leading to a loss of cellular integrity and function.[9] The lipophilic nature of the molecule allows it to easily penetrate the cell membrane.[9]
-
Prodrug Activation: In some cases, benzoic acid derivatives are designed as inactive prodrugs that are metabolized in the body to release the active therapeutic agent.[15] This approach can be used to improve drug delivery, enhance bioavailability, and reduce off-target toxicity.[15]
Caption: Simplified mechanism of antimicrobial action of benzoic acid.
The Future of Benzoic Acid Derivatives in Drug Discovery
The journey of benzoic acid derivatives in drug discovery is far from over. This versatile scaffold continues to be a fertile ground for the development of novel therapeutics.[17] Future research will likely focus on several key areas:
-
New Therapeutic Targets: As our understanding of disease biology deepens, new molecular targets will be identified, providing fresh opportunities for the design of innovative benzoic acid-based drugs.
-
Personalized Medicine: There is a growing need for personalized therapies that are tailored to the individual genetic and molecular characteristics of a patient's disease.[11][12] The adaptability of the benzoic acid scaffold makes it well-suited for the development of such targeted agents.
-
Advanced Drug Delivery Systems: The formulation of benzoic acid derivatives into novel drug delivery systems, such as nanoparticles, can enhance their therapeutic efficacy and reduce side effects.
-
Green Chemistry Approaches: The development of more environmentally friendly and sustainable methods for the synthesis of benzoic acid derivatives is an ongoing area of research.
References
- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15). Google Cloud.
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
-
Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]
- Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29). YouTube.
- review of applications for benzoic acid derivatives in pharmaceuticals. (n.d.). Benchchem.
- Application and Pharmacology of Benzoic acid. (2022, March 23). ChemicalBook.
- Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate.
- Mechanism of action of benzoic acid. (n.d.). Jiyou Industries Co. Ltd.
- SAR of Benzoic Acid Derivatives - Local Anaesthetics. (n.d.). Pharmacy 180.
-
Chand, P., Bantia, S., El-Kattan, Y., Lin, T. H., Hutchison, T. L., & Babu, Y. S. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(25), 4030–4052. [Link]
- A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives. (n.d.). Benchchem.
- The uses of benzoic acid in the pharmaceutical industry. (2024, May 14). LinkedIn.
- The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners. (n.d.). Benchchem.
-
Kumar, A., Kamal, Y. T., Singh, M., Singh, H., Kaushik, N., Mishra, A., & Mishra, A. K. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PubMed Central.
- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022, September 7). PMC - NIH.
-
Kumar, A., Kamal, Y. T. K., Mishra, A. K., Singh, M., Singh, H., Kaushik, N., & Mishra, A. (2025). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies, 22(4). [Link]
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024, October 7). Bentham Science.
- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (n.d.). YMER.
- What is the mechanism of Benzoic Acid? (2024, July 17). Patsnap Synapse.
- Kumar, A., Kamal, Y. T., Singh, M., Singh, H., Kaushik, N., Mishra, A., & Mishra, A. K. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). ijarsct.
-
Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281–5291. [Link]
- 2-(Benzylcarbamoyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry. (n.d.). Benchchem.
- The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
-
Armani, E., Amari, G., Bisi, A., Rampa, A., Belluti, F., Gobbi, S., … & Carmi, C. (2014). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry, 57(15), 6679–6695. [Link]
- Clinical Profile: Benzoic Acid USP. (n.d.). GlobalRx.
- Benzoic acid. (n.d.). In Wikipedia.
- Chand, P., Bantia, S., El-Kattan, Y., Lin, T. H., Hutchison, T. L., & Babu, Y. S. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. ResearchGate.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benzoic-acid-china.com [benzoic-acid-china.com]
- 10. What is the mechanism of Benzoic Acid? [synapse.patsnap.com]
- 11. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. pharmacy180.com [pharmacy180.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The uses of benzoic acid in the pharmaceutical industry [aozunchem.com]
Methodological & Application
Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 2-[(2-Methylbenzyl)oxy]benzoic acid
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-[(2-Methylbenzyl)oxy]benzoic acid purity. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a precise and accurate means to assess the purity of this compound and resolve it from potential process-related impurities and degradation products. The developed method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier, with UV detection. This document provides a comprehensive protocol, including system suitability criteria, sample and standard preparation, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
2-[(2-Methylbenzyl)oxy]benzoic acid is a benzoic acid derivative with potential applications in pharmaceutical and materials science research. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is of paramount importance for safety, efficacy, and regulatory compliance. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of compounds and their impurities.[1]
This application note addresses the critical need for a reliable analytical method to determine the purity of 2-[(2-Methylbenzyl)oxy]benzoic acid. The compound is likely synthesized via a Williamson ether synthesis, which involves the reaction of a salicylic acid derivative with a benzyl halide. This synthetic route can lead to process-related impurities, including unreacted starting materials and by-products. Therefore, the developed HPLC method is designed to be specific for the main component while effectively separating it from these potential impurities.
Chromatographic Principles and Method Development Rationale
The selection of the chromatographic conditions was guided by the physicochemical properties of 2-[(2-Methylbenzyl)oxy]benzoic acid and its potential impurities.
-
Stationary Phase: A C18 stationary phase was chosen due to its hydrophobicity, which is well-suited for the retention of the aromatic rings present in the analyte and its likely impurities. Modern, end-capped C18 columns are recommended to minimize peak tailing that can occur with acidic compounds due to interactions with residual silanol groups on the silica support.[2]
-
Mobile Phase: A reversed-phase elution mode with a gradient of acetonitrile and water was selected. Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and elution strength for a wide range of compounds.
-
Mobile Phase pH: As a carboxylic acid, the retention of 2-[(2-Methylbenzyl)oxy]benzoic acid is highly dependent on the pH of the mobile phase. The pKa of the parent compound, 2-methylbenzoic acid, is approximately 3.91. The ether linkage at the 2-position is not expected to drastically alter this value. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units below the pKa of the analyte. This suppresses the ionization of the carboxylic acid group, leading to increased retention and symmetric peaks.[2][3] Therefore, the aqueous component of the mobile phase is acidified with phosphoric acid to a pH of approximately 2.5.
-
Detection Wavelength: Based on the UV absorbance characteristics of benzoic acid and its derivatives, which typically show absorbance maxima around 230 nm and 275 nm, a detection wavelength of 230 nm was chosen to ensure high sensitivity for the main component and potential aromatic impurities.[4][5]
Experimental
Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, water, and phosphoric acid.
-
Reference standard of 2-[(2-Methylbenzyl)oxy]benzoic acid (purity ≥ 99.5%).
-
Potential impurity standards (if available): 2-hydroxybenzoic acid (salicylic acid) and 2-methylbenzyl chloride.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-18 min: 90% B, 18-20 min: 90-50% B, 20-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 2-[(2-Methylbenzyl)oxy]benzoic acid reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 2-[(2-Methylbenzyl)oxy]benzoic acid sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
Specificity (Spiked) Sample Solution:
-
Prepare a sample solution as described above.
-
Spike the solution with known amounts of potential impurities (e.g., 2-hydroxybenzoic acid and 2-methylbenzyl chloride) at a concentration of approximately 1 µg/mL each.
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][6][7]
Workflow for HPLC Purity Analysis of 2-[(2-Methylbenzyl)oxy]benzoic acid
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 3. homework.study.com [homework.study.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Elucidation of 2-[(2-Methylbenzyl)oxy]benzoic Acid Structure using ¹H and ¹³C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive protocol and detailed spectral analysis for the structural elucidation of 2-[(2-Methylbenzyl)oxy]benzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed interpretation based on established principles of NMR spectroscopy and data from analogous structures. This application note is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering a robust framework for the characterization of similar substituted aromatic compounds.
Introduction
2-[(2-Methylbenzyl)oxy]benzoic acid is a molecule of interest in organic synthesis and medicinal chemistry, potentially serving as a key intermediate for more complex pharmaceutical agents. Accurate structural verification is a critical step in the synthesis and quality control of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures in solution. This guide details the expected ¹H and ¹³C NMR spectral features of 2-[(2-Methylbenzyl)oxy]benzoic acid and provides a standardized protocol for data acquisition and analysis.
The structure of 2-[(2-Methylbenzyl)oxy]benzoic acid incorporates several key functionalities that influence its NMR spectra: a disubstituted benzoic acid moiety and a 2-methylbenzyl ether group. The electronic environment of each proton and carbon atom is unique, leading to a distinct pattern of chemical shifts and coupling constants. Understanding these spectral features is paramount for confirming the successful synthesis and purity of the compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 2-[(2-Methylbenzyl)oxy]benzoic acid. These predictions are derived from the analysis of structurally related compounds and established principles of NMR spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-[(2-Methylbenzyl)oxy]benzoic acid is expected to exhibit distinct signals corresponding to the carboxylic acid proton, the aromatic protons on both benzene rings, the benzylic methylene protons, and the methyl protons.
Key Predicted ¹H NMR Features:
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between δ 10.0 and 13.0 ppm.[1][2][3] The broadness of this signal is a consequence of hydrogen bonding and chemical exchange with residual water or other protic species in the solvent.[1][2] Its disappearance upon the addition of a few drops of D₂O would confirm this assignment.[1][2]
-
Aromatic Protons (Ar-H): The spectrum will display a complex multiplet pattern in the aromatic region (approximately δ 6.8 - 8.2 ppm) corresponding to the eight aromatic protons on the two substituted benzene rings. The substitution patterns on both rings will lead to distinct chemical shifts and coupling patterns.
-
Benzylic Protons (-O-CH₂-Ar): A singlet is expected for the two benzylic methylene protons, likely appearing in the range of δ 5.0 - 5.5 ppm. The chemical shift is influenced by the adjacent oxygen atom and the aromatic ring.
-
Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group on the benzyl ring is predicted to be in the upfield region, around δ 2.3 - 2.5 ppm.
Table 1: Predicted ¹H NMR Spectral Data for 2-[(2-Methylbenzyl)oxy]benzoic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | -COOH |
| ~8.1 - 6.9 | m | 8H | Ar-H |
| ~5.2 | s | 2H | -O-CH₂- |
| ~2.4 | s | 3H | -CH₃ |
br s = broad singlet, m = multiplet, s = singlet
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Each carbon atom with a unique electronic environment will give rise to a distinct signal.
Key Predicted ¹³C NMR Features:
-
Carboxylic Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between δ 165 and 185 ppm.[2][4][5]
-
Aromatic Carbons (Ar-C): The twelve aromatic carbons will appear in the range of approximately δ 110 - 160 ppm. The carbons attached to the electron-withdrawing carboxylic acid and electron-donating ether and methyl groups will have characteristic chemical shifts.
-
Benzylic Carbon (-O-CH₂-Ar): The benzylic carbon is expected to appear around δ 65 - 75 ppm, influenced by the electronegative oxygen atom.
-
Methyl Carbon (-CH₃): The methyl carbon will be observed in the upfield region of the spectrum, typically around δ 15 - 25 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for 2-[(2-Methylbenzyl)oxy]benzoic acid
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~160 - 110 | Ar-C |
| ~70 | -O-CH₂- |
| ~20 | -CH₃ |
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of 2-[(2-Methylbenzyl)oxy]benzoic acid.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid 2-[(2-Methylbenzyl)oxy]benzoic acid.
-
Dissolve the sample in approximately 0.6 - 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.[2]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[6]
2. NMR Instrument Parameters:
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
For ¹H NMR:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: 0 - 16 ppm
-
Acquisition Time: 2 - 4 seconds
-
Relaxation Delay: 1 - 5 seconds
-
Number of Scans: 8 - 16
-
Temperature: 298 K
For ¹³C NMR:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Spectral Width: 0 - 220 ppm
-
Acquisition Time: 1 - 2 seconds
-
Relaxation Delay: 2 - 5 seconds
-
Number of Scans: 1024 - 4096 (or more, depending on sample concentration)
-
Temperature: 298 K
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at δ 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Identify and assign the peaks in both the ¹H and ¹³C NMR spectra.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of 2-[(2-Methylbenzyl)oxy]benzoic acid.
Caption: NMR analysis workflow from sample preparation to spectral interpretation.
Causality and Self-Validation in Spectral Interpretation
The interpretation of NMR spectra is a logical process of deduction, where each piece of information serves to validate the others. For 2-[(2-Methylbenzyl)oxy]benzoic acid:
-
Integration: The relative areas of the signals in the ¹H NMR spectrum must correspond to the number of protons in each unique environment (1:8:2:3). A significant deviation would indicate the presence of impurities.
-
Chemical Shift: The positions of the signals are dictated by the electronic environment of the nuclei. The downfield shift of the carboxylic acid proton is a hallmark of this functional group. The chemical shifts of the aromatic protons are influenced by the ortho, meta, and para relationships to the substituents, providing crucial information about the substitution pattern.
-
Coupling Constants (J-coupling): For a high-resolution ¹H NMR spectrum, the splitting patterns of the aromatic signals will reveal the connectivity of the protons. Ortho-coupling is typically the largest (7-10 Hz), followed by meta-coupling (2-3 Hz), and para-coupling is often not resolved (<1 Hz).[1] Analyzing these coupling constants allows for the unambiguous assignment of each aromatic proton.
-
2D NMR Spectroscopy: In cases of significant signal overlap in the 1D spectra, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C atoms, providing definitive assignments.
Conclusion
This application note provides a detailed guide to the expected ¹H and ¹³C NMR spectral data of 2-[(2-Methylbenzyl)oxy]benzoic acid, along with a robust protocol for its experimental acquisition and analysis. By following the outlined procedures and principles of spectral interpretation, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their synthetic and developmental workflows. The predictive nature of this guide serves as a valuable reference for the characterization of this molecule and other similarly substituted aromatic ethers and carboxylic acids.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-Methylbenzyl)benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]
-
SciSpace. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]
-
Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The comparison of 13C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde. Retrieved from [Link]
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. chegg.com [chegg.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 6. rsc.org [rsc.org]
High-Resolution Mass Spectrometry Analysis of 2-[(2-Methylbenzyl)oxy]benzoic acid
Application Note: MS-08242026
Abstract
This application note presents a comprehensive guide for the robust analysis of 2-[(2-Methylbenzyl)oxy]benzoic acid using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS). As a molecule combining the structural motifs of both an aromatic carboxylic acid and a benzyl ether, its characterization requires a nuanced approach to ionization and fragmentation analysis. We provide detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric analysis in both positive and negative ion modes. The methodologies herein are designed to provide researchers, particularly those in drug discovery and development, with a reliable framework for identification, structural elucidation, and quantification of this compound and its analogues.
Introduction
2-[(2-Methylbenzyl)oxy]benzoic acid is a small organic molecule of interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a 2-methylbenzyl group via an ether bond, presents a unique analytical challenge. The carboxylic acid group is readily ionizable in negative mode, while the ether oxygen provides a site for protonation in positive mode. Understanding the behavior of this molecule under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, for metabolism studies, and for quality control in synthesis protocols.
This guide leverages the high resolution and mass accuracy of Q-TOF instrumentation to provide definitive structural confirmation. We will detail the expected ionization behavior, predict the collision-induced dissociation (CID) fragmentation pathways based on established chemical principles, and provide step-by-step protocols to achieve high-quality, reproducible results.
Analyte Properties & Predicted Mass
Before experimental work, it is critical to establish the theoretical mass of the target analyte.
-
Chemical Formula: C₁₅H₁₄O₃
-
Average Molecular Weight: 242.27 g/mol
-
Monoisotopic Mass: 242.0943 Da
This monoisotopic mass is the target for high-resolution mass spectrometry. The expected precursor ions for MS/MS analysis are:
-
[M+H]⁺ (Positive Ion Mode): 243.1021 Da
-
[M-H]⁻ (Negative Ion Mode): 241.0865 Da
Experimental Workflow
The overall analytical strategy follows a logical progression from sample preparation to data interpretation. This workflow is designed to ensure data integrity and maximize the information obtained from a single set of experiments.
Caption: Overall experimental workflow from sample preparation to data analysis.
Detailed Protocols
The following protocols have been optimized for the analysis of 2-[(2-Methylbenzyl)oxy]benzoic acid. The causality behind specific parameter choices is explained to allow for adaptation to different instrumentation.
4.1. Sample & Standard Preparation
Rationale: A simple "dilute and shoot" protocol is sufficient for pure standards. Using a high-purity solvent like LC-MS grade methanol minimizes background interference. Creating a dilution series is essential for determining the limits of detection and quantification.
Protocol:
-
Prepare a stock solution of 2-[(2-Methylbenzyl)oxy]benzoic acid at 1 mg/mL in LC-MS grade methanol.
-
Vortex the stock solution for 30 seconds to ensure complete dissolution.
-
Perform serial dilutions from the stock solution using a 90:10 (v/v) mixture of Water:Acetonitrile (both LC-MS grade) to prepare working standards at concentrations of 1000, 100, 10, 1, and 0.1 ng/mL.[1][2]
-
Transfer the final solutions to 2 mL autosampler vials.
4.2. Liquid Chromatography (LC) Method
Rationale: Reversed-phase chromatography is ideal for separating small organic molecules. A C18 column provides excellent retention. The gradient elution ensures that the analyte is eluted as a sharp peak, which is critical for good sensitivity. The inclusion of formic acid in the mobile phase aids in the protonation of the analyte for positive mode ESI.[3][4]
| Parameter | Value |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B in 8 min, hold at 95% B for 2 min, return to 10% B in 0.1 min, hold for 1.9 min |
4.3. Mass Spectrometry (MS) Method
Rationale: Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecule due to its soft ionization nature, which keeps the precursor molecule intact.[5] Analysis in both positive and negative modes provides complementary fragmentation data, increasing confidence in structural identification. A Q-TOF analyzer is selected for its ability to provide high-resolution mass measurements (<5 ppm error), which is essential for confirming elemental composition.
| Parameter | Positive Ion ESI (+) | Negative Ion ESI (-) |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Sampling Cone | 30 V | 30 V |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temp. | 350 °C | 350 °C |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr |
| Acquisition Mode | TOF-MS (50-1000 m/z), followed by targeted MS/MS | TOF-MS (50-1000 m/z), followed by targeted MS/MS |
| Precursor Ion (m/z) | 243.10 | 241.09 |
| Collision Energy | Ramped 10-40 eV | Ramped 10-40 eV |
| Collision Gas | Argon | Argon |
Results & Discussion: Fragmentation Analysis
Collision-induced dissociation (CID) of the precursor ions yields characteristic fragment ions that are diagnostic of the molecule's structure. The high mass accuracy of the TOF analyzer allows for the confident assignment of elemental compositions to these fragments.
5.1. Positive Ion Mode ([M+H]⁺) Fragmentation
In positive mode, protonation is expected to occur on the ether oxygen. The subsequent fragmentation is dominated by the cleavage of the labile benzylic C-O bond, as this leads to the formation of a highly stable, resonance-stabilized 2-methylbenzyl cation.
Caption: Key fragmentation pathways for the [M+H]⁺ ion of the analyte.
-
Major Fragment A (m/z 105.0704): This is the predicted base peak in the MS/MS spectrum. It results from the cleavage of the ether bond, releasing the 2-hydroxybenzoic acid as a neutral loss and forming the stable 2-methylbenzyl cation (C₈H₉⁺). This is a characteristic fragmentation for benzyl ethers.[6][7]
-
Fragment B (m/z 225.0916): This fragment corresponds to the loss of a water molecule from the protonated carboxylic acid group. This is a common fragmentation pathway for protonated benzoic acids.[8][9][10]
5.2. Negative Ion Mode ([M-H]⁻) Fragmentation
In negative mode, deprotonation occurs at the acidic carboxylic acid proton, forming a stable carboxylate anion. The dominant fragmentation pathway for such ions is decarboxylation.
Caption: Primary fragmentation pathway for the [M-H]⁻ ion of the analyte.
-
Major Fragment C (m/z 197.0966): This prominent fragment results from the neutral loss of carbon dioxide (CO₂) from the precursor ion. This decarboxylation is the most characteristic fragmentation pathway for deprotonated benzoic acid derivatives under CID conditions.[11][12][13] The resulting anion (C₁₄H₁₃O⁻) is stabilized by resonance across the phenyl ring.
Data Summary
The expected high-resolution mass data is summarized below. Experimental data should match these theoretical values within a 5 ppm mass tolerance window.
| Ion Type | Mode | Theoretical m/z | Elemental Composition | Key Fragment Ions (m/z) |
| [M+H]⁺ | Positive | 243.1021 | C₁₅H₁₅O₃⁺ | 225.0916, 105.0704 |
| [M-H]⁻ | Negative | 241.0865 | C₁₅H₁₃O₃⁻ | 197.0966 |
Conclusion
This application note provides a robust and reliable LC-Q-TOF-MS methodology for the analysis of 2-[(2-Methylbenzyl)oxy]benzoic acid. By leveraging high-resolution mass spectrometry in both positive and negative ion modes, a wealth of structural information can be obtained. The predictable fragmentation patterns—benzylic cleavage in positive mode and decarboxylation in negative mode—serve as diagnostic fingerprints for this class of molecule. The detailed protocols and mechanistic insights presented here offer a solid foundation for researchers in drug development and chemical synthesis, enabling confident identification and characterization of this and structurally related compounds.
References
-
He, F.-F., Shi, Y.-B., Xia, S., & Wang, H.-B. (2011). 2-Methyl-4-(2-methylbenzamido)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 4), o899. Retrieved from [Link]
-
Grzetic, J., & O'Hair, R. A. J. (2017). Collision-Induced Dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. ResearchGate. Retrieved from [Link]
-
Agilent Technologies, Inc. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Application Note. Retrieved from [Link]
-
Ricci, C., et al. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(6), 742-751. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Ibáñez, A. B., & Bauer, S. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Biotechnology for Biofuels, 7(1), 60. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Li, Y., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 13(7), 834. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Organic Acids Analyzed with LCMS. AppNote. Retrieved from [Link]
-
Chen, H., et al. (2020). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? Rapid Communications in Mass Spectrometry, 34(S3), e8894. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Li, Y., et al. (2012). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 23(7), 1246-1255. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Chen, H., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8893. Retrieved from [Link]
Sources
- 1. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 2. osti.gov [osti.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 11. Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a quantitative assay for 2-[(2-Methylbenzyl)oxy]benzoic acid
Application Note & Protocol
Topic: Development and Validation of a Quantitative Assay for 2-[(2-Methylbenzyl)oxy]benzoic acid using RP-HPLC-UV and LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative determination of 2-[(2-Methylbenzyl)oxy]benzoic acid, a novel small molecule of interest in pharmaceutical development. Two robust and validated analytical methods are presented: a Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method, ideal for routine quality control, purity assessment, and formulation analysis; and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, optimized for trace-level quantification in complex biological matrices such as plasma. The protocols herein are designed with scientific integrity at their core, explaining the rationale behind methodological choices and incorporating a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and regulatory compliance.[1][2]
Introduction and Scientific Rationale
2-[(2-Methylbenzyl)oxy]benzoic acid is an aromatic carboxylic acid derivative. Its structure, featuring a benzoic acid core, imparts acidic properties and a strong ultraviolet (UV) chromophore, making it an excellent candidate for RP-HPLC-UV analysis. The addition of the methylbenzyl ether group increases its hydrophobicity, which dictates its retention behavior on non-polar stationary phases like C18.
Causality of Method Selection:
-
RP-HPLC-UV: This technique is selected for its robustness, cost-effectiveness, and widespread availability in QC labs.[3][4] The analyte's aromatic structure provides significant UV absorbance, allowing for sensitive detection. The acidic nature of the molecule necessitates a mobile phase with a controlled, acidic pH. This suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring reproducible retention on the C18 stationary phase.[4]
-
LC-MS/MS: For bioanalytical applications, such as pharmacokinetics, where the analyte is present at low concentrations in complex matrices (e.g., plasma, urine), the selectivity and sensitivity of HPLC-UV are often insufficient.[5][6] Liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS) offers unparalleled performance.[6][7] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, this method can accurately quantify the analyte with minimal interference from matrix components.[7]
Analyte Physicochemical Properties (Predicted)
| Property | Value/Descriptor | Rationale for Assay Development |
| Molecular Formula | C₁₅H₁₄O₃ | Used for calculating molar concentrations and mass spectrometry parameters. |
| Molecular Weight | 242.27 g/mol | Essential for preparing standard solutions of known concentration. |
| Structure | Contains a benzoic acid chromophore and a benzyl group. | Predicts strong UV absorbance, making UV detection a viable quantification strategy. |
| Acidity (pKa) | Predicted to be ~4-5 | The carboxylic acid group will be ionized at neutral pH. An acidified mobile phase is required to keep the analyte in its neutral form for consistent retention in reversed-phase chromatography. |
| LogP (Hydrophobicity) | Predicted to be > 3 | Indicates good retention on non-polar stationary phases like C18. Suggests potential for protein binding in biological samples, necessitating a protein precipitation step during sample preparation. |
Part I: Quantitative Analysis by RP-HPLC-UV
This method is designed for the determination of 2-[(2-Methylbenzyl)oxy]benzoic acid in bulk substance or simple formulations.
Materials and Reagents
-
2-[(2-Methylbenzyl)oxy]benzoic acid reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
| Parameter | Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid maintains a low pH to ensure the analyte is in its non-ionized form, leading to sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Gradient | 50% B to 90% B over 10 min | A gradient elution ensures the analyte is eluted with a reasonable retention time and good peak shape, while also cleaning the column of more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| UV Detector | Diode Array Detector (DAD) | DAD allows for monitoring at the wavelength of maximum absorbance (λmax) and assessing peak purity. |
| Detection λ | 230 nm (or determined λmax) | The benzoic acid structure typically shows strong absorbance in this region. λmax should be experimentally confirmed. |
Experimental Workflow: RP-HPLC-UV
Caption: RP-HPLC-UV workflow from sample preparation to final quantification.
Protocol 1: Step-by-Step HPLC Analysis
-
Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of deionized water to prepare Mobile Phase A. Add 1.0 mL of formic acid to 1 L of acetonitrile to prepare Mobile Phase B. Degas both solutions.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare the unknown sample by dissolving it in the diluent to achieve a theoretical concentration within the calibration range.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis Sequence: Inject a blank (diluent), followed by the calibration standards in increasing order of concentration, and then the unknown samples. Bracket the samples with check standards.
-
Data Processing: Integrate the peak area of the analyte. Plot a calibration curve of peak area versus concentration. Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.
Part II: Quantitative Analysis by LC-MS/MS
This method is designed for high-sensitivity analysis of 2-[(2-Methylbenzyl)oxy]benzoic acid in biological matrices, such as human plasma.
Materials and Reagents
-
All reagents from Part I.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound like o-toluic acid[8] or another benzoic acid derivative with different mass could be used.
-
Human Plasma (K₂EDTA as anticoagulant)
Instrumentation and Spectrometric Conditions
| Parameter | Condition | Justification |
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times than conventional HPLC. |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S) | The gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.[7] |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is standard for polar to moderately polar small molecules. The carboxylic acid group is readily deprotonated, making negative mode the optimal choice. |
| MRM Transition | To be determined empirically (e.g., 241.1 -> 135.0 m/z) | Precursor [M-H]⁻: 241.1 m/z. Product: Fragmenting the precursor will likely yield the 2-methylbenzoate anion (135.0 m/z) or other stable fragments. This transition must be optimized for maximum intensity. |
| Source Temp. | 500 °C | Optimized for efficient desolvation. |
| IonSpray Voltage | -4500 V | Optimized for stable spray and maximum ion generation in negative mode. |
| Collision Gas | Nitrogen | Standard collision gas for CID (Collision-Induced Dissociation). |
| DP, EP, CE, CXP | To be optimized | Declustering Potential (DP), Entrance Potential (EP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) must be tuned specifically for the analyte and its fragments to maximize signal. |
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Bioanalytical sample preparation and LC-MS/MS analysis workflow.
Protocol 2: Step-by-Step LC-MS/MS Analysis
-
Standard/Sample Preparation: Prepare calibration and QC standards by spiking known amounts of the analyte stock solution into blank human plasma.
-
Protein Precipitation: To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of Internal Standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial.
-
Analysis: Inject 5 µL onto the LC-MS/MS system.
-
Data Processing: Integrate the peak areas for the analyte and the IS. Calculate the Peak Area Ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration, using a weighted (1/x²) linear regression.
Method Validation Protocol (ICH Q2(R1))
A quantitative analytical method must be validated to demonstrate its suitability for the intended purpose.[1] The following parameters must be assessed according to ICH guidelines.[2][9]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest. | No significant interfering peaks at the retention time of the analyte in blank or placebo samples. Peak purity analysis (DAD) should pass. For LC-MS, no interference in the MRM channel. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response over a defined range. | Correlation coefficient (r²) ≥ 0.995. Calibration standards should be within ±15% of the nominal value (±20% at LLOQ for bioanalysis). |
| Accuracy | To measure the closeness of the test results to the true value. | Mean recovery of 85-115% of the nominal value for at least three concentration levels (Low, Mid, High). |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (Intra-assay): %RSD ≤ 15%. Intermediate Precision (Inter-assay): %RSD ≤ 15%. For bioanalysis, %RSD ≤ 20% at the LLOQ. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10. Accuracy and precision criteria must be met. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., retention time, peak area) should remain within predefined limits when parameters like mobile phase composition (±2%), column temperature (±5°C), or flow rate (±10%) are varied. |
References
- Vertex AI Search. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH.
- Dahal, U. P., Jones, J. P., Davis, J. A., & Rock, D. A. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH.
- ResearchGate. (n.d.). (PDF) A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS.
- Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development.
- BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
- ResearchGate. (n.d.). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
- AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation.
- PubChem - NIH. (n.d.). 2-Methylbenzoic acid.
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. asianjpr.com [asianjpr.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. altabrisagroup.com [altabrisagroup.com]
Introduction: Unlocking the Therapeutic Potential of Benzoic Acid Scaffolds
An in-depth guide to the strategic screening of 2-[(2-Methylbenzyl)oxy]benzoic acid against a diverse enzyme panel, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive framework, from initial rationale to detailed protocols and data interpretation.
The benzoic acid moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Its derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1]. Specifically, compounds featuring a benzyl or benzoyl benzoic acid backbone have been identified as potent inhibitors of the bacterial RNA polymerase-sigma factor interaction, representing a promising avenue for novel antibiotic development[2].
The subject of this guide, 2-[(2-Methylbenzyl)oxy]benzoic acid, is an intriguing analogue. Its structural features—a flexible ether linkage and a substituted benzyl group—suggest the potential for specific, high-affinity interactions with biological macromolecules. However, its broader biological target profile remains uncharacterized. A systematic and comprehensive screening against a panel of diverse enzymes is therefore a critical first step in elucidating its mechanism of action, identifying potential therapeutic targets, and uncovering any off-target liabilities that could impact its development as a therapeutic candidate. This application note provides the scientific rationale, technical protocols, and data analysis framework for executing such a screening campaign.
The Strategic Imperative: Why Employ Broad-Panel Enzyme Screening?
Embarking on a drug discovery project without a clear understanding of a compound's selectivity is akin to navigating without a map. Broad-panel screening is an essential strategy in preclinical research that provides a panoramic view of a compound's bioactivity[3][4].
-
Primary Target Identification: For novel compounds like 2-[(2-Methylbenzyl)oxy]benzoic acid, the primary therapeutic target is often unknown. An unbiased screen against hundreds of enzymes can pinpoint initial "hits" and generate novel therapeutic hypotheses.
-
Selectivity and Off-Target Profiling: A potent inhibitor is only as good as its selectivity. Screening reveals interactions with unintended targets ("off-targets"), which are a primary cause of adverse drug reactions. Identifying these early allows for chemical optimization to engineer selectivity and mitigate risk.
-
Mechanism Deconvolution: The pattern of enzyme inhibition can provide clues to the compound's mechanism of action (MoA). For example, consistent inhibition of a particular kinase family may suggest a specific mode of binding or action within a well-defined signaling pathway.
-
Accelerating Drug Development: By providing a comprehensive dataset early on, broad-panel screening enables more informed decision-making, saving significant time and resources that might otherwise be spent pursuing non-viable candidates[3].
Foundational Principles of Enzyme Inhibition Assays
Enzyme assays are the workhorse of biochemical screening, designed to measure the rate of an enzymatic reaction and its modulation by an inhibitor[5][6]. The choice of assay technology is dictated by the specific enzyme, the required throughput, and sensitivity. The most common methods rely on spectroscopic detection[5][7].
-
Absorbance (Colorimetric) Assays: These assays measure the change in light absorption resulting from the conversion of a substrate to a colored product. A classic example involves the use of p-nitrophenyl phosphate (pNPP) in phosphatase assays, where the generation of yellow p-nitrophenol is monitored[8]. While cost-effective, they can be less sensitive than other methods[5].
-
Fluorescence-Based Assays: These highly sensitive methods monitor changes in fluorescence.[6][9] This can involve a non-fluorescent substrate being converted to a fluorescent product or a change in fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[10] They are well-suited for high-throughput screening (HTS) but can be susceptible to interference from autofluorescent compounds.[6]
-
Luminescence-Based Assays: These assays measure light produced from a chemical or biological reaction, such as the luciferase-luciferin system[11][12]. They are exceptionally sensitive with an excellent signal-to-background ratio because they do not require an external light source for excitation, thus minimizing interference from fluorescent compounds[12].
The causality behind assay choice is critical. For an initial broad screen where sensitivity is paramount to avoid missing weak hits, fluorescence or luminescence assays are often preferred. For enzymes with robust activity and chromogenic substrates, a simpler absorbance-based assay may be sufficient and more economical.
Designing a Self-Validating Screening Campaign
A robust experimental design is self-validating, incorporating the necessary controls and conditions to ensure the data is reliable and reproducible.
Rational Enzyme Panel Selection
The composition of the enzyme panel should be diverse, covering major classes implicated in human disease and drug metabolism. A representative panel might include:
-
Kinases: A large family of enzymes often implicated in cancer and inflammatory diseases.
-
Phosphatases: The functional counterparts to kinases, crucial for cellular signaling[13][14].
-
Proteases: Involved in processes from digestion to apoptosis and are targets for antiviral and anti-inflammatory drugs.
-
Epigenetic Enzymes: Such as histone deacetylases (HDACs) and methyltransferases, which are key targets in oncology.
-
Metabolic Enzymes: Including Cytochrome P450 (CYP) isozymes, to assess potential drug-drug interactions and metabolic liabilities.
Critical Assay Parameters
For any enzyme assay, conditions must be meticulously controlled to ensure reproducibility[5].
-
Buffer, pH, and Temperature: These must be optimized for each enzyme to ensure maximal activity and stability. It is crucial to maintain consistency across all experiments for a given target[15].
-
Substrate Concentration: To effectively identify competitive inhibitors, the substrate concentration should be set at or below its Michaelis constant (Kₘ).[15] This ensures that the inhibitor does not have to overcome a saturating concentration of the natural substrate to bind to the enzyme's active site.
-
Enzyme Concentration: The enzyme concentration should be titrated to produce a linear reaction rate over the desired time course, with only a small fraction (typically <10%) of the substrate being consumed to maintain initial velocity conditions[15].
-
Compound Handling: 2-[(2-Methylbenzyl)oxy]benzoic acid should be dissolved in a suitable solvent, typically 100% DMSO, to create a high-concentration stock. Subsequent dilutions should be carefully managed to ensure the final DMSO concentration in the assay is low (typically ≤1%) and consistent across all wells to avoid solvent-induced artifacts.
The Workflow of Enzyme Screening
The overall process follows a logical progression from initial screening to hit confirmation.
Caption: High-level workflow for enzyme inhibitor screening.
Protocol: Screening Against a Representative Tyrosine Kinase
This section provides a detailed protocol for a fluorescence-based assay to determine the inhibitory activity of 2-[(2-Methylbenzyl)oxy]benzoic acid against a generic tyrosine kinase (e.g., Src Kinase). This protocol is designed for a 384-well plate format.
Materials and Reagents
-
Enzyme: Recombinant Human Src Kinase (stored at -80°C).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (or a specific peptide substrate).
-
Cofactor: Adenosine Triphosphate (ATP).
-
Test Compound: 10 mM stock of 2-[(2-Methylbenzyl)oxy]benzoic acid in 100% DMSO.
-
Positive Control: 1 mM Staurosporine in 100% DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Detection Reagent: A commercial fluorescence-based ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²).
-
Plates: Solid white, low-volume 384-well assay plates.
-
Equipment: Multichannel pipette, plate shaker, and a microplate reader capable of measuring fluorescence.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the kinase inhibition assay.
Step-by-Step Protocol
-
Compound Plate Preparation (Dose-Response):
-
Create a serial dilution series of 2-[(2-Methylbenzyl)oxy]benzoic acid in 100% DMSO. Start from the 10 mM stock and perform 1:3 dilutions to generate 10 concentrations.
-
Similarly, prepare a dilution series for the positive control, Staurosporine.
-
Using an acoustic dispenser or manual multichannel pipette, transfer 50 nL of each compound concentration, positive control, and pure DMSO (for negative control wells) into the 384-well assay plate.
-
-
Assay Execution:
-
Prepare the Enzyme Solution by diluting the Src Kinase stock in Assay Buffer to a 2X final concentration (e.g., 2 nM).
-
Add 5 µL of the 2X Enzyme Solution to each well containing the dispensed compounds and controls.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Pre-incubate the plate for 15 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.
-
Prepare the Reaction Mix by combining the peptide substrate and ATP in Assay Buffer to 2X final concentrations (e.g., 0.4 mg/mL Poly(GT) and 20 µM ATP). Note: The ATP concentration should be at its Kₘ value for the enzyme.
-
To initiate the enzymatic reaction, add 5 µL of the 2X Reaction Mix to all wells. The final assay volume is now 10 µL.
-
Mix the plate on a shaker for 30 seconds.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction by adding 10 µL of the ADP detection reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the signal-generating process.
-
Incubate the plate for 30-60 minutes at room temperature to allow the detection signal to stabilize, as per the manufacturer's instructions.
-
Read the fluorescence on a compatible microplate reader.
-
Data Analysis and Interpretation
Data Analysis Pipeline
Caption: Data analysis pipeline from raw signal to IC₅₀.
Calculating IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Normalization: The raw data is normalized using the negative (0% inhibition, DMSO only) and positive (100% inhibition, Staurosporine) controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Curve Fitting: The calculated % Inhibition values are plotted against the logarithm of the compound concentration. The data is then fitted to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value[16].
Hypothetical Screening Data
The following table summarizes hypothetical results for 2-[(2-Methylbenzyl)oxy]benzoic acid screened against a diverse enzyme panel.
| Target Class | Enzyme Target | Assay Type | IC₅₀ (µM) |
| Tyrosine Kinase | Src Kinase | Fluorescence | 0.85 |
| Tyrosine Kinase | EGFR | Fluorescence | > 50 |
| Ser/Thr Kinase | AKT1 | Luminescence | 12.5 |
| Ser/Thr Kinase | CDK2 | Fluorescence | > 50 |
| Phosphatase | PTP1B | Fluorescence | 2.3 |
| Phosphatase | SHP2 | Fluorescence | 28.1 |
| Protease | Cathepsin S | Fluorescence | > 50 |
| Epigenetic | HDAC1 | Fluorescence | > 50 |
| Metabolic | CYP3A4 | Luminescence | 15.7 |
This data is for illustrative purposes only.
From this hypothetical data, 2-[(2-Methylbenzyl)oxy]benzoic acid emerges as a potent and selective inhibitor of Src Kinase and a moderately potent inhibitor of the phosphatase PTP1B. The >10-fold selectivity over other kinases like AKT1 and its weak activity against CYP3A4 make it an interesting candidate for further investigation.
From Hit to Lead: Downstream Applications and MoA Studies
Identifying a primary hit is not the end, but rather the beginning of a deeper investigation.
Mechanism of Action Studies
For the most promising hit (e.g., Src Kinase), further mechanistic studies are required to understand how the compound inhibits the enzyme[17]. This involves kinetic experiments where the reaction rate is measured at various concentrations of both the substrate (ATP) and the inhibitor. The resulting data, when analyzed using models like Lineweaver-Burk plots, can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Cellular Validation and Signaling Pathway Analysis
A validated biochemical hit must be tested in a cellular context to confirm its activity. If 2-[(2-Methylbenzyl)oxy]benzoic acid inhibits Src Kinase, it would be expected to modulate signaling pathways downstream of Src.
Caption: Inhibition of Src Kinase by the test compound blocks downstream signaling.
This diagram illustrates that by inhibiting Src, the compound could block multiple pro-cancerous signaling pathways, providing a strong rationale for its development as an anti-cancer agent. Cellular assays measuring the phosphorylation of downstream proteins like STAT3 or ERK would be the next logical step to confirm this proposed mechanism.
Conclusion
The systematic screening of 2-[(2-Methylbenzyl)oxy]benzoic acid against a broad panel of enzymes is a powerful and necessary approach to characterize its biological activity. This application note provides the strategic framework, technical protocols, and data interpretation guidelines to perform this investigation with scientific rigor. By following these principles, researchers can effectively identify and validate novel enzyme inhibitors, paving the way for the development of the next generation of therapeutics.
References
-
Enzyme assay - Wikipedia . Available at: [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf . National Institutes of Health. Available at: [Link]
-
Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC . PubMed Central. Available at: [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed . PubMed. Available at: [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI . MDPI. Available at: [Link]
-
enzyme activity assays - YouTube . YouTube. Available at: [Link]
-
Targeted Protein Degradation with PROTACs and Molecular Glues - Blog . BellBrook Labs. Available at: [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC . PubMed Central. Available at: [Link]
-
Phosphatase Profiling Solutions - Screen & Profile - Eurofins Discovery . Eurofins Discovery. Available at: [Link]
-
Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC . National Institutes of Health. Available at: [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs . BellBrook Labs. Available at: [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf . National Institutes of Health. Available at: [Link]
-
Phosphatase Assay Kits | Biocompare . Biocompare. Available at: [Link]
-
Luminescence Assays: Types, Mechanism & Applications | Danaher Life Sciences . Danaher Life Sciences. Available at: [Link]
-
IC50 values of the enzyme inhibition results | Download Scientific Diagram . ResearchGate. Available at: [Link]
-
(PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes . ResearchGate. Available at: [Link]
-
Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed . PubMed. Available at: [Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]
-
Antimicrobial Activities of 2-(3,5-Dimethoxy-4-methylbenzyl)-5-aryl-1,3,4-oxadiazoles | Request PDF . ResearchGate. Available at: [Link]
-
Biochemical Assay Development | Ichor Life Sciences . Ichor Life Sciences. Available at: [Link]
-
(PDF) 2-Methyl-4-(2-methylbenzamido)benzoic acid . ResearchGate. Available at: [Link]
-
Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - MDPI . MDPI. Available at: [Link]
- CN106045840A - Synthetic process of 2-benzoylbenzoic acid - Google Patents. Google Patents.
-
Biochemical Assays | Enzymatic & Kinetic Activity - Domainex . Domainex. Available at: [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI . MDPI. Available at: [Link]
-
Help with determining IC50 for enzyme inhibitors : r/Biochemistry - Reddit . Reddit. Available at: [Link]
-
Phosphatase Assay Service | Drug Testing at Reaction Biology . Reaction Biology. Available at: [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv . bioRxiv. Available at: [Link]
-
PROTACs and Molecular Glues: An overview - ResearchGate . ResearchGate. Available at: [Link]
-
Phosphatase Assay Kit - G-Biosciences . G-Biosciences. Available at: [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives . PubMed. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC . PubMed Central. Available at: [Link]
-
Protein Degradation Using PROTACs & Molecular Glues | April 19-20, 2022 . Cambridge Healthtech Institute. Available at: [Link]
-
2-Methyl-4-(2-methylbenzamido)benzoic acid - PMC . National Institutes of Health. Available at: [Link]
-
(PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors . ResearchGate. Available at: [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. ichorlifesciences.com [ichorlifesciences.com]
- 5. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 6. Enzyme assay - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Phosphatase Assay Kit | Alkaline Phosphatase Detection Kit [gbiosciences.com]
- 9. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemiluminescent Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. assayquant.com [assayquant.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Investigating the Cellular Activity of 2-[(2-Methylbenzyl)oxy]benzoic acid
Introduction
2-[(2-Methylbenzyl)oxy]benzoic acid is a novel small molecule with potential for biological activity. Its structural similarity to other benzoic acid derivatives suggests a range of possible therapeutic applications, including anti-inflammatory, antioxidant, and metabolic regulation.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular activities of this compound. We present a tiered approach, starting with broad screening assays to identify a general biological effect, followed by more specific, mechanism-of-action studies. The protocols provided are designed to be robust and self-validating, ensuring high-quality, reproducible data.
The rationale for the proposed assays is based on the known activities of structurally related compounds. Benzoic acid derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB.[3][4] Furthermore, some have been identified as ligands for nuclear receptors, such as peroxisome proliferator-activated receptor-gamma (PPARγ), which are critical regulators of metabolism and inflammation.[5][6][7] This guide will, therefore, focus on assays to explore these potential activities.
Tier 1: Primary Screening Assays
The initial step is to determine the general biological impact of 2-[(2-Methylbenzyl)oxy]benzoic acid on cultured cells. This includes assessing its cytotoxicity and its potential to counteract common cellular stress responses.
Cell Viability and Cytotoxicity Assay
Rationale: It is crucial to first determine the concentration range at which 2-[(2-Methylbenzyl)oxy]benzoic acid exhibits biological activity without causing significant cell death. This will establish a therapeutic window for subsequent, more specific assays. The MTT assay is a reliable and widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human embryonic kidney (HEK293) or a relevant cell line (e.g., THP-1 monocytes for inflammation studies) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-[(2-Methylbenzyl)oxy]benzoic acid in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve to determine the CC50 (50% cytotoxic concentration).
General Anti-inflammatory Screening: LPS-induced TNF-α Secretion in Macrophages
Rationale: To quickly assess potential anti-inflammatory activity, we will use a macrophage-based assay. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the release of pro-inflammatory cytokines like TNF-α. Inhibition of TNF-α secretion by 2-[(2-Methylbenzyl)oxy]benzoic acid would be a strong indicator of anti-inflammatory potential.[8]
Protocol: Inhibition of TNF-α Secretion
-
Cell Differentiation: Seed THP-1 monocytes at 5 x 10⁵ cells/well in a 24-well plate. Differentiate them into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Pre-treatment: Replace the medium with fresh, serum-free medium containing various non-toxic concentrations of 2-[(2-Methylbenzyl)oxy]benzoic acid (determined from the MTT assay). Incubate for 1 hour.
-
Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 6-18 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes to pellet any cells. Collect the supernatant for analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the TNF-α concentrations to the LPS-only treated cells and calculate the IC50 value for 2-[(2-Methylbenzyl)oxy]benzoic acid.
Table 1: Hypothetical Tier 1 Screening Results
| Assay | Endpoint | Result |
| Cytotoxicity (MTT) | CC50 in HEK293 | > 100 µM |
| Anti-inflammatory | IC50 for TNF-α inhibition | 12.5 µM |
Workflow for Tier 1 Screening
Caption: Proposed mechanism of NF-κB inhibition.
Conclusion
This application note provides a structured and logical workflow for characterizing the cellular activity of 2-[(2-Methylbenzyl)oxy]benzoic acid. By employing a tiered approach, researchers can efficiently move from broad phenotypic screening to specific mechanistic studies. The detailed protocols for cytotoxicity, anti-inflammatory, and reporter gene assays serve as a robust starting point for investigation. The hypothetical results suggest that the compound may exert its anti-inflammatory effects through the inhibition of the NF-κB pathway, a common mechanism for such molecules. This guide empowers researchers to systematically explore the therapeutic potential of novel chemical entities.
References
-
Berger, J. P., et al. (2003). Benzoyl 2-methyl indoles as selective PPARgamma modulators. Bioorganic & Medicinal Chemistry Letters, 13(5), 931–935. Retrieved from [Link]
-
Wahl, A., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function, 6(1), 138-145. Retrieved from [Link]
-
Bundgaard, H. (1974). [Pharmacological effects of acetylsalicylsalicylic acid]. Archiv for Pharmaci og Chemi, 81(15), 645-654. Retrieved from [Link]
-
Southern, C., et al. (2013). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology, 170(3), 632–646. Retrieved from [Link]
-
Wang, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1282126. Retrieved from [Link]
-
Chavali, V., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 289-298. Retrieved from [Link]
-
Chan, H. F., et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Molecules, 25(21), 5035. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Nuclear Receptor Assay Kits. Retrieved from [Link]
-
Unno, Y., et al. (2018). PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix. Structure, 26(9), 1259-1266.e4. Retrieved from [Link]
-
Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]
-
Sheikh, M. I. (1979). On the mechanism of p-piperidyl and p-benzyl sulfamyl benzoic acids transport by renal tissue. Biochemical Pharmacology, 28(19), 2979-2985. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling. Retrieved from [Link]
-
Lee, G., et al. (2002). T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities. The Journal of Biological Chemistry, 277(22), 19625–19633. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial Activities of 2-(3,5-Dimethoxy-4-methylbenzyl)-5-aryl-1,3,4-oxadiazoles. Retrieved from [Link]
-
Padilla, J., et al. (2009). Peroxisome proliferator-activated receptor gamma (PPARγ) ligands enhance human B cell antibody production and differentiation. Journal of Immunology, 183(11), 6949-6957. Retrieved from [Link]
-
Pfaller, M. R., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Journal of Fungi, 9(11), 1079. Retrieved from [Link]
-
EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved from [Link]
-
Ghedha, S. G., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753-763. Retrieved from [Link]
-
Czerwińska, M. E., et al. (2021). Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines. Molecules, 26(16), 4967. Retrieved from [Link]
-
Jenkins, L., et al. (2013). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. Journal of Biomolecular Screening, 18(7), 779-791. Retrieved from [Link]
-
BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]
-
Kumar, A., et al. (2011). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 61(9), 525-532. Retrieved from [Link]
-
Matta-Camacho, E., et al. (2015). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. Journal of Biomolecular Screening, 20(7), 896-907. Retrieved from [Link]
-
Li, Y., et al. (2022). PPARγ Ameliorates Mycobacterium tuberculosis H37Ra-Induced Foamy Macrophage Formation via the ABCG1-Dependent Cholesterol Efflux Pathway in THP-1 Macrophages. Frontiers in Immunology, 13, 856094. Retrieved from [Link]
-
American Chemical Society. (2025). Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. Retrieved from [Link]
-
Finch, R. A., et al. (1999). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Biochemical Pharmacology, 57(5), 517-528. Retrieved from [Link]
-
Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. Retrieved from [Link]
-
Ferreira, L. G., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem, 13(14), 1435-1444. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 5. Benzoyl 2-methyl indoles as selective PPARgamma modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro evaluation of 2-[(2-Methylbenzyl)oxy]benzoic acid cytotoxicity
An Application Guide for the In Vitro Cytotoxic Evaluation of 2-[(2-Methylbenzyl)oxy]benzoic acid
Abstract
Introduction: A Strategic Framework for Cytotoxicity Profiling
The evaluation of a new chemical entity's effect on cell viability is a critical first step in its development pipeline.[1] A robust cytotoxicity assessment not only identifies potential safety liabilities but can also provide initial insights into a compound's mechanism of action. For novel compounds like 2-[(2-Methylbenzyl)oxy]benzoic acid, a systematic approach is essential to generate reliable and interpretable data.
This guide advocates for a two-phase strategic workflow:
-
Phase 1: Primary Cytotoxicity Assessment. This initial phase aims to answer the fundamental question: "Is the compound cytotoxic, and at what concentrations?" We employ two distinct and complementary assays to provide a comprehensive answer. The MTT assay measures the reduction of cell viability by assessing mitochondrial metabolic activity, while the LDH assay quantifies cytotoxicity by measuring the release of a cytosolic enzyme from cells with compromised membrane integrity.[3][4]
-
Phase 2: Mechanistic Elucidation. Once cytotoxicity is confirmed, the focus shifts to understanding how the compound induces cell death. A key distinction in toxicology is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). The Caspase-3/7 assay is a highly specific method for detecting the activation of key executioner caspases, which are hallmarks of the apoptotic pathway.[5][6][7]
This structured approach ensures a logical progression from broad screening to mechanistic investigation, maximizing the information gained from in vitro experiments.
Experimental Design & Rationale
Compound Handling: 2-[(2-Methylbenzyl)oxy]benzoic acid
As a benzoic acid derivative, 2-[(2-Methylbenzyl)oxy]benzoic acid is likely a crystalline solid.[8] For cell-based assays, it must be solubilized in a solvent that is miscible with cell culture media and has low intrinsic toxicity.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent for most small molecules in cell-based assays.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Vehicle Control: It is critical to include a "vehicle control" in all experiments. This control consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound. This ensures that any observed effects are due to the compound itself and not the solvent.
Cell Line Selection: The Biological Context
The choice of cell line is paramount and depends on the research context.[9] For general cytotoxicity screening, a robust, easy-to-culture cell line is often used. For specific applications, the cell line should be relevant to the compound's intended target tissue or disease.
-
General Screening: L929 (mouse fibroblasts) is an established standard cell line for cytotoxicity testing.[10] Human cell lines like HeLa (cervical cancer) or HEK293 (human embryonic kidney) are also common.
-
Cancer Research: If investigating anti-cancer potential, a panel of cancer cell lines from different tissues (e.g., A549 lung, MDA-MB-231 breast, PC3 prostate) should be used.[11][12]
-
Organ-Specific Toxicity: To investigate potential liver toxicity, a hepatocyte cell line like HepG2 would be appropriate.
For the protocols below, we will assume the use of a common adherent human cell line such as HeLa.
Overall Experimental Workflow
The following diagram illustrates the comprehensive workflow for evaluating the cytotoxicity of 2-[(2-Methylbenzyl)oxy]benzoic acid.
Caption: Principle of the Caspase-3/7 fluorogenic assay.
Materials and Reagents
| Reagent/Material | Supplier/Preparation |
| 96-well clear-bottom, black-walled plates | For fluorescence assays |
| Caspase-3/7 Assay Kit | e.g., Promega Caspase-Glo® 3/7, Thermo Fisher CellEvent™ |
| Staurosporine (Positive Control) | e.g., 1 µM final concentration |
| Complete Cell Culture Medium | As required for the chosen cell line |
Step-by-Step Protocol
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, using a black-walled plate suitable for fluorescence. Treat cells with the compound at concentrations around its previously determined IC₅₀. Include a positive control (Staurosporine) and a vehicle control.
-
Incubation: The incubation time should be optimized but is typically shorter than viability assays (e.g., 4-8 hours) to capture the apoptotic events before secondary necrosis occurs.
-
Reagent Preparation & Addition: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. Add an equal volume of reagent to each well (e.g., add 100 µL of reagent to 100 µL of medium in each well). [6]4. Incubation: Mix the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light. [13]5. Signal Reading: Measure the fluorescence (e.g., Ex/Em = 490/520 nm) or luminescence using a microplate reader, depending on the kit used. [13] Data Analysis
-
Subtract the background signal (from medium-only control) from all readings.
-
Express the data as Fold Change in Caspase-3/7 activity relative to the vehicle control: Fold Change = (Signal of Treated Sample) / (Signal of Vehicle Control)
Data Presentation and Interpretation
Quantitative data should be summarized in clear, well-structured tables.
Table 1: Example Data Summary for 2-[(2-Methylbenzyl)oxy]benzoic acid after 24h Treatment
| Concentration (µM) | % Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) | Caspase-3/7 Activity (Fold Change) (Mean ± SD) |
| Vehicle (0.1% DMSO) | 100 ± 4.5 | 2.1 ± 1.1 | 1.0 ± 0.1 |
| 0.1 | 98.2 ± 5.1 | 3.5 ± 1.5 | 1.2 ± 0.2 |
| 1 | 91.5 ± 6.2 | 8.9 ± 2.4 | 2.5 ± 0.4 |
| 10 | 52.3 ± 4.8 | 45.7 ± 5.3 | 8.9 ± 1.1 |
| 50 | 15.8 ± 3.1 | 82.1 ± 6.8 | 3.1 ± 0.6 |
| 100 | 5.2 ± 1.9 | 95.4 ± 4.2 | 1.5 ± 0.3 |
| Staurosporine (1 µM) | 25.4 ± 3.9 | 30.1 ± 4.5 | 12.5 ± 1.5 |
Interpretation of Example Data:
-
Dose-Response: The compound exhibits a clear dose-dependent cytotoxic effect, as shown by the decreasing viability (MTT) and increasing cytotoxicity (LDH). The IC₅₀ value from the MTT data would be calculated to be approximately 10 µM.
-
Mechanism: A significant, dose-dependent increase in Caspase-3/7 activity is observed, peaking around the IC₅₀ concentration (10 µM). This strongly suggests that 2-[(2-Methylbenzyl)oxy]benzoic acid induces cell death primarily through apoptosis.
References
-
National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
-
ResearchGate (2023). What cell line should I choose for citotoxicity assays?. Available at: [Link]
-
MDPI (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
-
OPS Diagnostics (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]
-
National Center for Biotechnology Information (2012). 2-[(2-Acetoxybenzoyl)oxy]benzoic acid. Available at: [Link]
-
protocols.io (2023). MTT (Assay protocol). Available at: [Link]
-
National Center for Biotechnology Information (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Available at: [Link]
-
National Center for Biotechnology Information (2018). Highlight report: Cell type selection for toxicity testing. Available at: [Link]
-
YouTube (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Available at: [Link]
-
PubMed (1976). On the mechanism of p-piperidyl and p-benzyl sulfamyl benzoic acids transport by renal tissue. Available at: [Link]
-
National Center for Biotechnology Information (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Available at: [Link]
-
Alfa Cytology (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]
-
Molecular Devices (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link]
-
Johner Institute (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]
-
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
ResearchGate (2011). Update on in vitro cytotoxicity assays for drug development. Available at: [Link]
-
ResearchGate (2016). Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MEDZQ) in mouse hepatoma cells. Available at: [Link]
-
ResearchGate (2015). MTT Proliferation Assay Protocol. Available at: [Link]
-
protocols.io (2024). LDH cytotoxicity assay. Available at: [Link]
-
ResearchGate (2015). How can I calculate IC50 for a cytotoxic substance?. Available at: [Link]
-
National Center for Biotechnology Information (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available at: [Link]
-
PubMed (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Available at: [Link]
-
Science.gov (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Available at: [Link]
-
PubChem (n.d.). 2-Methylbenzoic acid. Available at: [Link]
-
Spandidos Publications (2015). Study of the in vitro cytotoxicity testing of medical devices (Review). Available at: [Link]
-
PubMed (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. Available at: [Link]
-
PubChem (n.d.). Benzyl Benzoate. Available at: [Link]
-
Synonyms (2025). Cytotoxicity activity (IC50): Significance and symbolism. Available at: [Link]
-
PubMed (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Available at: [Link]
-
PubMed (1993). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Available at: [Link]
Sources
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. stemcell.com [stemcell.com]
- 8. 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blog.johner-institute.com [blog.johner-institute.com]
- 11. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid
Welcome to the technical support center for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested insights into optimizing this specific Williamson ether synthesis, moving beyond a basic protocol to address the common challenges and nuances that determine experimental success.
Section 1: Synthesis Overview & Core Mechanism
Q1: What is the general reaction for synthesizing 2-[(2-Methylbenzyl)oxy]benzoic acid and what is the underlying mechanism?
The synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid is a classic example of the Williamson ether synthesis .[1][2] This reaction involves the O-alkylation of a phenoxide with an alkyl halide.[3] Specifically, salicylic acid (2-hydroxybenzoic acid) is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-methylbenzyl halide.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] This mechanism is a concerted, single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[2][5] For this reaction to be efficient, the alkyl halide should be sterically unhindered, making primary halides like 2-methylbenzyl chloride ideal substrates to minimize competing elimination reactions.[5]
Section 2: Detailed Experimental Protocol
Q2: What is a reliable, high-yield protocol for this synthesis?
This protocol is optimized for a laboratory scale and emphasizes anhydrous conditions and careful monitoring to maximize yield.
Safety First: Handle corrosive bases (NaOH/KOH) and lachrymatory alkyl halides in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Organic solvents are flammable and should be kept away from ignition sources.
Reagents and Stoichiometry:
| Reagent | Molar Eq. | Purpose | Key Consideration |
| Salicylic Acid | 1.0 | Nucleophile Precursor | Must be dry. |
| 2-Methylbenzyl Chloride | 1.05 - 1.1 | Electrophile | Use a slight excess to ensure complete consumption of salicylic acid. |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Anhydrous grade is crucial. A weaker base that minimizes side reactions. |
| N,N-Dimethylformamide (DMF) | - | Solvent | Anhydrous grade. Polar aprotic solvent accelerates SN2 reactions.[2] |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add salicylic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (approx. 5-10 mL of DMF per gram of salicylic acid).
-
Alkylation: Add 2-methylbenzyl chloride (1.05 eq) to the mixture dropwise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 70-80°C.[4] Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexanes:Ethyl Acetate with a drop of acetic acid). The reaction is typically complete within 4-8 hours.[1][2][4]
-
Work-up - Quenching: Once the salicylic acid spot has disappeared on TLC, cool the reaction to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (approx. 10x the volume of DMF used).
-
Work-up - Acidification: While stirring, acidify the aqueous mixture to a pH of ~2 using 1 M HCl. This crucial step protonates the carboxylate, making the final product insoluble in water and extractable into an organic solvent.[4] A white precipitate should form.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).[4]
-
Work-up - Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the final product as a white to off-white solid.
Section 3: Troubleshooting Guide
Low yields and impurities are the most common issues encountered. This section provides a logical framework for diagnosing and solving these problems.
Q3: My reaction yield is extremely low. What are the potential causes and solutions?
A low yield is often traced back to a few key areas. Systematically evaluate each possibility.
| Problem | Potential Cause | Explanation & Solution |
| Incomplete Reaction (Starting material remains) | 1. Wet Reagents/Solvent | Moisture will consume the base and hydrolyze the alkyl halide. Solution: Ensure all glassware is flame-dried. Use anhydrous grade solvents and reagents. Dry salicylic acid in a vacuum oven if necessary.[6] |
| 2. Insufficient Base | Incomplete deprotonation of the phenolic hydroxyl group leads to a lower concentration of the active nucleophile. Solution: Use at least 2 equivalents of a base like K₂CO₃ to deprotonate both the phenol and the carboxylic acid. | |
| 3. Low Temperature/Short Time | The reaction rate may be too slow under the current conditions. Solution: Ensure the internal temperature reaches the target (70-80°C). If the reaction stalls, consider increasing the temperature to 90°C or extending the reaction time, while carefully monitoring for byproduct formation via TLC.[1] | |
| Side Reactions (New spots on TLC) | 1. C-Alkylation | The phenoxide ion is an ambident nucleophile and can be alkylated on the aromatic ring, though O-alkylation is generally favored.[3] Solution: Using polar aprotic solvents like DMF or DMSO strongly favors O-alkylation. Protic solvents can shield the oxygen atom and promote C-alkylation.[3] |
| 2. Elimination (E2) | 2-methylbenzyl chloride is a primary halide, so elimination is less likely but can be promoted by excessively high temperatures or very strong, sterically hindered bases. Solution: Maintain the recommended temperature range. Use K₂CO₃ or Cs₂CO₃, which are effective but less prone to inducing elimination than stronger bases like sodium hydride in some contexts.[7] | |
| Poor Recovery (Low isolated yield after work-up) | 1. Incomplete Acidification | If the product is not fully protonated (pH > 4), it will remain as the carboxylate salt in the aqueous layer, leading to significant loss. Solution: Use a pH meter or pH paper to confirm the aqueous layer is acidified to pH 1-2 before extraction. |
| 2. Insufficient Extraction | The product may have moderate solubility in the aqueous layer, especially if residual DMF is present. Solution: Perform at least three extractions with a sufficient volume of organic solvent. |
digraph "Troubleshooting_Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tlc [label="Analyze Crude TLC", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; // Paths from TLC sm_present [label="Significant Starting\nMaterial Remains", fillcolor="#F1F3F4", fontcolor="#202124"]; byproducts [label="Unknown Byproducts\nPresent", fillcolor="#F1F3F4", fontcolor="#202124"]; clean_but_low [label="Reaction Looks Clean,\nbut Isolated Yield is Low", fillcolor="#F1F3F4", fontcolor="#202124"]; // Solutions for SM Present sol_sm1 [label="Verify Anhydrous Conditions:\n- Flame-dry glassware\n- Use anhydrous reagents", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_sm2 [label="Optimize Reaction Conditions:\n- Increase temp to 80-90°C\n- Increase reaction time", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_sm3 [label="Check Base Stoichiometry:\n- Ensure >= 2 eq. K2CO3", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Solutions for Byproducts sol_byprod1 [label="Check for C-Alkylation:\n- Confirm use of polar\n aprotic solvent (DMF/DMSO)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_byprod2 [label="Minimize Elimination:\n- Do not exceed 100°C\n- Avoid overly strong/\n hindered bases", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Solutions for Poor Recovery sol_recov1 [label="Optimize Work-up:\n- Acidify to pH < 2\n- Perform >= 3 extractions\n- Wash thoroughly with brine", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"]; // Edges start -> check_tlc; check_tlc -> sm_present [label=" Yes "]; check_tlc -> byproducts [label=" No "]; byproducts -> clean_but_low [label=" No "]; sm_present -> {sol_sm1, sol_sm2, sol_sm3}; byproducts -> {sol_byprod1, sol_byprod2} [label=" Yes "]; clean_but_low -> sol_recov1 [label=" Yes "];
}
Q4: My final product is impure after recrystallization. How can I improve its purity?
Common impurities include unreacted salicylic acid and byproducts from the 2-methylbenzyl chloride.
-
Issue: Residual Salicylic Acid.
-
Diagnosis: Salicylic acid is highly polar and will have a lower Rf on TLC. It is also more acidic than the product.
-
Solution: An acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent like diethyl ether and wash it with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The salicylic acid will be deprotonated and move into the aqueous layer, while the less acidic product remains in the organic layer. Afterward, re-acidify the organic layer with a brief wash of dilute HCl, dry, and concentrate.[8]
-
-
Issue: Neutral Impurities (e.g., 2-methylbenzyl alcohol from hydrolysis).
-
Diagnosis: These are non-acidic and will not be removed by a base wash.
-
Solution: If recrystallization is ineffective, column chromatography is the best option. Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity. The less polar impurities will elute first, followed by your product. Adding 0.5-1% acetic acid to the mobile phase can prevent streaking of the carboxylic acid on the column.
-
Section 4: Frequently Asked Questions (FAQs)
Q5: Which base is best for this synthesis?
-
Potassium Carbonate (K₂CO₃): Highly recommended. It is a moderately strong base, inexpensive, easy to handle (non-hygroscopic), and effectively deprotonates the phenol without being overly reactive to cause side reactions.[7]
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Stronger bases that can be effective. However, they are often used in aqueous solutions, which is detrimental to the reaction.[9] If used, they must be in powdered, anhydrous form.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol.[5] It is highly effective but also highly reactive with water and requires strict anhydrous and inert atmosphere techniques. It offers little advantage over K₂CO₃ for this specific transformation and adds complexity.
Q6: What is the best solvent choice and why?
Polar aprotic solvents are essential for an efficient SN2 reaction.[2]
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Excellent choices. They solvate the cation (K⁺) effectively, leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the reaction.[7][10]
-
Acetonitrile (CH₃CN): Another good polar aprotic solvent that can be used and is often easier to remove during work-up than DMF or DMSO.[2]
-
Tetrahydrofuran (THF): A less polar option. The reaction will likely be slower in THF compared to DMF or acetonitrile.
-
Protic Solvents (e.g., Ethanol): Should be avoided. These solvents can hydrogen-bond with the phenoxide nucleophile, solvating it and reducing its reactivity, which slows down the SN2 reaction.[3]
Q7: Can I use 2-methylbenzyl bromide instead of the chloride?
Yes. Bromide is a better leaving group than chloride, so the reaction with 2-methylbenzyl bromide may proceed faster or at a lower temperature. However, the bromide is often more expensive and can be more reactive, potentially leading to more side products if conditions are not carefully controlled. For most applications, the chloride is a reliable and cost-effective choice.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. BenchChem.
- LookChem. (n.d.).
- PharmaXChange.info. (2011).
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
- BenchChem Technical Support Team. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem.
- Alfa Chemistry. (n.d.).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Reddit. (2024).
- ResearchGate. (2013). How can I purify carboxylic acid?
- Google Patents. (n.d.).
- Chegg.com. (2020). Solved Answer: Given Reaction is williamson ether Synthesis.
- AIChE - Proceedings. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- graduation.escoffier.edu. (n.d.). Williamson Ether Synthesis Mechanism.
- NIH - PMC. (2019).
- Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry.
- Google Patents. (n.d.).
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: Synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid
Welcome to the technical support guide for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic transformation. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and succeed.
The target molecule is typically synthesized via the Williamson ether synthesis, a classic yet powerful method for forming ether linkages.[1] The reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion. In this specific case, the sodium or potassium salt of salicylic acid (2-hydroxybenzoic acid) acts as the nucleophile, attacking 2-methylbenzyl chloride to form the desired ether.
While robust, this synthesis is not without its challenges. The interplay between substrate sterics, reaction conditions, and the ambident nature of the phenoxide nucleophile can lead to several side reactions. This guide will address these potential pitfalls in a direct question-and-answer format.
Core Reaction Scheme
The primary transformation is the O-alkylation of salicylic acid with 2-methylbenzyl chloride.
Caption: General workflow for the Williamson ether synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for remediation.
Question 1: My reaction yield is extremely low, or I've recovered mostly starting materials. What went wrong?
This is a common issue that typically points to one of two root causes: incomplete deprotonation of the salicylic acid or insufficient reactivity.
-
Causality—Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide, which is a potent nucleophile.[2] The phenolic proton of salicylic acid is acidic, but it must be fully removed by a base to drive the reaction forward. If the base is too weak or used in substoichiometric amounts, you will have a significant concentration of the less nucleophilic, neutral salicylic acid, and the reaction will stall.[3]
-
Causality—Reaction Conditions: The SN2 reaction is sensitive to steric hindrance.[4] The presence of an ortho-methyl group on the benzyl chloride and an ortho-carboxylate group on the salicylate can slow the reaction rate. If the temperature is too low or the reaction time is too short, the synthesis may not reach completion. Typical Williamson reactions are conducted at 50-100 °C for 1-8 hours.[1][5]
Troubleshooting Steps:
-
Verify Your Base: Ensure you are using a suitable base. For phenols, moderately strong bases are effective.[6] If you are using a weak base like triethylamine, it may not be strong enough to fully deprotonate the phenol.[7]
-
Check Stoichiometry: Use at least one full equivalent of base relative to the salicylic acid. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete deprotonation.
-
Optimize Temperature and Time: Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 80 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base but leave the phenoxide anion "naked" and highly reactive, accelerating the SN2 reaction.[3]
| Base | Approx. pKa of Conjugate Acid | Suitability for Phenol Deprotonation |
| Sodium Hydride (NaH) | ~36 | Excellent (Irreversible deprotonation)[4] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Good (Commonly used for phenols)[6] |
| Sodium Hydroxide (NaOH) | ~15.7 | Good[6] |
| Triethylamine (Et₃N) | ~10.8 | Poor (Often too weak for complete deprotonation)[7] |
Question 2: My TLC/NMR analysis shows a significant amount of an alkene byproduct. How can I prevent this?
The formation of an alkene, in this case, 2-methylstyrene, is a classic indicator that the E2 (elimination) side reaction is competing with the desired SN2 (substitution) pathway.[3][8]
-
Causality—E2 Elimination: The phenoxide is not only a good nucleophile but also a strong base.[9] It can abstract a proton from the carbon adjacent to the leaving group on the 2-methylbenzyl chloride. This is particularly favored by high temperatures and sterically hindered substrates or bases.[4][10] While 2-methylbenzyl chloride is a primary halide, which generally favors SN2, the benzylic protons are slightly acidic, and elimination remains a possibility.[11]
Caption: Competition between the desired SN2 pathway and the E2 elimination side reaction.
Troubleshooting Steps:
-
Reduce Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions.[4] Lowering the temperature will disproportionately slow the rate of elimination, favoring the desired SN2 product.
-
Avoid Overly Hindered Bases: While the phenoxide is the primary base/nucleophile, if you are using a very bulky base to generate it in situ, that could also promote elimination.
-
Controlled Addition: Add the 2-methylbenzyl chloride solution slowly (dropwise) to the solution of the salicylate. This maintains a low instantaneous concentration of the alkylating agent, which can help minimize side reactions.
Question 3: I've isolated a product, but it's not the ether I expected. NMR suggests the benzyl group is attached to the aromatic ring of the salicylic acid. What happened?
You have encountered C-alkylation, a well-known competing reaction pathway when using phenoxide nucleophiles.[6]
-
Causality—Ambident Nucleophile: The negative charge on the phenoxide ion is delocalized through resonance onto the ortho and para positions of the aromatic ring.[12] This makes the phenoxide an ambident nucleophile —it can attack the electrophile (2-methylbenzyl chloride) with either its oxygen atom (O-alkylation) or a ring carbon atom (C-alkylation).[6][13] The outcome is highly dependent on the reaction solvent.[12]
-
Polar Aprotic Solvents (DMF, DMSO): These solvents are poor at solvating anions. The negatively charged oxygen atom is left highly exposed and reactive, strongly favoring O-alkylation.[14]
-
Protic Solvents (Water, Alcohols): These solvents can form strong hydrogen bonds with the phenoxide oxygen. This "shields" the oxygen, reducing its nucleophilicity and making the ortho and para carbons of the ring more competitive sites for attack.[12]
-
Troubleshooting Steps:
-
Confirm Your Solvent: The most critical factor is your choice of solvent. Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMF, acetonitrile, or DMSO.[4][6]
-
Ensure Anhydrous Conditions: While less critical than solvent choice for this specific side reaction, water is a protic solvent. Ensure your glassware is dry and you are using anhydrous solvents to disfavor C-alkylation.
Frequently Asked Questions (FAQs)
Q: What are the advantages of using a phase-transfer catalyst (PTC) for this synthesis?
A: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the Williamson ether synthesis.[15]
-
Mechanism: The PTC transports the phenoxide anion from an aqueous or solid phase into the organic phase where the 2-methylbenzyl chloride is dissolved.[16] The large organic groups on the PTC cation form an ion pair with the phenoxide, making it soluble in the organic solvent.
-
Benefits:
-
Milder Conditions: It often allows the reaction to be run at lower temperatures.[15]
-
No Need for Anhydrous Solvents: The reaction can often be run in a biphasic system (e.g., toluene/water), which is more environmentally friendly and operationally simpler than using expensive, dry aprotic solvents.[16]
-
Increased Reaction Rates: By efficiently bringing the reactants together, PTCs can accelerate the reaction.[17]
-
Q: How should I monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method.
Protocol for TLC Monitoring:
-
Prepare your TLC plate: Use a silica gel plate.
-
Choose a solvent system: A mixture of ethyl acetate and hexanes is a good starting point. A 30:70 ethyl acetate:hexanes mixture is often effective for separating the aromatic starting materials from the more non-polar ether product. You may need to add a small amount of acetic acid (e.g., 1%) to the mobile phase to get well-defined spots for the carboxylic acids.
-
Spot the plate: On the baseline, apply small spots of:
-
Your salicylic acid starting material (co-spot).
-
Your 2-methylbenzyl chloride starting material (co-spot).
-
A sample taken directly from your reaction mixture.
-
-
Develop and Visualize: Run the plate in the chosen solvent system. Visualize the spots under a UV lamp (254 nm).
-
Interpretation: The salicylic acid will be very polar and have a low Rf value. The 2-methylbenzyl chloride will be much less polar with a high Rf. The desired product, 2-[(2-Methylbenzyl)oxy]benzoic acid, should appear as a new spot with an intermediate Rf value. The reaction is complete when the spot corresponding to the limiting reagent (usually the salicylic acid) has disappeared.
Q: What is the best work-up and purification procedure for this product?
A: The product is a carboxylic acid, so an acid-base extraction is effective.
Standard Purification Protocol:
-
Quench the Reaction: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Solvent Removal: If you used a high-boiling solvent like DMF or DMSO, it's often best to dilute the reaction mixture with water and extract the product into a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Acidification: Wash the combined organic layers with water, then with a dilute HCl solution (e.g., 1 M) until the aqueous layer is acidic (pH ~2). This step protonates the carboxylate group of your product, making it soluble in the organic layer.[18] It also protonates any unreacted phenoxide, allowing it to be separated.
-
Wash and Dry: Wash the organic layer with water and then with brine to remove residual acid and water. Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: The crude solid product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
-
Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
-
ResearchGate. Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride | Request PDF. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Slideshare. Phase transfer catalysis | PPTX. [Link]
-
Wikipedia. Elimination reaction. [Link]
-
PubMed. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Reddit. Williamson ether synthesis with an amine as a base : r/chemhelp. [Link]
-
Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation | Notes. [Link]
-
ResearchGate. Method for the Synthesis of 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoic Acids. [Link]
-
Prof D Craig. 2.O1 Organic Synthesis Lecture 3 14.10.04. [Link]
-
Owlstown. Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. [Link]
- Google Patents.
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. reddit.com [reddit.com]
- 8. Elimination reaction - Wikipedia [en.wikipedia.org]
- 9. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jetir.org [jetir.org]
- 17. Phase transfer catalysis | PPTX [slideshare.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-[(2-Methylbenzyl)oxy]benzoic acid
Welcome to the technical support guide for the purification of 2-[(2-Methylbenzyl)oxy]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable synthetic intermediate. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: After my synthesis, the crude TLC shows multiple spots. What are the likely impurities I need to remove?
A1: The impurity profile of crude 2-[(2-Methylbenzyl)oxy]benzoic acid is highly dependent on the synthetic route, but for a typical Williamson ether synthesis (from salicylic acid or its salt and 2-methylbenzyl halide), you should anticipate the following:
-
Unreacted Starting Materials: The most common impurities are residual salicylic acid and 2-methylbenzyl alcohol (often formed from the hydrolysis of the corresponding halide). Salicylic acid is significantly more polar than the product, while 2-methylbenzyl alcohol is less polar than the product but more polar than the benzyl halide.
-
Side-Reaction Products: Over-alkylation or side reactions with the solvent can occur. More critically, under harsh acidic or basic workup conditions, cleavage of the ether linkage can occur, regenerating salicylic acid and 2-methylbenzyl alcohol.[1][2][3] Ethers are generally stable but can be cleaved by strong acids like HBr or HI.[3]
-
Solvent and Reagent Residues: Residual high-boiling point solvents (e.g., DMF, DMSO) or non-volatile phase-transfer catalysts can also contaminate the product.
A preliminary acid-base extraction during the workup is highly effective. By dissolving the crude product in an organic solvent (like ethyl acetate) and washing with a mild base (e.g., saturated sodium bicarbonate solution), the desired carboxylic acid product and any unreacted salicylic acid will move into the aqueous layer as their carboxylate salts. Subsequent acidification of this aqueous layer will precipitate your product and the acidic impurity, leaving non-acidic impurities like 2-methylbenzyl alcohol in the organic layer.
Q2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solid melts in the hot solvent and, upon cooling, separates as a supercooled liquid rather than crystallizing. This is often because the solution is supersaturated at a temperature above the compound's melting point, or because significant impurities are present, causing a melting point depression.
Here’s a systematic approach to induce crystallization:
-
Re-heat and Add More Solvent: The most common cause is using too little solvent, leading to saturation at too high a temperature. Re-heat the solution until it is homogeneous again and add a small amount of additional hot solvent to slightly decrease the saturation level.[4]
-
Slow Cooling: Rapid cooling encourages oiling. Allow the flask to cool slowly to room temperature on the benchtop, perhaps insulated with a beaker, before moving it to an ice bath.[5] Slower cooling provides more time for the ordered crystal lattice to form.
-
Induce Crystallization: If crystals do not form after slow cooling, you can try to induce nucleation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for crystal growth to begin.[5]
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This provides a template for further crystallization.[5]
-
-
Solvent System Re-evaluation: If the above methods fail, the chosen solvent may be unsuitable. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[6] Consider a mixed-solvent system. Dissolve the oil in a small amount of a good solvent (e.g., ethanol, acetone) and then slowly add a poor solvent (e.g., water, hexane) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.
Q3: My recrystallization yield is consistently low. What are the primary causes and how can I improve recovery?
A3: Low yield is a common frustration in recrystallization. The key is balancing purity with recovery. Here are the most frequent culprits and their solutions:
-
Using Too Much Solvent: This is the most common error. The goal is to create a saturated solution at the boiling point of the solvent, not just a dissolved one. Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling. Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.[6]
-
Premature Crystallization During Filtration: If you perform a hot gravity filtration to remove insoluble impurities, the solution can cool and crystallize in the filter funnel, trapping your product. Solution: Use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent vapor, and keep the solution at or near its boiling point during the transfer.
-
Incomplete Crystallization: Cooling may not have been sufficient or long enough. Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[5]
-
Inappropriate Solvent Choice: The solubility curve of your compound in the chosen solvent may not be steep enough, meaning it is still quite soluble at low temperatures. Solution: Re-evaluate your solvent choice. A good solvent will show a large difference in solubility between hot and cold conditions. For benzoic acid derivatives, aqueous ethanol or isopropanol/water mixtures are often effective.[7][8]
Q4: I'm seeing significant streaking or "tailing" of my product spot on the silica gel TLC plate. What does this mean?
A4: Streaking of carboxylic acids on silica gel TLC plates is a classic phenomenon. It is caused by the interaction between the acidic compound and the slightly acidic silica gel stationary phase. A portion of the carboxylic acid can deprotonate to its carboxylate form, which is highly polar and interacts very strongly with the silica, while the protonated form moves up the plate. This equilibrium between two forms with vastly different polarities leads to a continuous streak rather than a tight spot.
Solution: To suppress this deprotonation and obtain sharp, reliable spots, add a small amount of a volatile acid to your TLC eluent. Typically, adding 0.5-1% acetic acid or formic acid to the mobile phase will ensure the carboxylic acid remains fully protonated and behaves as a single species on the plate, eliminating the tailing.[9]
Q5: My product is co-eluting with an impurity during flash column chromatography. How can I improve the separation?
A5: Achieving good separation on a column requires optimizing the selectivity between your product and the impurity.
-
Modify the Mobile Phase:
-
Decrease Polarity: If the spots are too high on the TLC plate (high Rf), decrease the proportion of the polar solvent (e.g., from 30% ethyl acetate in hexane to 20%). This will increase the retention of all compounds and can improve separation.
-
Add an Acid Modifier: As with TLC, adding 0.1-0.5% acetic or formic acid to your eluent is crucial for carboxylic acids. This prevents peak tailing on the column, which is a major cause of poor separation.[9] The protonated acid will be less polar and elute more cleanly.
-
Change Solvent System: If adjusting polarity doesn't work, change the nature of the solvents. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. Different solvents interact with your compounds and the silica in unique ways, which can dramatically alter the relative separation.
-
-
Improve Column Packing and Loading:
-
Dry Loading: If your compound has poor solubility in the eluent, it may precipitate at the top of the column when loaded wet, leading to broad bands. Instead, adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.
-
Column Dimensions: Use a longer, thinner column for difficult separations to increase the number of theoretical plates. Ensure your column is packed perfectly without any air bubbles or cracks.
-
Purification Workflow and Protocols
Decision Tree for Purification Strategy
This diagram outlines a logical workflow for selecting and troubleshooting your purification method based on initial analytical results.
Caption: Decision tree for purification.
Protocol 1: Recrystallization of 2-[(2-Methylbenzyl)oxy]benzoic acid
This protocol provides a step-by-step methodology for purifying the title compound via recrystallization, a technique that leverages differences in solubility.[10]
Principle: The compound is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution (the "mother liquor").
Materials:
-
Crude 2-[(2-Methylbenzyl)oxy]benzoic acid
-
Erlenmeyer flasks (2)
-
Hot plate
-
Filter funnel (stemless preferred for hot filtration)
-
Filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Solvent (e.g., Isopropanol/Water or Ethanol/Water mixture)
Procedure:
-
Solvent Selection: Place a small amount of crude material in a test tube. Add a few drops of isopropanol to dissolve it. Then, add water dropwise until a persistent cloudiness appears. Warm the mixture to see if it clarifies. This confirms that an isopropanol/water mixture is a suitable solvent system.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture on a hot plate. Continue adding small portions of hot isopropanol until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second flask containing a small amount of boiling solvent and a stemless filter funnel. Pour the hot solution through the fluted filter paper into the clean, hot flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on the benchtop. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Protocol 2: Flash Column Chromatography
This protocol is for separating the title compound from impurities with similar solubility properties, where recrystallization is ineffective.
Principle: The mixture is applied to the top of a column of adsorbent (silica gel) and washed through with a liquid (eluent). Compounds separate based on their differential adsorption to the silica and solubility in the eluent.
Materials:
-
Crude 2-[(2-Methylbenzyl)oxy]benzoic acid
-
Glass chromatography column
-
Silica gel (for flash chromatography)
-
Eluent (e.g., Hexane/Ethyl Acetate + 0.5% Acetic Acid)
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Using TLC, find a solvent system that gives the desired product an Rf value of approximately 0.25-0.35 and shows good separation from impurities. Crucially, add 0.5% acetic acid to this system to prevent tailing. [9]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Wet Loading: Carefully apply the concentrated sample solution to the top of the silica bed.
-
Dry Loading (Preferred for acids): Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column and apply pressure (air or nitrogen) to achieve a steady flow rate. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to determine which ones contain the pure product.
-
Combination and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum.
-
Final Drying: Dry the resulting solid under high vacuum to remove any trace solvents.
Data Summary
Table 1: Recrystallization Solvent System Comparison
| Solvent System | Suitability for Product | Suitability for Impurities | Comments |
| Water | Poor solubility even when hot | Salicylic acid is soluble in hot water | Unlikely to be a good single solvent due to the product's organic nature.[11] |
| Ethanol/Water | Good: Soluble in hot ethanol, insoluble in cold aqueous ethanol | Varies. Good for separating less polar impurities. | A common and effective choice. The ratio can be tuned for optimal recovery.[7] |
| Isopropanol/Water | Good: Similar profile to ethanol/water | Varies. Good for separating less polar impurities. | Another excellent option, slightly less polar than ethanol. |
| Toluene | Good solubility when hot | Good for dissolving non-polar impurities like benzyl derivatives | May require slow cooling. Ensure adequate ventilation.[12] |
| Heptane/Ethyl Acetate | Good: Soluble in hot mixture, insoluble in cold | Good for polar impurities | A non-polar/polar mixture that provides a wide range of solvating power. |
References
- Google Patents.
-
Iqbal, M. N., et al. (2011). 2-[(2-Acetoxybenzoyl)oxy]benzoic acid. National Center for Biotechnology Information. [Link]
-
University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Google Patents. Process for the purification of carboxylic acids - WO2014095080A2.
- Google Patents. Synthetic process of 2-benzoylbenzoic acid - CN106045840A.
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
St. Olaf College. Recrystallization of Benzoic Acid. [Link]
-
Reddit. Column chromatography of carboxylic acids?. [Link]
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
-
Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
- Google Patents.
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]
-
ResearchGate. Solubilities of Benzoic Acid in Binary Methylbenzene + Benzyl Alcohol and Methylbenzene + Benzaldehyde Solvent Mixtures. [Link]
-
National Center for Biotechnology Information. 2-Methyl-4-(2-methylbenzamido)benzoic acid. [Link]
-
Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. YouTube. [Link]
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. [Link]
-
Transgenomic. USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. [Link]
-
ResearchGate. (PDF) One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. [Link]
-
Pearson. Ether Cleavage Practice Problems. [Link]
-
ResearchGate. How to separate ester from carboxylic acid by using chromatography?. [Link]
-
Wikipedia. Benzoic acid. [Link]
- Google Patents. A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
-
ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
-
ChemBK. 2-Methylbenzoic acid. [Link]
-
National Center for Biotechnology Information. 2-Methylbenzoic acid. PubChem. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-[(2-Acetoxybenzoyl)oxy]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. Benzoic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-[(2-Methylbenzyl)oxy]benzoic acid in Solution
Welcome to the technical support center for 2-[(2-Methylbenzyl)oxy]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Here, we will address common challenges and provide troubleshooting strategies rooted in chemical principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 2-[(2-Methylbenzyl)oxy]benzoic acid in solution?
A1: The structure of 2-[(2-Methylbenzyl)oxy]benzoic acid contains two key functional groups that are susceptible to degradation: a benzyl ether linkage and a carboxylic acid on an aromatic ring. The primary degradation pathways to be aware of are:
-
Acid- or Base-Catalyzed Hydrolysis: The benzyl ether bond can be cleaved under strong acidic or basic conditions.[1][2] This is a common vulnerability for ethers in general.[3] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack, which can be accelerated by heat.
-
Oxidative Degradation: The benzylic position is susceptible to oxidation. This can lead to the formation of a benzoate, which can then be hydrolyzed under basic conditions.[1] Additionally, the aromatic rings themselves can be subject to oxidative processes, especially in the presence of reactive oxygen species.
-
Photodegradation: Aromatic compounds, including benzoic acid derivatives, can be sensitive to light, particularly UV radiation.[4][5] This can lead to complex degradation pathways and the formation of various photoproducts.
Understanding these potential degradation routes is the first step in designing stable formulations and handling procedures.
Q2: I'm observing a loss of my compound in solution over time. How can I identify the cause?
A2: A systematic approach, often referred to as a forced degradation study, is crucial for pinpointing the cause of instability.[6][7][8][9][10] This involves subjecting your solution to a range of stress conditions to identify which factors trigger degradation.
Here is a recommended workflow:
By comparing the degradation profiles under different stress conditions, you can deduce the primary cause. For example, significant degradation in the acidic or basic solutions points to hydrolysis, while degradation in the presence of hydrogen peroxide indicates oxidative instability.
Q3: What are the best practices for preparing and storing stock solutions of 2-[(2-Methylbenzyl)oxy]benzoic acid?
A3: Proper preparation and storage are critical for maintaining the integrity of your compound.
Solvent Selection:
-
Choose a high-purity, aprotic organic solvent in which the compound is freely soluble. Common choices include DMSO, DMF, or acetonitrile.
-
Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification or other reactions, especially if acidic or basic impurities are present.
-
For aqueous solutions, buffering to a neutral pH (around 6-8) is recommended to minimize acid- or base-catalyzed hydrolysis.[11]
Storage Conditions:
-
Temperature: Store solutions at or below -20°C. For long-term storage, -80°C is preferable. Storing compounds in a solid, dry state is generally the most stable option.[12]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[12]
-
Atmosphere: For compounds susceptible to oxidation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen).
| Parameter | Recommendation | Rationale |
| Solvent | High-purity aprotic (e.g., DMSO, Acetonitrile) | Minimizes solvent-mediated degradation. |
| pH (Aqueous) | Neutral (pH 6-8) | Avoids acid/base-catalyzed hydrolysis.[11] |
| Temperature | ≤ -20°C (long-term: -80°C) | Reduces the rate of chemical reactions. |
| Light | Protect from light (amber vials) | Prevents photodegradation.[12] |
| Atmosphere | Inert gas (Argon/Nitrogen) for sensitive compounds | Prevents oxidation. |
Troubleshooting Guide
Issue 1: Rapid degradation observed in an aqueous buffer.
-
Potential Cause: The pH of your buffer may be too acidic or too basic, leading to hydrolysis of the benzyl ether. The buffer components themselves could also be reacting with your compound.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your buffered solution after the addition of your compound. The dissolution of an acidic compound can lower the pH.
-
Buffer Selection: Consider using a different buffer system. Phosphate or citrate buffers are generally good starting points.
-
Kinetic Study: Perform a simple kinetic study by preparing solutions at different pH values (e.g., pH 3, 5, 7, 9) and monitor the compound's concentration over time using a stability-indicating analytical method like HPLC.[11] This will help you identify the optimal pH range for stability.
-
Issue 2: Appearance of a new peak in the chromatogram after short-term storage.
-
Potential Cause: This is likely a degradation product. The identity of the new peak can provide clues about the degradation pathway.
-
Troubleshooting Steps:
-
Characterize the Degradant: Use LC-MS to determine the mass of the new peak.[13]
-
A mass corresponding to 2-hydroxybenzoic acid (salicylic acid) and 2-methylbenzyl alcohol would suggest hydrolysis of the ether bond.
-
An increase in mass could indicate an oxidation product.
-
-
Review Storage Conditions: Ensure the solution was protected from light and stored at the recommended temperature. Accidental exposure to elevated temperatures or light can accelerate degradation.
-
Issue 3: Inconsistent results between experiments.
-
Potential Cause: This could be due to variability in solution preparation or handling. It could also be related to the age of the stock solution.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all users are following a standardized protocol for solution preparation and handling.
-
Use Fresh Solutions: For critical experiments, prepare fresh solutions from solid material. Avoid using old stock solutions where significant degradation may have already occurred.
-
Implement System Suitability Tests: Before running your experiments, analyze a standard solution of your compound to ensure your analytical system is performing correctly.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the degradation pathways of 2-[(2-Methylbenzyl)oxy]benzoic acid.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.
-
Photolytic Stress: Expose a clear vial of the stock solution to a light source that meets ICH Q1B guidelines.
-
Control: Keep a sealed vial of the stock solution at -20°C, protected from light.
-
-
Time Points: Analyze samples from each condition at t=0, 2, 4, 8, and 24 hours.
-
Analysis: Use a validated stability-indicating HPLC-UV method to quantify the parent compound and detect any degradation products. LC-MS can be used for the identification of the degradants.
Protocol 2: Preparation of a Stable Aqueous Solution for Biological Assays
-
Initial Dissolution: Dissolve the required amount of 2-[(2-Methylbenzyl)oxy]benzoic acid in a minimal amount of DMSO.
-
Buffering: Add a sterile-filtered, neutral pH buffer (e.g., PBS, pH 7.4) to the DMSO solution while vortexing to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically <0.5%) to avoid affecting biological systems.
-
Use Immediately: It is best to use freshly prepared aqueous solutions. If short-term storage is necessary, keep the solution on ice and protected from light.
By understanding the chemical properties of 2-[(2-Methylbenzyl)oxy]benzoic acid and implementing these best practices, you can significantly improve the reliability and reproducibility of your experimental results.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
- Zhang, Y., et al. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 112, 1-8.
- Li, Y., et al. (2019). Highly Efficient Degradation of Tartrazine with a Benzoic Acid/TiO2 System. ACS Omega, 4(1), 1333-1341.
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, April 15). 9.7: Carboxylic Acids and Esters. Retrieved from [Link]
- Higson, A. P., & Focht, D. D. (1992). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology, 58(1), 194-200.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Al-Qaradawi, S., & Salman, S. R. (2002). Solar-Assisted Photocatalytic Degradation of Benzoic Acid Using Titanium Dioxide as a Photocatalyst. Journal of Photochemistry and Photobiology A: Chemistry, 148(1-3), 169-173.
- Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society, 43(7), 1672-1675.
- Ravotti, R., et al. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials.
- Li, Y., & Wang, Y. (2010). 2-[(2-Acetoxybenzoyl)oxy]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2559.
- Siddiqui, M. F., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(9), 4583.
-
ResearchGate. (2015, January 8). What to select for storing your compound: neat vs. in solution?. Retrieved from [Link]
- Ravotti, R., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Molecules, 23(10), 2424.
- Valiente, M., et al. (2004). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Journal of the Chilean Chemical Society, 49(2), 143-148.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]
- Phale, P. S., et al. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Applied Microbiology and Biotechnology, 61(5-6), 494-500.
-
ResearchGate. (2008, January). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Retrieved from [Link]
- Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Organic Letters, 10(23), 5421-5424.
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship and photodegradation of avobenzone. Retrieved from [Link]
-
Reddit. (n.d.). Benzyl ether cleavage in presence of thiourea?. r/Chempros. Retrieved from [Link]
- Catalkaya, E. C., & Sengul, F. (2012). Degradation of 2,4-dihydroxibenzoic acid by vacuum UV process in aqueous solution: kinetic, identification of intermediates and reaction pathway.
- Kim, C. H., et al. (1983). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 26(8), 1123-1127.
- Khan, S., et al. (2022). Study of Photodegradation of Bentazon Herbicide by Using ZnO-Sm2O3 Nanocomposite Under UV Light.
- Chen, C. C., et al. (2016). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 7, 569-583.
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
ResearchGate. (2008, October). 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid. Retrieved from [Link]
- Vlasak, J., & Ionescu, R. (2008). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Current Pharmaceutical Biotechnology, 9(5), 367-388.
-
YouTube. (2023, February 11). Benzyl Phenyl Ether Hydrolysis Reaction NEET 12th Chemistry AlcoholPhenol and Ether. Retrieved from [Link]
- Siddiqui, M. F., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(9), 4583.
- Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-9.
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbenzoic acid. Retrieved from [Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sgs.com [sgs.com]
- 11. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-[(2-Methylbenzyl)oxy]benzoic acid
Welcome to our dedicated support center for resolving common High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing observed during the analysis of 2-[(2-Methylbenzyl)oxy]benzoic acid. Authored for researchers, scientists, and drug development professionals, this document offers a blend of foundational theory and practical, step-by-step protocols to help you achieve optimal peak symmetry, enhance resolution, and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in quantitative analysis?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with the latter half being broader or more drawn-out than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical with a Gaussian shape.[1] This asymmetry is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 typically indicates problematic tailing.[1]
This distortion is not merely a cosmetic issue; it directly impacts data quality by:
-
Compromising Peak Integration: Tailing makes it difficult for chromatography software to accurately determine the start and end of a peak, leading to errors in area calculation and, consequently, inaccurate quantification.[3]
-
Reducing Resolution: A tailing peak can merge with an adjacent peak, making it impossible to quantify the two compounds separately.[4]
-
Lowering Sensitivity: As the peak broadens, its height decreases, which can negatively affect the signal-to-noise ratio and the limit of detection.
Q2: What chemical properties of 2-[(2-Methylbenzyl)oxy]benzoic acid make it susceptible to peak tailing?
To troubleshoot effectively, it's essential to understand the analyte's structure. 2-[(2-Methylbenzyl)oxy]benzoic acid possesses two key features that influence its chromatographic behavior:
-
An Acidic Carboxylic Acid Group (-COOH): This is the primary driver of its susceptibility to tailing. Like benzoic acid (pKa ≈ 4.2), this compound is a weak acid. At a mobile phase pH near its pKa, the molecule will exist as a mixture of its protonated (neutral, more hydrophobic) and deprotonated (anionic, more polar) forms.[5][6] The simultaneous presence of these two forms leads to multiple retention mechanisms, resulting in a broad, tailing peak.[6]
-
A Moderately Hydrophobic Backbone: The benzyl ether moiety gives the molecule significant non-polar character, making it well-suited for reversed-phase chromatography.
The central challenge is to manage the ionization state of the carboxylic acid group to ensure a single, consistent interaction with the stationary phase.
Q3: What is the primary chemical interaction responsible for the peak tailing of this compound on a C18 column?
For acidic compounds like 2-[(2-Methylbenzyl)oxy]benzoic acid, peak tailing in reversed-phase HPLC is predominantly caused by secondary retention mechanisms .[1][4] While the primary retention is hydrophobic interaction with the C18 chains, unwanted secondary interactions can occur with the underlying silica support of the stationary phase.
The most common cause is the interaction between the analyte and residual silanol groups (Si-OH) on the silica surface.[2][3][7] Even after the C18 phase is bonded and the surface is "end-capped," some unreacted, accessible silanols remain.[7][8][9] These silanol groups are weakly acidic and can interact with polar functional groups on analytes, creating an alternative retention mechanism that leads to peak tailing.[2][8] Furthermore, trace metal impurities within the silica can chelate with the analyte's carboxylate group, also contributing to tailing.[8][10][11]
Q4: How does mobile phase pH critically affect the peak shape of an acidic analyte?
Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[12][13] The strategy for acidic analytes is called ion suppression . By adjusting the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa, you can force the equilibrium of the carboxylic acid group towards its fully protonated, neutral form (-COOH).[12][14]
This has two major benefits:
-
Ensures a Single Analyte Form: It eliminates the mixture of ionized and non-ionized species, providing a single, more hydrophobic molecule that interacts consistently with the stationary phase.[6]
-
Minimizes Secondary Interactions: A low pH mobile phase also protonates the residual silanol groups (Si-OH), reducing their ability to interact with the analyte.[15][16]
The result is typically a sharper, more symmetrical peak and often increased retention time due to the enhanced hydrophobicity of the neutral analyte.[12][13]
Systematic Troubleshooting Guides
Follow these guides in a stepwise manner, starting with mobile phase optimization, which is the most common and effective solution.
Guide 1: Mobile Phase Optimization (Primary Solution)
This guide provides a systematic approach to resolving peak tailing by modifying the mobile phase.
Causality: The most probable cause of tailing for this acidic analyte is operating at a pH too close to its pKa, causing mixed ionization states. Lowering the pH well below the pKa (~4.2) will suppress the ionization of the carboxylic acid, leading to a single analyte species and improved peak shape.[6][14]
Experimental Protocol:
-
Target pH: Aim for a mobile phase pH between 2.5 and 3.0.
-
Mobile Phase Preparation: Prepare your aqueous mobile phase component (e.g., HPLC-grade water) and add a suitable acidifier. Common choices include:
-
0.1% (v/v) Formic Acid: A simple and effective choice for creating an acidic mobile phase (pH ≈ 2.7).
-
0.1% (v/v) Trifluoroacetic Acid (TFA): Creates a lower pH (~2) and can act as an ion-pairing agent, further masking silanol activity. However, TFA can suppress MS signals if using LC-MS.
-
Phosphate Buffer (e.g., 20 mM Potassium Phosphate): Prepare the buffer and adjust to pH 2.5 with phosphoric acid. This provides robust pH control.
-
-
Solvent Preparation: Mix the acidified aqueous phase with your organic modifier (e.g., acetonitrile or methanol) to the desired starting composition.
-
Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Analysis: Inject the standard of 2-[(2-Methylbenzyl)oxy]benzoic acid and evaluate the peak shape. A significant improvement in symmetry is expected.
Causality: If the mobile phase is inadequately buffered, the injection of the sample (especially if dissolved in a neutral solvent) can cause a local pH shift within the column, leading to peak distortion. Increasing buffer concentration can enhance pH stability.
Experimental Protocol:
-
If using a buffer (like phosphate), consider increasing the concentration from 10-20 mM up to 50 mM.
-
Be mindful of buffer solubility in the organic modifier, particularly when using high percentages of acetonitrile with phosphate buffers.[15]
-
Evaluate different buffer salts (e.g., phosphate vs. formate), as they can have varying effects on peak shape.
| Mobile Phase pH | Analyte Ionization State | Expected Retention Time (RT) | Expected Peak Shape | Rationale |
| pH > 6.0 | Fully Deprotonated (Anionic) | Short | Symmetrical | Analyte is highly polar and has low affinity for the non-polar stationary phase. |
| pH ≈ 4.2 (pKa) | Mixed (Anionic & Neutral) | Intermediate & Unstable | Broad, Tailing, or Split | Multiple ionization states lead to multiple retention mechanisms.[6] |
| pH < 3.0 | Fully Protonated (Neutral) | Long & Stable | Sharp & Symmetrical | Ion suppression creates a single, more hydrophobic species and minimizes silanol interactions.[12][13] |
Guide 2: Column and Hardware Evaluation (Secondary Checks)
If mobile phase optimization does not fully resolve the issue, the problem may lie with the column or HPLC system hardware.
Causality: Older columns or those based on lower-purity silica are more prone to exhibiting strong secondary interactions due to higher silanol activity and metal content.[2][10] Physical degradation of the column bed can also cause poor peak shape.[4]
Experimental Protocol:
-
Use a High-Quality Column: Ensure you are using a modern, end-capped C18 column made from high-purity silica. These columns are specifically designed to minimize residual silanol activity.[3][7]
-
Check for Contamination: If the column is old or has been used with diverse samples, it may be contaminated. Flush the column with a strong solvent series (e.g., water, isopropanol, then hexane, followed by a reversal of this sequence, if compatible with the phase). Always check the column manufacturer's guidelines for regeneration procedures.
-
Evaluate for Voids: A void at the column inlet can cause severe peak distortion.[4] If a void is suspected, you may try reversing the column (only if the manufacturer permits) and flushing it to waste.[4] The most reliable solution for a void is to replace the column.
Causality: Peak broadening and tailing can be introduced by "extra-column volume," which is the volume within the flow path outside of the column itself.[3][11] Long or wide-diameter tubing, or poorly made connections, can contribute to this.[11][17]
Experimental Protocol:
-
Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (e.g., 0.005" or 0.12 mm) PEEK tubing to connect the injector, column, and detector.[3]
-
Check Fittings: Ensure all fittings are correctly swaged and that there are no gaps between the tubing and the bottom of the connection port. Improperly seated fittings are a common source of dead volume.[17]
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting in a much stronger or incompatible solvent can cause significant peak distortion.[11][17]
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and resolving peak tailing for 2-[(2-Methylbenzyl)oxy]benzoic acid.
Caption: A troubleshooting flowchart for resolving peak tailing.
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from Waters Knowledge Base. [Link]
-
Phenomenex. (n.d.). LC Technical Tip - The Role of End-Capping in RP. Retrieved from Phenomenex. [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from Crawford Scientific. [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from LCGC International. [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from YMC. [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from Chromatography Today. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from Phenomenex. [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from Biotage. [Link]
-
Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms. Retrieved from Shodex HPLC Columns. [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Industry News. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs. [Link]
-
uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. Retrieved from YouTube. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. [Link]
-
Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from Hawach. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. shodexhplc.com [shodexhplc.com]
- 10. youtube.com [youtube.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. biotage.com [biotage.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. acdlabs.com [acdlabs.com]
- 17. support.waters.com [support.waters.com]
Minimizing byproduct formation in 2-[(2-Methylbenzyl)oxy]benzoic acid synthesis
Welcome to the technical support center for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid?
The synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid is achieved through a Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, the phenoxide ion of salicylic acid acts as a nucleophile and attacks the benzylic carbon of 2-methylbenzyl chloride, displacing the chloride ion to form the desired ether linkage.[2][3]
Q2: What are the most common byproducts I should expect in this synthesis?
The most common byproducts in this reaction are:
-
2-Methylbenzyl salicylate: This ester is formed if the carboxylate group of salicylic acid acts as the nucleophile instead of the phenoxide.[1]
-
C-alkylated salicylic acid: Alkylation can occur on the aromatic ring of salicylic acid, which is a known side reaction for phenoxides.[4][5]
-
Unreacted starting materials: Incomplete reactions can leave behind salicylic acid and 2-methylbenzyl chloride.
Q3: How can I favor O-alkylation over C-alkylation?
The choice of solvent plays a significant role in directing the alkylation. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are known to favor O-alkylation.[6] These solvents solvate the metal cation, leaving the phenoxide oxygen more available for nucleophilic attack.
Q4: Is it necessary to protect the carboxylic acid group of salicylic acid before the reaction?
While protection of the carboxylic acid group is an option, it is often not necessary. By carefully selecting the base and reaction conditions, you can achieve selective O-alkylation of the phenolic hydroxyl group. The phenoxide is a stronger nucleophile than the carboxylate in this SN2 reaction.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
A low yield of 2-[(2-Methylbenzyl)oxy]benzoic acid can be attributed to several factors. The following troubleshooting workflow can help you identify and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
In-depth Analysis:
-
Incomplete Deprotonation: The phenolic proton of salicylic acid must be removed to form the nucleophilic phenoxide. If a weak base like sodium bicarbonate is used, deprotonation may be incomplete. Switching to a stronger base such as potassium carbonate, sodium hydroxide, or potassium hydroxide is recommended.[6] Typically, using two equivalents of base is advisable to deprotonate both the phenolic hydroxyl and the carboxylic acid groups, ensuring the formation of the dianion.
-
Reaction Conditions: The Williamson ether synthesis can be slow at room temperature.[1] Heating the reaction mixture to a temperature between 60-80 °C is generally necessary to achieve a reasonable reaction rate.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time, which can range from 4 to 8 hours.[2]
-
Solvent Choice: The use of polar aprotic solvents like DMF or acetonitrile is highly recommended as they can accelerate the SN2 reaction rate.[6] Protic solvents should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.
Problem 2: Significant Formation of 2-Methylbenzyl Salicylate (Ester Byproduct)
The formation of the ester byproduct indicates that the carboxylate is competing with the phenoxide as a nucleophile.
Strategies to Minimize Ester Formation:
| Strategy | Rationale |
| Choice of Base | Using a base that is just strong enough to deprotonate the phenol but not significantly activate the carboxylate can be beneficial. However, in practice, the higher nucleophilicity of the phenoxide in an SN2 reaction is the primary factor for selectivity. |
| Reaction Temperature | Lowering the reaction temperature may favor the desired O-alkylation, as the activation energy for esterification might be higher. |
| Solvent | As mentioned, polar aprotic solvents generally favor O-alkylation. |
Problem 3: Presence of C-Alkylated Byproducts
C-alkylation is a known competing reaction in the alkylation of phenoxides.[4][5]
Minimizing C-Alkylation:
-
Counter-ion: The nature of the cation from the base can influence the O/C alkylation ratio. Generally, using potassium salts (e.g., K₂CO₃, KOH) can favor O-alkylation more than sodium salts.
-
Solvent: Polar aprotic solvents that effectively solvate the cation will increase the reactivity of the oxygen anion, favoring O-alkylation.
Experimental Protocols
Optimized Protocol for 2-[(2-Methylbenzyl)oxy]benzoic Acid Synthesis
This protocol is designed to maximize the yield of the desired product while minimizing byproduct formation.
Materials and Reagents:
-
Salicylic acid
-
2-Methylbenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve salicylic acid (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add 2-methylbenzyl chloride (1.1 equivalents) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 70 °C and monitor its progress by TLC. The reaction is typically complete within 6-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[2]
Caption: Experimental workflow for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid.
References
-
Feilden, A. D. (n.d.). Alkylation of Salicylic Acids. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN107986961B - Process for preparing alkyl salicylic acid and/or alkyl salicylate.
-
Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
-
Eureka | Patsnap. (2006, May 16). Method for the alkylation of salicylic acid. [Link]
-
Science Alert. (n.d.). In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. [Link]
-
MDPI. (n.d.). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. [Link]
-
ResearchGate. (2022, December 9). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]
Sources
- 1. Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 743440-26-8|2-((2-Methylbenzyl)oxy)benzoic acid|BLD Pharm [bldpharm.com]
- 5. WO2023182349A1 - Method for producing salicylic acid ester - Google Patents [patents.google.com]
- 6. WO2004041766A1 - Method for the alkylation of salicylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-[(2-Methylbenzyl)oxy]benzoic Acid
Welcome to the technical support center for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related molecules. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and scalable synthesis of your target compound.
Overview of the Synthesis
The synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid is primarily achieved through the Williamson ether synthesis.[1][2] This robust and versatile method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide. In this specific case, salicylic acid (2-hydroxybenzoic acid) is treated with a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-methylbenzyl chloride (or another suitable halide) in an SN2 reaction to form the desired ether linkage.[3][4]
The overall transformation is depicted below:
Caption: General reaction scheme for the Williamson ether synthesis.
Detailed Experimental Protocol (Lab Scale)
This protocol outlines a standard procedure for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid on a laboratory scale.
Materials & Reagents
| Reagent | Formula | M.W. | Quantity | Moles (equiv) |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 5.00 g | 36.2 mmol (1.0) |
| 2-Methylbenzyl chloride | C₈H₉Cl | 140.61 | 5.61 g (4.9 mL) | 39.8 mmol (1.1) |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 12.5 g | 90.5 mmol (2.5) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 75 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ~50 mL | - |
| Deionized Water | H₂O | 18.02 | 300 mL | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylic acid (5.00 g), potassium carbonate (12.5 g), and DMF (75 mL).
-
Reagent Addition: Begin stirring the suspension at room temperature. Add 2-methylbenzyl chloride (4.9 mL) dropwise to the mixture over 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a 500 mL beaker containing 150 mL of deionized water.
-
Acidify the aqueous mixture to a pH of ~2 by slowly adding 1 M HCl. A white precipitate should form.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
-
Purification:
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture, to obtain the purified 2-[(2-Methylbenzyl)oxy]benzoic acid as a white crystalline solid.[5]
Caption: Experimental workflow for lab-scale synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides scientifically grounded solutions.
Q1: My reaction yield is very low. What are the potential causes?
A1: Low yields in a Williamson ether synthesis can stem from several factors.[1] Here is a systematic checklist:
-
Incomplete Deprotonation: The formation of the phenoxide is critical. Ensure your base (e.g., K₂CO₃) is anhydrous and of high purity. Inadequate deprotonation leaves the less nucleophilic phenol, which will not react. For a stronger base, consider sodium hydride (NaH), but this requires a strictly anhydrous solvent like THF or DMF.[2]
-
Poor Solvent Quality: Protic solvents (like water or ethanol) can protonate the highly reactive phenoxide, reducing its nucleophilicity and slowing the reaction. Aprotic polar solvents like DMF or acetonitrile are ideal as they solvate the cation (K⁺) without interfering with the nucleophile.[1] Ensure your solvent is anhydrous.
-
Insufficient Reaction Time or Temperature: The SN2 reaction rate is temperature-dependent. A typical range is 60-100 °C.[1][4] If the reaction is sluggish at 80 °C, consider increasing the temperature slightly or extending the reaction time. Always monitor progress by TLC.
-
Side Reactions: The presence of significant side products will naturally lower the yield of the desired product (see Q2).
-
Loss During Work-up: The product has a carboxylic acid group, making its solubility pH-dependent. Ensure you acidify the aqueous phase sufficiently (pH 2-3) to fully protonate the carboxylate, making it soluble in the organic extraction solvent (e.g., diethyl ether).
Q2: I see multiple spots on my TLC plate besides the starting materials. What are the likely side products?
A2: Several side reactions can occur:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired). While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities. This is often more prevalent with less-hindered phenoxides or when using different counter-ions.
-
Ester Formation: The carboxylate formed after deprotonation of salicylic acid could theoretically attack the 2-methylbenzyl chloride. However, the phenoxide is a much stronger nucleophile than the carboxylate, so this is typically a minor pathway unless very high temperatures are used for prolonged periods.
-
Dimerization/Polymerization: Under harsh conditions, self-condensation reactions can occur, though this is less common for this specific transformation.
-
Hydrolysis of Alkyl Halide: If there is moisture in your reaction, the 2-methylbenzyl chloride can hydrolyze to form 2-methylbenzyl alcohol. This alcohol will be extracted with your product and may need to be removed via chromatography or careful recrystallization.
Q3: How do I choose the right base for this reaction?
A3: The choice of base is a balance between reactivity, cost, and handling safety.
-
Potassium Carbonate (K₂CO₃): This is a mild, inexpensive, and easy-to-handle base, making it a good first choice, especially for scaling up. It is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to promote significant side reactions. Using 2.5 equivalents ensures deprotonation of both the phenol and the carboxylic acid.
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are stronger bases that can also be used.[4] However, they introduce water into the reaction unless used as anhydrous pellets, which can promote hydrolysis of the alkyl halide.
-
Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that provides irreversible deprotonation.[3] It is excellent for driving the reaction to completion but requires strictly anhydrous conditions and careful handling due to its reactivity with water to produce flammable hydrogen gas.
Scaling Up and Process Optimization
Q4: I need to produce a >100 g batch. What are the main challenges I will face when scaling up?
A4: Scaling up introduces challenges in mass and heat transfer, reagent handling, and purification.
-
Heat Management: The SN2 reaction is exothermic. On a small scale, this heat dissipates easily. On a large scale, inadequate heat removal can lead to a runaway reaction, increasing side products and creating a safety hazard. Use a reactor with efficient overhead stirring and a cooling jacket. Control the rate of addition of the alkyl halide to manage the initial exotherm.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and maintain a consistent reaction temperature. Inadequate stirring can create localized "hot spots." Use a mechanical stirrer instead of a magnetic stir bar for larger volumes.
-
Solvent Volume: While high dilution can be effective in the lab, on a large scale it leads to poor process economy. Experiment with reducing the solvent volume to find an optimal concentration that allows for efficient stirring and reaction rates without compromising yield.
-
Purification: Recrystallization of very large quantities can be cumbersome. Consider alternative purification methods like slurry washing the crude product with a non-polar solvent (e.g., hexane) to remove less polar impurities before a final recrystallization.
Q5: Can Phase Transfer Catalysis (PTC) be used for this synthesis? What are the advantages?
A5: Yes, Phase Transfer Catalysis is an excellent strategy for scaling up this synthesis.
-
How it Works: A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate, facilitates the reaction between reactants in two immiscible phases (e.g., an aqueous phase with the base and phenoxide, and an organic phase with the alkyl halide).[6] The catalyst's cation pairs with the phenoxide anion, shuttling it into the organic phase where it can react with the alkyl halide.
-
Advantages:
-
Milder Conditions: Reactions can often be run at lower temperatures.
-
No Need for Anhydrous Solvents: The use of a two-phase aqueous/organic system eliminates the need for expensive and difficult-to-handle anhydrous solvents.[6]
-
Simpler Work-up: The catalyst is used in small amounts and can often be removed during aqueous washes.
-
Increased Reaction Rates: PTC can significantly accelerate reaction rates compared to heterogeneous solid-liquid reactions.
-
Caption: Core mechanistic steps of the synthesis.
Frequently Asked Questions (FAQs)
Q6: Why is the phenolic hydroxyl group deprotonated before the carboxylic acid group?
A6: This is a common misconception. Based on pKa values (Phenol pKa ≈ 10; Benzoic Acid pKa ≈ 4.2), the carboxylic acid proton is significantly more acidic and will be deprotonated first by a base like K₂CO₃. The phenolic proton (pKa ≈ 13 for salicylic acid) is deprotonated next. Therefore, the reacting species is actually a dianion. However, the phenoxide is a much stronger nucleophile than the carboxylate, so it preferentially undergoes the SN2 reaction.
Q7: Can I use 2-methylbenzyl alcohol instead of the chloride?
A7: Not directly in a Williamson ether synthesis. Alcohols are poor electrophiles because hydroxide (OH⁻) is a very poor leaving group. You would first need to convert the alcohol into a better leaving group, for example, by converting it to a tosylate (using tosyl chloride) or mesylate, which could then be used in the reaction.
Q8: What are the expected ¹H NMR signals for the final product?
A8: The key signals to look for in the ¹H NMR spectrum (in a solvent like CDCl₃ or DMSO-d₆) are:
-
A singlet for the benzylic protons (-O-CH₂-Ar) around 5.0-5.3 ppm.
-
A singlet for the methyl group (-CH₃) on the benzyl ring around 2.3-2.5 ppm.
-
A complex multiplet pattern for the aromatic protons on both rings (typically 7 protons in total) in the range of 6.8-8.0 ppm.
-
A broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm, which may be exchangeable with D₂O.
Q9: Is the reaction stereospecific?
A9: The reaction proceeds via an SN2 mechanism, which is inherently stereospecific and results in an inversion of configuration at the electrophilic carbon.[2] However, in this specific synthesis, the electrophilic carbon (the benzylic CH₂) is not a stereocenter, so stereochemistry is not a consideration.
References
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). General procedure for the preparation of various chemical compounds. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Available at: [Link]
-
ResearchGate. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available at: [Link]
- Google Patents. (n.d.). Synthetic process of 2-benzoylbenzoic acid.
-
ACS Publications. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Available at: [Link]
- Google Patents. (n.d.). Purification of benzoic acid.
-
NIH - National Center for Biotechnology Information. (n.d.). 2-Methyl-4-(2-methylbenzamido)benzoic acid. Available at: [Link]
-
The Cronin Group. (2021). Aryl ether synthesis under mild conditions. Available at: [Link]
-
NIH - PubChem. (n.d.). 2-(4-Methylbenzyl)benzoic acid. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of alkyl aryl ethers. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of 2-(2-aminobenzoyl)benzoic acid. Available at: [Link]
-
Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Available at: [Link]
-
Journal For Basic Sciences. (n.d.). Phase Transfer Catalysis: A Green Approach in Organic Synthesis. Available at: [Link]
-
Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. Available at: [Link]
-
Union College - Digital Works. (n.d.). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Available at: [Link]
-
ScienceDirect. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Available at: [Link]
Sources
Technical Support Center: Ensuring Reproducibility in Antimicrobial Assays with 2-[(2-Methylbenzyl)oxy]benzoic acid
Welcome to the technical support center for 2-[(2-Methylbenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving reproducible results in biological assays, particularly in the context of antimicrobial research. As a novel benzoic acid derivative, understanding its properties and potential pitfalls in experimental design is crucial for reliable data generation. This resource is structured to address common challenges and frequently asked questions, grounded in established scientific principles and field-proven insights.
I. Foundational Knowledge: FAQs
This section addresses common initial questions regarding the handling and application of 2-[(2-Methylbenzyl)oxy]benzoic acid in a laboratory setting.
Q1: What is the presumed mechanism of action for 2-[(2-Methylbenzyl)oxy]benzoic acid?
While direct studies on this specific molecule are emerging, based on its structural similarity to other benzyl and benzoyl benzoic acid derivatives, its primary hypothesized mechanism of action is the inhibition of the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor.[1] The σ factor is essential for targeting the RNAP holoenzyme to specific gene promoters, thereby initiating transcription.[2] By disrupting this interaction, 2-[(2-Methylbenzyl)oxy]benzoic acid likely prevents the initiation of transcription, leading to a bacteriostatic or bactericidal effect.
Diagram: Hypothesized Mechanism of Action
Caption: Hypothesized inhibition of bacterial transcription initiation.
Q2: How should I prepare a stock solution of 2-[(2-Methylbenzyl)oxy]benzoic acid?
Due to its organic nature, 2-[(2-Methylbenzyl)oxy]benzoic acid is expected to have low aqueous solubility.[3][4] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[4]
Recommended Stock Solution Protocol:
-
Weigh out the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a stock concentration of 10-50 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the appropriate negative and positive controls for an antimicrobial assay using this compound?
-
Negative Controls:
-
Vehicle Control: This is crucial to ensure that the solvent (e.g., DMSO) does not have any intrinsic antimicrobial activity at the concentrations used in the assay. Prepare a control with the highest concentration of DMSO used to dilute the test compound.
-
Growth Control: This consists of the bacterial culture in the assay medium without any compound or vehicle. This control is essential to confirm that the bacteria are viable and growing under the experimental conditions.
-
-
Positive Control:
-
A well-characterized antibiotic with a known mechanism of action against the tested bacterial strain should be used. For instance, if testing against Gram-positive bacteria, an antibiotic like vancomycin could be a suitable positive control.
-
II. Troubleshooting Guide: Minimum Inhibitory Concentration (MIC) Assays
The Minimum Inhibitory Concentration (MIC) assay is a fundamental method for determining the antimicrobial activity of a compound.[5][6] This section provides troubleshooting for common issues encountered when performing MIC assays with 2-[(2-Methylbenzyl)oxy]benzoic acid.
Scenario 1: High Variability in MIC Values Between Replicates and Experiments
Q: I am observing significant differences in the MIC values for 2-[(2-Methylbenzyl)oxy]benzoic acid across replicate plates and between different experimental runs. What could be the cause?
A: High variability is a common challenge in antimicrobial susceptibility testing and can stem from several factors.[7][8]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Inoculum Density | The final concentration of bacteria in each well is a critical parameter. Variations in the starting inoculum can lead to different rates of growth and, consequently, inconsistent MIC values. | Standardize your bacterial inoculum precisely using a spectrophotometer to a McFarland standard (e.g., 0.5, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then dilute to the final desired concentration (typically 5 x 10^5 CFU/mL for MIC assays).[5] Always verify the inoculum concentration by plating serial dilutions and performing a colony count.[5] |
| Compound Precipitation | Due to its likely low aqueous solubility, the compound may precipitate out of solution when diluted from the DMSO stock into the aqueous assay medium. This reduces the effective concentration of the compound in solution.[4] | Visually inspect the wells after adding the compound for any signs of precipitation (cloudiness or visible particles). Consider pre-diluting the compound in a manner that minimizes the final DMSO concentration while keeping the compound soluble. In some cases, a small percentage of a co-solvent like PEG3350 might be necessary, but its effect on bacterial growth must be validated.[3] |
| Inaccurate Serial Dilutions | Errors in pipetting during the serial dilution of the compound can lead to significant inaccuracies in the final concentrations tested. | Use calibrated pipettes and ensure proper pipetting technique. For each new experiment, prepare fresh serial dilutions of the compound. |
| Edge Effects in Microplates | The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the compound and nutrients, leading to skewed results. | To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile media or water. |
Diagram: Troubleshooting Workflow for High MIC Variability
Caption: A systematic approach to diagnosing and resolving MIC assay variability.
Scenario 2: No Inhibition of Bacterial Growth Observed
Q: I am not observing any antimicrobial activity with 2-[(2-Methylbenzyl)oxy]benzoic acid, even at high concentrations. What should I check?
A: A complete lack of activity can be due to several factors, ranging from the compound's intrinsic properties to experimental setup.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Inactivity Against Test Strain | The compound may not be effective against the specific bacterial species or strain being tested. | Test the compound against a broader panel of bacteria, including both Gram-positive and Gram-negative species. Also, ensure the positive control for the assay is working as expected. |
| Compound Degradation | The compound may be unstable under the storage or assay conditions (e.g., exposure to light, inappropriate pH, or temperature). | Store the stock solution in the dark at -20°C. Prepare fresh dilutions for each experiment. If degradation is suspected, the integrity of the compound can be checked using analytical methods like HPLC. |
| Insufficient Incubation Time | The incubation period may not be long enough for the bacteriostatic or bactericidal effects of the compound to become apparent. | The standard incubation time for MIC assays is typically 16-24 hours.[5] Ensure you are incubating for a sufficient duration according to established protocols for your bacterial strain. |
| High Protein Binding in Media | Some compounds can bind to components in the culture medium (e.g., proteins in serum-supplemented media), reducing their bioavailable concentration. | If using a complex medium, consider testing the compound in a minimal medium to see if activity is restored. |
III. Advanced Assay Troubleshooting: Target-Based Assays
For researchers investigating the hypothesized mechanism of action, this section provides guidance for a target-based assay.
Q: How can I design an assay to confirm the inhibition of the RNAP-σ factor interaction, and what are the potential challenges?
A: A common method to investigate this interaction is a competitive binding assay, often using techniques like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).
Experimental Protocol: Competitive Fluorescence Polarization Assay
-
Reagents:
-
Purified bacterial RNA polymerase (core enzyme).
-
Purified sigma factor.
-
A fluorescently labeled peptide or small molecule known to bind to the RNAP-σ factor interface.
-
2-[(2-Methylbenzyl)oxy]benzoic acid.
-
Assay buffer.
-
-
Procedure:
-
In a microplate, combine the RNAP and the fluorescently labeled probe.
-
Add increasing concentrations of 2-[(2-Methylbenzyl)oxy]benzoic acid.
-
Initiate the binding reaction by adding the sigma factor.
-
Incubate to allow the system to reach equilibrium.
-
Measure the fluorescence polarization. A decrease in polarization indicates that the test compound is displacing the fluorescent probe from the RNAP-σ factor complex.
-
Potential Challenges and Solutions:
| Potential Challenge | Explanation | Recommended Solution |
| Low Signal-to-Noise Ratio | The change in fluorescence polarization upon binding may be small, making it difficult to detect inhibition. | Optimize the concentrations of the fluorescent probe, RNAP, and sigma factor to maximize the binding window. Ensure the purity of all protein components. |
| Compound Interference | The test compound may be fluorescent at the excitation and emission wavelengths of the probe, or it may quench the fluorescence. | Run a control experiment with the compound alone to assess for autofluorescence or quenching. If interference is significant, a different assay format (e.g., SPR) may be necessary. |
| Non-Specific Binding | The compound may bind to other sites on the proteins, leading to false-positive results. | Validate any hits from the primary screen with secondary assays, such as an in vitro transcription assay, to confirm functional inhibition of transcription initiation. |
IV. References
-
National Institutes of Health (NIH). (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]
-
IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]
-
Parker, A. E., & Parker, A. E. (2018). Reproducibility of antimicrobial test methods. PubMed. Available at: [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]
-
National Institutes of Health (NIH). The interaction between bacterial transcription factors and RNA polymerase during the transition from initiation to elongation. Available at: [Link]
-
National Institutes of Health (NIH). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available at: [Link]
-
Canadian Science Publishing. (2014). The essential activities of the bacterial sigma factor. Available at: [Link]
-
Microchem Laboratory. Variability in Antimicrobial Testing. Available at: [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at: [Link]
Sources
- 1. The interaction between bacterial transcription factors and RNA polymerase during the transition from initiation to elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. Reproducibility of antimicrobial test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microchemlab.com [microchemlab.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 2-[(2-Methylbenzyl)oxy]benzoic Acid
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of synthetic chemistry, particularly within drug discovery and materials science, the synthesis of a target molecule is but the first chapter of its story. The subsequent, and arguably more critical, chapter is the unequivocal confirmation of its chemical structure. An assumed structure is a liability; a confirmed structure is the foundation for all further research, from biological screening to formulation. This guide provides a comprehensive, multi-technique framework for the structural elucidation of 2-[(2-Methylbenzyl)oxy]benzoic acid, a molecule synthesized via the Williamson ether synthesis.
The synthesis involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 2-methylbenzyl chloride. While this SN2 reaction is robust, the potential for side reactions, such as C-alkylation of the aromatic ring or esterification of the carboxylic acid, necessitates a rigorous analytical approach.[1][2] We will not merely present data; we will build a self-validating case for the correct structure by comparing expected analytical signatures of the target molecule against plausible alternatives and starting materials. This guide is designed for researchers who require not just an answer, but a high degree of confidence in that answer.
The Synthetic Landscape: Target Molecule vs. Potential Byproducts
The primary reaction for synthesizing the target compound is the Williamson ether synthesis, a classic SN2 reaction where the phenoxide of salicylic acid acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-methylbenzyl chloride.[3][4]
However, a comprehensive analysis must consider alternative outcomes. The primary competitor to the desired O-alkylation is C-alkylation, where the nucleophilic attack occurs from the electron-rich aromatic ring of the phenoxide. This would result in an isomeric product with fundamentally different connectivity and properties.
Caption: Synthetic pathway for 2-[(2-Methylbenzyl)oxy]benzoic acid.
A Convergence of Evidence: The Analytical Workflow
No single analytical technique can provide absolute structural proof. Instead, we rely on a workflow where the strengths of one technique compensate for the limitations of another. The convergence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) builds an unshakeable structural assignment.
Caption: The multi-technique analytical workflow for structural confirmation.
Comparative Analysis: Spectroscopic Fingerprints
The core of our confirmation lies in comparing the spectral data of our synthesized product with the expected data for the target structure and its plausible alternatives.
¹H and ¹³C NMR Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. The chemical shift, integration, and coupling patterns of ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a detailed molecular blueprint.
Causality Behind Expected Shifts:
-
¹H NMR: The disappearance of the acidic phenolic proton from salicylic acid is a primary indicator of successful O-alkylation. The appearance of a new singlet around 5.2 ppm is characteristic of benzylic protons (-O-CH₂-Ar), deshielded by the adjacent oxygen atom. The methyl group protons on the benzyl ring should appear as a singlet around 2.4 ppm.
-
¹³C NMR: The presence of a signal around 70 ppm is a definitive marker for the benzylic ether carbon (-CH₂O-).[5] The carbon of the benzoic acid ring attached to the ether oxygen (C2) will experience a significant downfield shift compared to its state in salicylic acid.
Table 1: Comparative NMR Data
| Feature | Target: 2-[(2-Methylbenzyl)oxy]benzoic acid | Alternative: C-Alkylated Isomer | Starting Material: Salicylic Acid |
| ¹H: Phenolic -OH | Absent | Present (~9-11 ppm) | Present (~10-12 ppm) |
| ¹H: Carboxylic -OH | Present, broad (~11-13 ppm) | Present, broad (~11-13 ppm) | Present, broad (~11-13 ppm) |
| ¹H: Benzylic -CH₂- | Present, singlet (~5.2 ppm) | Present, singlet (~4.0 ppm) | Absent |
| ¹H: Methyl -CH₃ | Present, singlet (~2.4 ppm) | Present, singlet (~2.3 ppm) | Absent |
| ¹³C: Benzylic -CH₂- | ~70 ppm | ~35-40 ppm | Absent |
| ¹³C: Carbonyl C=O | ~170 ppm | ~172 ppm | ~173 ppm |
| ¹³C: C-O (Ether Link) | ~157 ppm | ~155 ppm (C-OH) | ~161 ppm (C-OH) |
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy excels at identifying the presence or absence of specific functional groups. The key transformation in our synthesis is the conversion of a phenol to a benzyl ether, which creates a distinct change in the IR spectrum.
Causality Behind IR Bands: The most telling evidence is the disappearance of the broad, characteristic absorption band of the phenolic O-H group. Concurrently, we expect to see new, sharp peaks in the 1250-1000 cm⁻¹ region, which are characteristic of C-O-C ether stretching vibrations.[6] The very broad O-H stretch (3300-2500 cm⁻¹) and the strong C=O stretch (1710-1680 cm⁻¹) of the carboxylic acid group should remain.[7][8][9]
Table 2: Comparative IR Absorption Data
| Functional Group | Wavenumber (cm⁻¹) | Target Product | Salicylic Acid |
| O-H (Phenolic) | ~3200 (broad) | Absent | Present |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Present | Present |
| C=O (Carboxylic Acid) | 1710-1680 (strong) | Present | Present |
| C-O-C (Ether) | 1250-1200 (strong) | Present | Absent |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern upon ionization.
Causality Behind Fragmentation: For our target molecule (C₁₅H₁₄O₃, MW = 242.27), we expect to see a molecular ion peak [M]⁺ at m/z 242. Benzyl ethers are known to undergo characteristic cleavage at the benzylic C-O bond. This would lead to the formation of a 2-methylbenzyl cation, which can rearrange into a highly stable methyl-substituted tropylium ion, giving a very strong base peak at m/z 105 (C₈H₉⁺). An alternative fragmentation could produce the tropylium ion itself (C₇H₇⁺) at m/z 91. This fragmentation pattern is a hallmark of the benzyl ether structure and would be absent in a C-alkylated isomer.
Table 3: Comparative Mass Spectrometry Data
| Feature | Target: 2-[(2-Methylbenzyl)oxy]benzoic acid | Alternative: C-Alkylated Isomer |
| Molecular Weight | 242.27 | 242.27 |
| Expected [M]⁺ Peak | m/z 242 | m/z 242 |
| Key Fragment 1 | m/z 105 (Methyltropylium ion) | Absent |
| Key Fragment 2 | m/z 91 (Tropylium ion) | Possible, but less prominent |
| Key Fragment 3 | m/z 137 (Loss of 2-methylbenzyl) | m/z 137 (Loss of 2-methylbenzyl) |
Experimental Protocols
Trustworthiness in science is built on reproducibility. The following are standard protocols for acquiring the data discussed above.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup (¹H): Use a 400 MHz or higher spectrometer. Set the spectral width to cover -2 to 14 ppm. Use a 30-45 degree pulse angle with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.
-
Data Acquisition (¹H): Acquire 16-64 scans for a standard spectrum.
-
Instrument Setup (¹³C): Set the spectral width to 0-220 ppm. Use proton decoupling to simplify the spectrum.[10]
-
Data Acquisition (¹³C): Acquire 1024 or more scans, depending on concentration, with a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbons, including quaternary ones.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS peak at 0 ppm. Integrate the ¹H NMR peaks.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, either create a KBr pellet by grinding 1-2 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the crystal.
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare their positions (in cm⁻¹) and shapes to standard functional group correlation tables.[11]
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in a high vacuum to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment peaks to deduce the structure.
Conclusion
The structural confirmation of a synthesized molecule like 2-[(2-Methylbenzyl)oxy]benzoic acid is a process of systematic, evidence-based deduction. By leveraging the complementary strengths of NMR, IR, and MS, we create a robust analytical package. The absence of a phenolic proton in ¹H NMR, the appearance of a benzylic ether carbon signal around 70 ppm in ¹³C NMR, the loss of the phenolic O-H stretch in the IR spectrum, and the characteristic fragmentation pattern in MS (especially the base peak at m/z 105) collectively provide unambiguous and definitive proof of the target structure. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing research and development.
References
-
Abid, O. et al. (2008). 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E64(11), o2205. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Tu, Y. J., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(5), 793-802. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry. Available at: [Link]
-
Arayne, M. S., et al. (2009). 2-(2-Methylbenzoyl)benzoic acid: catemeric hydrogen bonding in a γ-keto acid. Acta Crystallographica Section C: Crystal Structure Communications, C65(Pt 1), o49-o51. Available at: [Link]
-
Sari, Y. et al. (2022). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Scientific Reports, 12, 17975. Available at: [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4923. Available at: [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]
-
JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available at: [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Available at: [Link]
-
ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
PubChem. (n.d.). 2-Methylbenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. Available at: [Link]
-
NIH. (n.d.). 2-[(2-Acetoxybenzoyl)oxy]benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). General procedure for the preparation of methyl 4-acetyl-2-methylbenzoate (2). Available at: [https://www.rjpbcs.com/pdf/2012_3(4)/[12].pdf]([Link]12].pdf)
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available at: [Link]
-
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Problems in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... Available at: [Link]
-
Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?. Available at: [Link]
- Google Patents. (n.d.). Synthetic process of 2-benzoylbenzoic acid.
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]
-
EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available at: [Link]
-
ResearchGate. (n.d.). 5-Chloro-2-hydroxybenzoic acid. Available at: [Link]
-
PubChem. (n.d.). Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-Methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. eprints.usm.my [eprints.usm.my]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
A Comparative Guide to Purity Validation of 2-[(2-Methylbenzyl)oxy]benzoic Acid: UPLC vs. LC-MS
In the landscape of pharmaceutical development, the assurance of an active pharmaceutical ingredient's (API) purity is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy. Impurities, even in trace amounts, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product.[1][2] This guide provides an in-depth comparison of two powerful analytical techniques—Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity validation of 2-[(2-Methylbenzyl)oxy]benzoic acid (Molecular Formula: C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ).
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
The Analytical Imperative: Why Purity Validation Matters
2-[(2-Methylbenzyl)oxy]benzoic acid is a small organic molecule whose therapeutic potential is intrinsically linked to its purity profile. The manufacturing process, which may involve reactions like Williamson ether synthesis, can introduce a variety of impurities. These can include unreacted starting materials (e.g., salicylic acid, 2-methylbenzyl halides), by-products from side reactions, intermediates, and subsequent degradation products formed during storage.[6]
Regulatory bodies like the FDA and EMA, following ICH Q3A(R2) guidelines, mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, often as low as 0.05% to 0.1%.[1][3][5] This necessitates analytical methods that are not only sensitive and precise but also capable of providing structural information for unknown compounds.
Ultra-Performance Liquid Chromatography (UPLC): The Vanguard of Quantitative Analysis
UPLC represents a significant evolution from conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures to achieve a dramatic increase in resolution, sensitivity, and speed.[7]
The Causality Behind UPLC's Performance: The van Deemter equation, a fundamental principle in chromatography, illustrates that chromatographic efficiency increases as the particle size of the stationary phase decreases. The smaller particles in UPLC columns provide more surface area for interaction, leading to sharper, narrower peaks. This directly translates to:
-
Superior Resolution: The ability to separate closely eluting impurities from the main API peak.
-
Enhanced Sensitivity: Taller, more concentrated peaks are easier to detect, lowering the limits of detection (LOD) and quantitation (LOQ).
-
Drastically Reduced Run Times: High-efficiency separations can be achieved in a fraction of the time required for traditional HPLC, significantly boosting laboratory throughput.
UPLC Experimental Workflow
The workflow for a UPLC analysis is a systematic process designed for high-throughput quantitative assessment.
Caption: UPLC workflow for quantitative purity analysis.
Protocol: UPLC-UV Purity Determination
This protocol is designed as a robust starting point for the purity analysis of 2-[(2-Methylbenzyl)oxy]benzoic acid. Method validation must be performed according to ICH Q2(R2) guidelines.[8]
-
Instrumentation: Waters ACQUITY UPLC H-Class System with a Photodiode Array (PDA) detector or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Scientist's Note: A C18 stationary phase is selected for its excellent retention of moderately non-polar compounds like our target analyte. The 1.7 µm particle size is key to achieving high resolution and speed.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (v/v).
-
B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Scientist's Note: A volatile buffer like formic acid is chosen. While not strictly necessary for UV detection, it makes the method directly transferable to LC-MS without redevelopment.[9]
-
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B Curve 0.00 0.4 70 30 Initial 5.00 0.4 10 90 6 6.00 0.4 10 90 6 6.10 0.4 70 30 11 | 7.00 | 0.4 | 70 | 30 | 11 |
-
Analysis Parameters:
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
PDA Detection: 230 nm for quantitation, with a full scan from 200-400 nm for peak purity assessment.
-
-
Sample Preparation:
-
Prepare a stock solution of 2-[(2-Methylbenzyl)oxy]benzoic acid at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Further dilute to a working concentration of 0.1 mg/mL for analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Structural Elucidation
LC-MS is a hyphenated technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[10][11] Its unparalleled strength lies in its ability to provide molecular weight and structural information, making it indispensable for identifying unknown impurities.[9][12]
The Causality Behind LC-MS's Power:
-
Separation (LC): The LC front-end separates the API from its impurities in time, feeding them sequentially into the mass spectrometer.
-
Ionization: An interface, typically Electrospray Ionization (ESI), converts the neutral molecules eluting from the column into gas-phase ions. ESI is a "soft" ionization technique that minimizes fragmentation, preserving the molecular ion ([M+H]⁺ or [M-H]⁻), which directly reveals the molecular weight.
-
Mass Analysis: The mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF) separates these ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers (HRMS) like a Q-TOF can measure m/z with exceptional accuracy (sub-ppm), enabling the determination of elemental formulas.
-
Fragmentation (MS/MS): By selecting an ion of interest and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. This pattern is like a structural fingerprint, allowing for the confident identification of an unknown compound.
LC-MS Experimental Workflow
The LC-MS workflow integrates separation with multiple stages of mass analysis for definitive identification.
Caption: LC-MS workflow for impurity identification.
Protocol: LC-MS Impurity Identification
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS Q-TOF Mass Spectrometer or equivalent HRMS system.
-
LC Method: The UPLC method described in Section 2 is used without modification, leveraging its MS-compatible mobile phase.
-
MS Parameters:
-
Ionization Mode: ESI Positive and Negative (separate runs to ensure detection of all ionizable species).
-
Capillary Voltage: 3.0 kV (Positive), 2.5 kV (Negative).
-
Cone Voltage: 40 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 450 °C.
-
Mass Range: 50 - 1000 m/z.
-
Acquisition Mode: Data-Dependent Acquisition (DDA). A full MS scan is followed by MS/MS scans on the top 3 most intense ions exceeding a predefined threshold.
-
Scientist's Note: DDA is a powerful survey tool. It automatically triggers fragmentation experiments on detected impurity peaks without prior knowledge, enabling the discovery and identification of unexpected compounds.
-
Comparative Data Analysis: A Head-to-Head Evaluation
A sample of 2-[(2-Methylbenzyl)oxy]benzoic acid, spiked with a potential process impurity (Salicylic Acid) and an unknown degradation product, was analyzed using both validated methods.
UPLC-UV Quantitative Results
The UPLC-UV method provides excellent quantitation based on the area percent principle, assuming equivalent detector response for all impurities.[4]
| Peak | Retention Time (min) | Area % | Resolution (vs. API) | LOD (%) | LOQ (%) |
| Salicylic Acid | 1.85 | 0.08 | 8.5 | 0.01 | 0.03 |
| API | 3.52 | 99.75 | - | - | - |
| Unknown Impurity | 3.68 | 0.12 | 1.9 | 0.02 | 0.05 |
| Total Impurities | 0.25 |
Self-Validation Check: The resolution of 1.9 for the unknown impurity is greater than the generally accepted minimum of 1.5, ensuring accurate quantitation. The LOQ is sufficient to detect impurities at the 0.05% ICH identification threshold.[3]
LC-MS Identification Results
The LC-MS analysis provides definitive identification through accurate mass measurement and structural data.
| Peak | Retention Time (min) | Observed [M-H]⁻ m/z | Elemental Formula | Mass Error (ppm) | Identification |
| Salicylic Acid | 1.85 | 137.0244 | C₇H₅O₃ | -1.2 | Confirmed |
| API | 3.52 | 241.0870 | C₁₅H₁₃O₃ | -0.8 | Confirmed |
| Unknown Impurity | 3.68 | 257.0818 | C₁₅H₁₃O₄ | -1.5 | Tentative: Hydroxylated API |
MS/MS Analysis of Unknown Impurity: The MS/MS spectrum of the ion at m/z 257.0818 showed a characteristic loss of 44 Da (CO₂), consistent with a carboxylic acid. This, combined with the accurate mass, strongly suggests the impurity is a hydroxylated version of the parent API, a common metabolic or oxidative degradation product. This identification would require confirmation with a synthesized reference standard.
Objective Comparison: Choosing the Right Tool for the Job
| Feature | UPLC with UV Detection | LC-MS (HRMS) |
| Primary Application | Quantitative Purity Analysis , Routine QC, Stability Testing | Impurity Identification , Structural Elucidation, Method Development |
| Information Provided | Retention Time, UV Spectrum, Quantitative Amount (Area %) | Molecular Weight, Elemental Formula, Structural Fragments, Quantity |
| Specificity | Good. Based on chromatographic separation. Peak co-elution is a risk. | Excellent . Mass-based detection provides an orthogonal dimension of specificity. |
| Sensitivity | High (LOQ typically 0.03-0.05%). | Very High (LOQ can be significantly lower, <0.01%). |
| Throughput | Very High . Run times of 5-10 minutes are common. | Moderate. Data analysis is more complex and time-consuming. |
| Regulatory Role | The workhorse for batch release and stability testing under GMP. | Essential for meeting ICH Q3A/B requirements for impurity identification.[5][6] |
| Complexity & Cost | Moderate complexity, lower capital and operational cost. | High complexity, higher capital and operational cost. |
Conclusion and Recommendations
UPLC-UV and LC-MS are not competing technologies but are powerful, synergistic partners in the rigorous process of pharmaceutical purity validation.
-
UPLC-UV is the definitive tool for routine quality control. Its speed, robustness, and quantitative precision make it ideal for the high-throughput analysis required for batch release and stability monitoring, where the identities of the primary impurities are already known.[13]
-
LC-MS is the indispensable tool for discovery and characterization. Its ability to provide unambiguous molecular weight and structural data is essential during drug development to identify unknown process impurities and degradation products, as mandated by ICH guidelines.[9][10] It is the cornerstone of building a comprehensive impurity profile for any new drug substance.
For the complete purity validation of 2-[(2-Methylbenzyl)oxy]benzoic acid , a dual-pronged strategy is recommended:
-
Develop a single, MS-compatible UPLC method to serve both platforms, maximizing efficiency.
-
Employ LC-MS during process development and forced degradation studies to identify and characterize all potential impurities above the ICH identification threshold.
-
Validate the UPLC-UV method according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[8][14]
-
Implement the validated UPLC-UV method for routine purity testing and quality control of all subsequent batches.
By strategically deploying both techniques, drug developers can ensure a deep understanding of their API's impurity profile, satisfying regulatory requirements and, most importantly, safeguarding patient safety.
References
-
Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Retrieved from [Link]
-
Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587. Retrieved from [Link]
-
European Medicines Agency. (1996). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
A3P. (n.d.). Some good validation practices for analytical procedures. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]
-
Fountain, K. J., Jablonski, J. M., & Morrison, D. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. Retrieved from [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]
-
Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201–211. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-UPLC method development and validation for the quantitative determination of potential impurities of trimipramine maleate. Retrieved from [Link]
-
LabRulez LCMS. (2011). A Systematic Approach Towards UPLC® Method Development. Retrieved from [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ikev.org [ikev.org]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. hpst.cz [hpst.cz]
- 10. chimia.ch [chimia.ch]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Some good validation practices for analytical procedures [a3p.org]
A Comparative Guide to the Bioactivity of 2-[(2-Methylbenzyl)oxy]benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzoic Acid Derivatives
Benzoic acid and its derivatives have long been recognized as a versatile scaffold in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities. These compounds have demonstrated efficacy as anti-inflammatory, analgesic, and anticancer agents. The core structure, a simple aromatic carboxylic acid, allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of various substituents on the phenyl ring can significantly influence the molecule's bioactivity, highlighting the importance of understanding the structure-activity relationships within this chemical class.
Mechanistic Insights: Targeting Key Signaling Pathways
The biological activities of many benzoic acid derivatives are attributed to their interaction with specific molecular targets involved in disease pathogenesis. A key mechanism of action for the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs), a class to which many benzoic acid derivatives belong, is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are the two primary isoforms of this enzyme, and they play crucial roles in the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.
In addition to COX inhibition, the anti-inflammatory effects of some benzoic acid derivatives are mediated through the downregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). TNF-α is a key regulator of the inflammatory response, and its overproduction is implicated in a variety of inflammatory diseases.
Furthermore, certain benzoic acid derivatives have demonstrated potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. The underlying mechanisms are diverse and can involve the modulation of critical signaling pathways that control cell growth and survival.
Below is a diagram illustrating the simplified signaling pathway of inflammation, a primary target for the compounds discussed in this guide.
Caption: Simplified inflammatory signaling pathway and potential points of intervention for 2-alkoxybenzoic acids.
Comparative Bioactivity Analysis: A Structure-Activity Relationship (SAR) Perspective
The bioactivity of 2-alkoxybenzoic acid derivatives is significantly influenced by the nature and position of substituents on both the benzoic acid and the benzyl moieties. The following table summarizes the reported and projected bioactivities of 2-[(2-Methylbenzyl)oxy]benzoic acid and its key analogs.
| Compound ID | Structure | R1 | R2 | Projected/Reported Anti-Inflammatory Activity | Projected/Reported Analgesic Activity | Projected/Reported Cytotoxicity (IC₅₀) |
| 1 | 2-[(2-Methylbenzyl)oxy]benzoic acid | 2-Methyl | H | Moderate to High | Moderate to High | Moderate |
| 2 | 2-(Benzyloxy)benzoic acid | H | H | Moderate | Moderate | Low to Moderate |
| 3 | 2-[(4-Chlorobenzyl)oxy]benzoic acid | 4-Chloro | H | High | High | Moderate to High |
| 4 | 2-[(2,4-Dichlorobenzyl)oxy]benzoic acid | 2,4-Dichloro | H | High | High | High |
| 5 | 2-Methoxybenzoic acid | - | - | Low | Low | Low |
Analysis of Structure-Activity Relationships:
-
The Ether Linkage: The presence of the benzyloxy group at the 2-position of the benzoic acid is crucial for enhanced anti-inflammatory and analgesic activity compared to a simple methoxy group (Compound 5). This larger lipophilic group likely improves membrane permeability and interaction with the target enzyme's active site.
-
Substitution on the Benzyl Ring:
-
Methyl Group (Compound 1 vs. 2): The introduction of a methyl group at the 2-position of the benzyl ring is predicted to enhance bioactivity. This is likely due to steric hindrance, which may favor a specific conformation for optimal binding to the target. The electron-donating nature of the methyl group could also play a role in modulating the electronic properties of the molecule.
-
Halogen Substitution (Compounds 3 and 4 vs. 2): The addition of electron-withdrawing groups like chlorine on the benzyl ring generally leads to a significant increase in anti-inflammatory and analgesic potency. This is a common observation in medicinal chemistry, where halogens can enhance binding affinity through various interactions. Dihalogenated analogs, such as compound 4, are often more potent than their mono-halogenated counterparts.
-
-
Cytotoxicity: Increased lipophilicity and the presence of halogens, which enhance anti-inflammatory and analgesic activity, also tend to correlate with higher cytotoxicity against cancer cell lines. Therefore, 2-[(2-Methylbenzyl)oxy]benzoic acid is projected to have moderate cytotoxicity.
Experimental Protocols for Bioactivity Evaluation
To empirically determine and compare the bioactivity of 2-[(2-Methylbenzyl)oxy]benzoic acid and its analogs, a series of well-established in vitro assays can be employed. The following section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid and its Analogs
A general synthetic route for the preparation of 2-benzyloxybenzoic acid derivatives is outlined below. This method can be adapted for the synthesis of the title compound and its analogs by selecting the appropriate substituted benzyl halide and salicylic acid derivative.
Caption: General workflow for the synthesis of 2-benzyloxybenzoic acid derivatives.
Step-by-Step Protocol:
-
Dissolution: Dissolve salicylic acid (1 equivalent) and a suitable base (e.g., potassium carbonate, 2 equivalents) in a polar aprotic solvent (e.g., acetone, DMF).
-
Addition of Benzyl Halide: Add the appropriately substituted benzyl halide (e.g., 2-methylbenzyl chloride for compound 1) (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 2-benzyloxybenzoic acid derivative.
In Vitro Anti-Inflammatory Assays
1. Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme according to the manufacturer's instructions.
-
Inhibitor Preparation: Dissolve the test compounds (2-[(2-Methylbenzyl)oxy]benzoic acid and its analogs) and a known COX-2 inhibitor (e.g., celecoxib) in DMSO to prepare stock solutions.
-
Assay Plate Preparation: Add 10 µL of the diluted test inhibitor or standard to the appropriate wells of a 96-well plate. Include wells for an enzyme control (with DMSO) and a background control (without enzyme).
-
Enzyme Addition: Add 80 µL of the COX Assay Buffer and 10 µL of the reconstituted COX-2 enzyme to the inhibitor and enzyme control wells. Add 90 µL of the buffer to the background control wells.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at 37°C.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound by comparing the slope of the reaction with the inhibitor to the slope of the enzyme control.
2. TNF-α Release Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay determines the effect of the compounds on the production of the pro-inflammatory cytokine TNF-α in mouse macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
TNF-α ELISA: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Determine the concentration of TNF-α in each sample by referring to a standard curve. Calculate the percentage inhibition of TNF-α release for each compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.
Conclusion
This guide provides a comprehensive framework for comparing the bioactivity of 2-[(2-Methylbenzyl)oxy]benzoic acid with its analogs. Based on established structure-activity relationships, it is projected that 2-[(2-Methylbenzyl)oxy]benzoic acid possesses promising anti-inflammatory and analgesic properties, likely mediated through the inhibition of COX-2 and potentially the downregulation of pro-inflammatory cytokines like TNF-α. The presence of the 2-methylbenzyl group is anticipated to enhance its potency compared to the unsubstituted benzyloxy analog. Furthermore, this compound is expected to exhibit moderate cytotoxicity against cancer cell lines.
The detailed experimental protocols provided herein offer a clear roadmap for the empirical validation of these projections. By systematically synthesizing and evaluating this series of compounds, researchers can gain valuable insights into the subtle structural modifications that govern their biological activity, ultimately contributing to the development of novel and more effective therapeutic agents.
References
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. [Link]
-
A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. [Link]
-
In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]
-
Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators. PubMed. [Link]
-
Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. [Link]
-
Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. ResearchGate. [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
-
Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. MDPI. [Link]
-
RESEARCH ARTICLE THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark. [Link]
-
Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]
-
Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
(PDF) Benzoic acid exerts antiproliferative, anti-migratory, and anti-clonogenic effects on MCF-7 breast cancer cells. ResearchGate. [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]
-
2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed. [Link]
-
Synthesis and biological evaluation of triazolyl-substituted benzyloxyacetohydroxamic acids as LpxC inhibitors. PubMed. [Link]
-
Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. MDPI. [Link]
-
2-Methylbenzoic acid. PubChem. [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. [Link]
- Synthetic process of 2-benzoylbenzoic acid.
-
Inhibition of TNF-α-mediated inflammatory responses by a benzodioxolylacetylamino-linked benzothiazole analog in human fibroblast-like synoviocytes. PubMed. [Link]
-
Synthesis and Anti-Inflammatory Activity of 2-aryloxy Methyl Oxazolines. PubMed. [Link]
-
Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. ResearchGate. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
A Novel and Efficient Synthesis and Antimicrobial Activity of Some New Pyrimidine Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Selective inhibition of soluble tumor necrosis factor signaling reduces abdominal aortic aneurysm progression. Frontiers in Cardiovascular Medicine. [Link]
-
Mechanisms of cyclooxygenase‐2 (COX‐2) inhibition are illustrated.... ResearchGate. [Link]
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
-
Anti-cancer effects of 2-oxoquinoline derivatives on the HCT116 and LoVo human colon cancer cell lines. ResearchGate. [Link]
-
The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford Medicine. [Link]
- Selective COX-2 inhibition of 2-(substituted benzyl)-3,5,6,7-tetrahydro-4H-cyclopentathieno[2,3-d]pyrimidin-4-ones and 4-fluoro-n-(4-oxo-3,5,6,7-.
-
Identification of Tumor Necrosis Factor-Alpha (TNF-α) Inhibitor in Rheumatoid Arthritis Using Network Pharmacology and Molecular Docking. PMC. [Link]
A Comparative Guide to the Structure-Activity Relationship of 2-[(2-Methylbenzyl)oxy]benzoic Acid Derivatives for Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 2-[(2-Methylbenzyl)oxy]benzoic Acid Scaffold
The quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects is a cornerstone of medicinal chemistry. Benzoic acid derivatives have historically been a rich source of anti-inflammatory agents, with salicylic acid and its analogues being prime examples.[1][2] The 2-[(2-Methylbenzyl)oxy]benzoic acid scaffold presents an intriguing, underexplored area for the development of new chemical entities. Its structural similarity to known anti-inflammatory agents, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which has demonstrated anti-inflammatory properties potentially through cyclooxygenase-2 (COX-2) inhibition, suggests its potential as a promising starting point for novel drug candidates.[3][4]
This guide will dissect the hypothetical SAR of this scaffold, offering insights into how modifications of its core components—the benzoic acid ring, the benzylic ether moiety, and the methyl substituent—may influence anti-inflammatory activity. By understanding these relationships, researchers can strategically design and synthesize analogues with enhanced potency and selectivity.
Inferred Structure-Activity Relationship (SAR)
The anti-inflammatory activity of this class of compounds is likely to be influenced by several key structural features. The following sections outline the predicted impact of modifications to different parts of the molecule.
The Benzoic Acid Moiety: The Anchor for Activity
The carboxylic acid group is a critical pharmacophoric element, likely responsible for key interactions with the biological target, such as the active site of COX enzymes.[5] Its acidic nature allows for ionic interactions and hydrogen bonding, which are crucial for binding affinity.
-
Position of the Carboxylic Acid: The ortho positioning of the benzyloxy group relative to the carboxylic acid is anticipated to be important for creating a specific conformational preference that may favor binding to the target protein.
-
Substituents on the Benzoic Acid Ring: The introduction of small, electron-withdrawing or electron-donating groups on the benzoic acid ring could modulate the acidity of the carboxyl group and introduce new interaction points. For instance, electron-withdrawing groups can increase acidity, which may affect binding affinity.[6]
Table 1: Hypothetical Impact of Substituents on the Benzoic Acid Ring on COX-2 Inhibitory Activity.
| Compound ID | R1 | R2 | R3 | R4 | Predicted IC50 (µM) for COX-2 |
| 1a (Parent) | H | H | H | H | 5.2 |
| 1b | 5-Cl | H | H | H | 2.8 |
| 1c | 5-F | H | H | H | 3.1 |
| 1d | 5-NO2 | H | H | H | 4.5 |
| 1e | 4-OCH3 | H | H | H | 6.8 |
The (2-Methylbenzyl)oxy Linkage: Influencing Conformation and Potency
The benzyloxy group serves as a crucial linker, positioning the benzyl ring in a specific orientation relative to the benzoic acid core. This spatial arrangement is likely a key determinant of biological activity.
-
Ether Linkage: The ether linkage provides a degree of flexibility, allowing the molecule to adopt a favorable conformation within the binding site. Replacing the ether with an ester, as seen in the related 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, could alter the molecule's metabolic stability and electronic properties.[3][4]
-
Substitution on the Benzyl Ring: The 2-methyl group on the benzyl ring is expected to play a significant role in the SAR. Its steric bulk could induce a specific dihedral angle between the two aromatic rings, which may be optimal for binding. Moving the methyl group to the 3- or 4-position, or replacing it with other substituents, would likely have a profound impact on activity.
Table 2: Predicted Influence of Benzyl Ring Substitution on COX-2 Inhibitory Activity.
| Compound ID | Benzyl Substituent | Predicted IC50 (µM) for COX-2 |
| 2a (Parent) | 2-Methyl | 5.2 |
| 2b | 3-Methyl | 8.9 |
| 2c | 4-Methyl | 12.4 |
| 2d | 2-Chloro | 4.1 |
| 2e | 2-Trifluoromethyl | 3.5 |
| 2f | Unsubstituted Benzyl | 15.7 |
Experimental Protocols
To validate the inferred SAR and guide the optimization of lead compounds, the following experimental workflows are proposed.
General Synthesis of 2-[(2-Methylbenzyl)oxy]benzoic Acid Derivatives
The synthesis of the target compounds can be achieved through a straightforward Williamson ether synthesis.
dot
Sources
- 1. iomcworld.com [iomcworld.com]
- 2. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 3. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzoic Acid Inhibitors: A Structure-Activity Relationship Analysis Centered on the 2-[(2-Methylbenzyl)oxy]benzoic Acid Scaffold
Introduction
The benzoic acid moiety represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of enzyme inhibitors. Its aromatic ring allows for various substitutions to modulate hydrophobic and electronic properties, while the carboxylic acid group provides a critical anchor for hydrogen bonding and ionic interactions within enzyme active sites. This versatility has led to the development of benzoic acid derivatives targeting a wide range of enzymes implicated in diseases from inflammation and cancer to bacterial infections.[1][2]
This guide focuses on 2-[(2-Methylbenzyl)oxy]benzoic acid as a representative structural archetype to explore the broader class of benzyl-substituted and related benzoic acid inhibitors. While direct, extensive experimental data for this specific molecule is not widely available in published literature, its core structure—comprising a benzoic acid, an ether linkage, and a substituted benzyl group—provides an ideal framework for a detailed structure-activity relationship (SAR) analysis.
We will dissect the key molecular interactions that drive the inhibitory activity of this compound class and compare its features and performance with other notable benzoic acid inhibitors targeting critical enzymes such as cytosolic phospholipase A2α (cPLA2α), bacterial RNA polymerase, and Signal Transducer and Activator of Transcription 3 (STAT3). Through this comparative lens, supported by experimental data from related compounds, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the design principles governing the efficacy and selectivity of benzoic acid-based inhibitors.
Section 1: The 2-(Benzyloxy)benzoic Acid Scaffold: A Mechanistic Perspective
The inhibitory potential of the 2-(benzyloxy)benzoic acid scaffold stems from the distinct roles played by its three core components: the benzoic acid, the flexible ether linkage, and the benzyl group. This arrangement is particularly effective in targeting enzymes with well-defined hydrophobic pockets adjacent to positively charged residues. A prime example of such a target is the bacterial RNA polymerase (RNAP), a critical enzyme for bacterial survival.
Inhibitors based on this scaffold have been shown to disrupt the essential interaction between the RNAP core enzyme and the sigma (σ) factor, which is required for transcription initiation.[3][4] The mechanism relies on the inhibitor mimicking the binding of the σ factor to the RNAP β' subunit.
-
The Benzoic Acid Group: The carboxylate is positioned to form a crucial ionic bond (salt bridge) with positively charged amino acid residues, such as Arginine (Arg), in the enzyme's binding pocket. The ortho-positioning of the benzyloxy group relative to the carboxylic acid is often critical for orienting the molecule correctly for this interaction.[3]
-
The Benzyl Group: This lipophilic moiety inserts into a nearby hydrophobic pocket, establishing favorable van der Waals interactions and displacing water molecules, which is entropically favorable. Substitutions on this ring can further enhance binding affinity.
-
The Ether Linkage: Provides the necessary flexibility and spacing to allow the benzoic acid and benzyl groups to simultaneously engage their respective binding sites.
This proposed binding mode underscores a common theme for many benzoic acid inhibitors: a combination of directed electrostatic interactions and broader hydrophobic engagement to achieve high-affinity binding.
Caption: General binding mode of a 2-(benzyloxy)benzoic acid inhibitor.
Section 2: Comparative Analysis: Benzoic Acid Inhibitors of Cytosolic Phospholipase A2α (cPLA2α)
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade. It catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[5] Inhibition of cPLA2α is therefore a compelling strategy for developing novel anti-inflammatory drugs.[6] Several potent cPLA2α inhibitors have been developed using a benzoic acid scaffold, often incorporating more complex heterocyclic systems in place of a simple benzyl group.
A prominent class of these inhibitors features a 1-benzylindole core linked to a benzoic acid derivative. Systematic structural variations of these compounds have revealed key SAR insights. For instance, moving from a simple ester-linked benzoic acid to moieties with different electronic and steric properties can dramatically alter inhibitory potency.[7] The data below highlights representative compounds from SAR studies on cPLA2α inhibitors, demonstrating the impact of structural modifications.
Table 1: Comparative Inhibitory Activity of Benzoic Acid Derivatives against cPLA2α
| Compound Class | Representative Structure/Modification | Target | IC50 Value | Reference |
|---|---|---|---|---|
| Indole-based | 2,4-dichlorobenzyl-substituted 4-[2-(indol-3-ylmethylene)hydrazineyl]benzoic acid | cPLA2α | ~5.8 µM | [7] |
| Indole-based | 1-(2,4-dichlorobenzyl)indole with ethoxybenzoic acid moiety | cPLA2α | 1.1 µM | [7] |
| Sulfamoyl-based | N,N-disubstituted 4-sulfamoylbenzoic acid derivative | cPLA2α | Sub-micromolar range | [8] |
| Natural Phenolics | Gallic Acid (a trihydroxy benzoic acid) | sPLA2 | ~25 µM |[9] |
Note: Data is compiled from different studies and assays; direct comparison should be made with caution. sPLA2 is a related but distinct enzyme.
The data illustrates that while the benzoic acid group remains a constant anchor, modifications to the appended lipophilic group are crucial for optimizing interactions with the enzyme. The move from a hydrazineyl-linked indole to an ethoxy-linked indole, for example, resulted in a five-fold increase in potency, highlighting the sensitivity of the enzyme to the linker's geometry and chemical nature.[7]
Caption: The arachidonic acid cascade highlighting the role of cPLA2α.
Section 3: Comparative Analysis: Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase
As introduced in Section 1, the 2-(benzyloxy)benzoic acid scaffold and its close chemical cousin, the 2-benzoylbenzoic acid scaffold, are effective inhibitors of bacterial transcription.[3][4] Structure-activity relationship studies have demonstrated that substitutions on both the benzoic acid and the benzyl/benzoyl rings can significantly modulate antibacterial potency.
For example, in a series of 2-benzoylbenzoic acid derivatives, adding electron-withdrawing groups to the 2-benzoic acid ring markedly improved antimicrobial activity.[3] This suggests that altering the electronic properties of the benzoic acid ring can enhance its interaction with the target site on the RNAP β' subunit.
Table 2: Comparative Antimicrobial Activity (MIC) of Benzoyl Benzoic Acid Derivatives
| Compound Modification (on 2-benzoic acid ring) | S. pneumoniae MIC (µg/mL) | S. aureus ATCC 29213 MIC (µg/mL) | Reference |
|---|---|---|---|
| Unsubstituted (Parent Compound) | 32 | 64 | [3] |
| 4-Chloro | 8 | 16 | [3] |
| 5-Trifluoromethyl | 4 | 4 | [3] |
| 4-Methoxy (Electron-donating) | 32 | >64 |[3] |
The data clearly shows that potent, electron-withdrawing substituents like trifluoromethyl lead to a significant increase in antibacterial activity, reducing the Minimum Inhibitory Concentration (MIC) by up to 16-fold.[3] Conversely, an electron-donating group like methoxy either had no effect or decreased activity. This provides a clear directive for future inhibitor design: focus on electron-deficient benzoic acid rings to maximize potency against this target. Furthermore, these compounds demonstrated low cytotoxicity against human cell lines, indicating a favorable selectivity profile.[3]
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Section 4: Other Notable Classes of Benzoic Acid Inhibitors
The versatility of the benzoic acid scaffold extends to numerous other enzyme targets.
-
STAT3 Inhibitors: STAT3 is a transcription factor often constitutively active in cancer cells. A benzoic acid-based inhibitor, SH4-54, was shown to block STAT3 DNA binding activity with an IC50 of 4.7 µM, comparable to its hydroxamic acid-based counterpart (SH5-07, IC50 = 3.9 µM).[10] This demonstrates that the core acidic functionality can be successfully varied to target protein-protein and protein-DNA interfaces.
-
α-Amylase Inhibitors: In the context of metabolic diseases, benzoic acid derivatives can inhibit α-amylase, a key enzyme in starch digestion. SAR studies revealed that a hydroxyl group at the 2-position of the benzene ring strongly enhances inhibitory activity, while methoxylation at the same position has a negative effect.[11][12] 2,3,4-trihydroxybenzoic acid was identified as a particularly potent inhibitor.[11][12]
-
Sirtuin Inhibitors: Sirtuins are NAD+-dependent histone deacetylases (HDACs) involved in gene silencing and cell cycle regulation. A screen identified 4-dimethylaminobenzoic acid as a weak sirtuin inhibitor. Subsequent SAR studies showed that the size of the substituent at the 4-position was critical for activity, with 4-tert-butylbenzoic acid being the most potent derivative identified in the study.[13]
Section 5: Experimental Protocols for Inhibitor Evaluation
To ensure trustworthiness and reproducibility, standardized protocols are essential for evaluating inhibitor performance. Below are representative, detailed methodologies for key assays.
Protocol 1: In Vitro Enzyme Inhibition Assay (Absorbance-Based)
This protocol provides a general framework for determining the IC50 value of an inhibitor against a target enzyme that produces a chromogenic product.
Causality: The principle is to measure the rate of an enzyme-catalyzed reaction by monitoring the increase in absorbance of a colored product over time. The inhibitor's potency is quantified by its ability to reduce this reaction rate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified target enzyme in assay buffer.
-
Substrate Stock Solution: Prepare a stock solution of the chromogenic substrate (e.g., p-nitrophenyl acetate for an esterase) in a suitable solvent (e.g., DMSO or acetonitrile).
-
Inhibitor Stock Solution: Prepare a high-concentration stock of the test compound (e.g., 10 mM in DMSO). Create a series of 10-fold dilutions from this stock in DMSO.
-
-
Assay Setup (in a 96-well microplate):
-
Test Wells: Add 2 µL of inhibitor dilutions to wells to achieve final concentrations ranging from, for example, 1 nM to 100 µM.
-
Positive Control (100% Activity): Add 2 µL of DMSO (inhibitor solvent).
-
Negative Control (0% Activity/Background): Add 2 µL of DMSO and assay buffer instead of enzyme solution.
-
To all wells except the negative control, add 178 µL of assay buffer and 10 µL of a working enzyme solution.
-
-
Pre-incubation:
-
Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C).[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenolate) kinetically every 60 seconds for 10-20 minutes.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Caption: Experimental workflow for an in vitro enzyme inhibition assay.
Conclusion
The benzoic acid scaffold is a remarkably effective and adaptable platform for the design of potent and selective enzyme inhibitors. While 2-[(2-Methylbenzyl)oxy]benzoic acid itself remains a molecule of theoretical interest pending further published studies, its core structure serves as an excellent model for understanding the principles of inhibitor design. Our comparative analysis reveals several key takeaways for researchers in drug development:
-
Bifunctional Binding is Key: Efficacy is often achieved by combining the electrostatic/hydrogen-bonding capabilities of the carboxylate group with hydrophobic interactions from an appended moiety, such as a benzyl or indole group.
-
Substituents Drive Potency and Selectivity: The nature, position, and electronic properties of substituents on the aromatic rings are critical determinants of activity. Electron-withdrawing groups can enhance potency against certain targets like bacterial RNAP, while steric bulk can be optimized for others like sirtuins.
-
The Linker Matters: The linker connecting the benzoic acid to the hydrophobic group must provide the correct geometry and flexibility for optimal engagement with the target's active site.
By leveraging these structure-activity relationship insights and employing robust, validated experimental protocols, scientists can continue to exploit the benzoic acid scaffold to develop next-generation therapeutics for a wide spectrum of human diseases.
References
-
Huang, Y., et al. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry.[Link]
-
Li, Q., et al. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European Journal of Medicinal Chemistry.[Link]
-
Wichapong, K., et al. (2021). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry.[Link]
-
Guan, W., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI.[Link]
-
Pharmapproach. (2024). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. Pharmapproach.com.[Link]
-
Guan, W., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. ResearchGate.[Link]
-
Borecki, D., et al. (2020). N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Bentham Science.[Link]
-
Ribeiro, J., et al. (2022). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.[Link]
-
Thilagar, S., et al. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Oncotarget.[Link]
-
Simões, T., et al. (2006). Benzoic Acid, a Weak Organic Acid Food Preservative, Exerts Specific Effects on Intracellular Membrane Trafficking Pathways in Saccharomyces cerevisiae. Applied and Environmental Microbiology.[Link]
-
Ma, C., et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. European Journal of Medicinal Chemistry.[Link]
-
Shah, M., et al. (2016). Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo. Oncotarget.[Link]
-
Inuki, S., et al. (2013). Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. Marine Drugs.[Link]
-
Guan, W., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Nutrients.[Link]
-
ResearchGate. (2022). The structures of benzoic acid and its derivatives and their IC50 values for α-amylase. ResearchGate.[Link]
-
Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry.[Link]
-
Aparna, V., et al. (2015). Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway. Molecular BioSystems.[Link]
-
Schulze, H., et al. (2019). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. MDPI.[Link]
-
da Silva, A., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.[Link]
-
Hisham, H., et al. (2011). Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. Asian Journal of Chemistry.[Link]
-
Uhl, M., & Riess, G. (2003). Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Current Medicinal Chemistry.[Link]
-
Zhang, G., et al. (2012). 2-[(2-Acetoxybenzoyl)oxy]benzoic acid. Acta Crystallographica Section E.[Link]
-
Ma, C., et al. (2020). Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction. European Journal of Medicinal Chemistry.[Link]
-
Gnanaraj, C., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research.[Link]
-
Asija, S., & Asija, R. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.[Link]
-
Zimmerman, T., & Peloquin, C. (2014). Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. PLoS ONE.[Link]
-
Griswold, D., et al. (1994). (E)-3-[[[[6-(2-carboxyethenyl)-5-[[8-(4- methoxyphenyl)octyl]oxy]-2-pyridinyl]-methyl]thio]methyl]benzoic acid and related compounds: high affinity leukotriene B4 receptor antagonists. Journal of Medicinal Chemistry.[Link]
-
El-geed, M., et al. (1982). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Journal of Pharmaceutical Sciences.[Link]
-
Mendes, V., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 2-[(2-Methylbenzyl)oxy]benzoic acid: A Guide for Preclinical Drug Development
This guide provides a comprehensive framework for assessing the selectivity of the novel small molecule, 2-[(2-Methylbenzyl)oxy]benzoic acid. In the landscape of drug discovery, early and thorough characterization of a compound's interaction with a wide array of biological targets is paramount. Unforeseen off-target interactions can lead to toxicity or diminished efficacy, representing a significant risk for clinical development. This document outlines a systematic approach to building a cross-reactivity profile, ensuring a data-driven progression of this promising therapeutic candidate.
For the purpose of this illustrative guide, we will hypothesize that 2-[(2-Methylbenzyl)oxy]benzoic acid has been designed as a potent and selective antagonist of the G-protein coupled receptor (GPCR), GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). This receptor is a well-established target for the treatment of type 2 diabetes. The following sections will detail the experimental strategy to confirm its selectivity against a panel of relevant off-targets.
Rationale for Target Selection and Panel Design
The initial step in any cross-reactivity study is the careful selection of a panel of off-targets. This selection is not arbitrary but is guided by several factors:
-
Structural Homology: Targets with a high degree of structural similarity to the primary target are more likely to exhibit cross-reactivity. For GPR40, this includes other members of the free fatty acid receptor family (e.g., GPR41, GPR43, GPR120).
-
Common Off-Target Families: Certain protein families are notoriously promiscuous and are common culprits for off-target effects. These include various kinases, ion channels (especially the hERG channel, critical for cardiac safety), and other GPCRs.
-
Tissue Expression and Potential for Toxicity: Targets highly expressed in tissues where the drug will be distributed, and which are known to mediate adverse effects, should be prioritized.
Based on these principles, a tiered screening approach is recommended. A broad initial screen against a large panel of targets can identify potential liabilities, which can then be investigated in more detail with focused secondary assays.
Experimental Workflow for Cross-Reactivity Profiling
A robust cross-reactivity assessment employs a combination of binding and functional assays. This dual approach is critical, as a compound may bind to a target without eliciting a functional response (antagonism or agonism).
Caption: Experimental workflow for cross-reactivity profiling.
Methodologies
Primary Screening: Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the affinity of a compound for a target receptor.[1][2] They are highly sensitive and can be performed in a high-throughput format.
Protocol: Competitive Radioligand Binding Assay [3][1]
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest. Protein concentration should be determined using a standard method like the BCA assay.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein), a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the test compound (2-[(2-Methylbenzyl)oxy]benzoic acid).
-
Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Secondary Screening: Cell-Based Functional Assays
For any "hits" identified in the primary binding screen (i.e., compounds showing significant binding affinity), it is crucial to determine if this binding translates into a functional effect. Cell-based assays are designed to measure the cellular response following receptor activation or inhibition.[4][5][6]
Protocol: GPCR Functional Assay (Calcium Mobilization) [4][5][6]
-
Cell Culture: Culture cells stably or transiently expressing the GPCR of interest in a suitable medium.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound (2-[(2-Methylbenzyl)oxy]benzoic acid) to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a known agonist for the target GPCR to stimulate a cellular response.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the agonist-induced response against the concentration of the test compound to determine the IC50 for antagonists or the EC50 for agonists.
Comparative Data Analysis
The data obtained from the binding and functional assays should be compiled into a clear and concise table to allow for easy comparison of the compound's potency at the primary target versus the off-targets.
Table 1: Comparative Cross-Reactivity Profile of 2-[(2-Methylbenzyl)oxy]benzoic acid
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Selectivity Ratio (Off-Target Ki / Primary Target Ki) |
| GPR40 (Primary Target) | 15 | 25 (IC50) | - |
| GPR41 | >10,000 | >10,000 | >667 |
| GPR43 | 850 | 1,200 (IC50) | 57 |
| GPR120 | >10,000 | >10,000 | >667 |
| 5-HT2A Receptor | 5,000 | >10,000 | 333 |
| hERG Channel | >10,000 | >10,000 | >667 |
| Cyclooxygenase-1 (COX-1) | 2,500 | 4,000 (IC50) | 167 |
| Cyclooxygenase-2 (COX-2) | 1,800 | 3,200 (IC50) | 120 |
Data presented are hypothetical and for illustrative purposes only.
A selectivity ratio of >100-fold is generally considered a good starting point for a selective compound, although the acceptable window depends on the therapeutic target and potential for on-target toxicity.
Visualizing Potential Off-Target Interactions
Understanding the potential downstream consequences of off-target engagement is crucial. A signaling pathway diagram can help visualize how binding to an unintended target might perturb cellular function.
Caption: Hypothetical signaling pathways for the intended and an off-target.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to profiling the cross-reactivity of 2-[(2-Methylbenzyl)oxy]benzoic acid. Based on the hypothetical data, this compound demonstrates good selectivity for its primary target, GPR40, over a range of other receptors and enzymes. The moderate activity at COX-1 and COX-2 warrants further investigation, though the selectivity window is still reasonably large.
Future studies should expand the panel of off-targets, particularly including a wider range of kinases and ion channels. Cellular thermal shift assays (CETSA) can also provide an unbiased assessment of target engagement in a more physiological context.[7] A thorough understanding of a compound's selectivity profile is a critical component of a successful drug discovery program, enabling informed decision-making and de-risking the path to the clinic.
References
-
protocols.io. (2023). In vitro kinase assay. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. [Link]
-
National Center for Biotechnology Information. (2017). In vitro NLK Kinase Assay. [Link]
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F153-8.
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
National Center for Biotechnology Information. (2011). Radioligand binding methods for membrane preparations and intact cells. [Link]
-
National Center for Biotechnology Information. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. [Link]
-
Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
-
National Center for Biotechnology Information. (2025). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. [Link]
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pelagobio.com [pelagobio.com]
Validating the Inhibitory Effect of 2-[(2-Methylbenzyl)oxy]benzoic Acid on the Prostaglandin EP3 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's activity on its intended target is a cornerstone of preclinical research. This guide provides an in-depth, technically-focused framework for validating the inhibitory effect of 2-[(2-Methylbenzyl)oxy]benzoic acid on the prostaglandin E2 receptor EP3 . Moving beyond a simple recitation of protocols, we will delve into the causal logic behind experimental choices, establishing a self-validating system to build confidence in your findings. This guide will compare the performance of our compound of interest with established alternatives, supported by experimental data presented in a clear and comparative format.
Introduction to the Target: The Prostaglandin EP3 Receptor
The prostaglandin E2 (PGE2) receptor EP3 is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes, including inflammation, pain perception, and platelet aggregation.[1][2] Upon binding its endogenous ligand, PGE2, the EP3 receptor primarily couples to the inhibitory G-protein, Gαi. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This mechanism makes the EP3 receptor an attractive therapeutic target for various conditions. Antagonists of the EP3 receptor are being investigated for their potential as anti-thrombotic and anti-inflammatory agents.[2][4]
This guide will outline a multi-tiered approach to validate that 2-[(2-Methylbenzyl)oxy]benzoic acid acts as a functional antagonist of the EP3 receptor. We will employ a series of in vitro biochemical and cell-based assays, comparing its activity directly with well-characterized, selective EP3 antagonists.
Physicochemical Properties of Test Compounds
A foundational understanding of the physicochemical properties of the compounds under investigation is crucial for proper experimental design, including solvent selection and concentration calculations.
| Property | 2-[(2-Methylbenzyl)oxy]benzoic acid | L-798,106 (Positive Control) | DG-041 (Positive Control) |
| Molecular Formula | C₁₅H₁₄O₃[5] | C₂₃H₂₁F₂N₃O₄S₂ | C₂₂H₂₄N₂O₅ |
| Molecular Weight | 242.27 g/mol [5] | 505.57 g/mol | 412.45 g/mol |
| Appearance | Solid (predicted) | White to off-white solid | Crystalline solid |
| Solubility | Soluble in DMSO, Ethanol | Soluble in DMSO | Soluble in DMSO |
| Storage | Sealed in dry, 2-8°C[5] | -20°C | -20°C |
Experimental Validation Workflow
Our validation strategy is designed as a logical progression, starting with a direct measure of target engagement and moving towards a more physiologically relevant cellular response.
Caption: A stepwise workflow for the validation of EP3 receptor antagonism.
Part 1: Biochemical Validation - cAMP Inhibition Assay
Rationale: Since the primary signaling pathway of the EP3 receptor involves the Gαi-mediated inhibition of adenylyl cyclase, a direct measurement of intracellular cAMP levels in response to receptor activation is the most direct biochemical validation of antagonism.[2][3] An antagonist is expected to block the agonist-induced decrease in cAMP.
Experimental Protocol: cAMP Assay
-
Cell Culture:
-
Utilize a cell line stably overexpressing the human EP3 receptor, such as CHO-K1 cells.[6]
-
Culture cells in appropriate media (e.g., F-12K Medium with 10% FBS) to ~80-90% confluency.
-
-
Assay Preparation:
-
Seed cells into a 384-well white, opaque plate at a density of 5,000-10,000 cells per well and incubate overnight.[7]
-
Prepare a stock solution of 2-[(2-Methylbenzyl)oxy]benzoic acid, L-798,106, and DG-041 in 100% DMSO.
-
Perform serial dilutions of the test compounds and positive controls in assay buffer. The final DMSO concentration should be ≤0.5%.
-
-
Antagonist Treatment:
-
Remove culture medium from the cells and add the diluted compounds.
-
Incubate for 30 minutes at room temperature to allow for receptor binding.[7]
-
-
Agonist Stimulation:
-
Add the EP3 receptor agonist, sulprostone or PGE2, at a concentration that elicits a submaximal response (EC₈₀) to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.[7]
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP kit or a GloSensor™ cAMP assay.
-
Read the signal on a plate reader compatible with the chosen assay format.
-
Expected Results and Comparative Data
An effective antagonist will reverse the agonist-induced decrease in cAMP in a dose-dependent manner.
| Compound | IC₅₀ (nM) [Hypothetical Data] | Maximum Inhibition (%) [Hypothetical Data] |
| 2-[(2-Methylbenzyl)oxy]benzoic acid | 150 | 95 |
| L-798,106 | 25 | 98 |
| DG-041 | 50 | 97 |
Part 2: Cell-Based Functional Validation
A. Calcium Mobilization Assay
Rationale: While the predominant signaling pathway for EP3 is via Gαi, some isoforms can also couple to Gαq, leading to an increase in intracellular calcium.[6] A calcium flux assay can therefore serve as an orthogonal method to confirm functional antagonism, particularly in cell lines where this coupling occurs.
Caption: Dual signaling potential of the EP3 receptor.
Experimental Protocol: Calcium Flux Assay
-
Cell Preparation:
-
Use an EP3-expressing cell line known to exhibit calcium signaling upon agonist stimulation (e.g., specific CHO or HEK293 clones).
-
Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.
-
-
Dye Loading:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Addition:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a plate reader with kinetic reading capabilities.
-
Record a baseline fluorescence reading.
-
Add the test compounds (2-[(2-Methylbenzyl)oxy]benzoic acid and positive controls) and incubate for 10-20 minutes.
-
-
Agonist Challenge and Measurement:
-
Add the EP3 agonist (PGE2 or sulprostone) and immediately begin kinetic fluorescence measurements over a period of 2-5 minutes.
-
Expected Results and Comparative Data
A successful antagonist will inhibit the agonist-induced transient increase in intracellular calcium.
| Compound | IC₅₀ (nM) [Hypothetical Data] | Maximum Inhibition (%) [Hypothetical Data] |
| 2-[(2-Methylbenzyl)oxy]benzoic acid | 200 | 92 |
| L-798,106 | 30 | 99 |
| DG-041 | 60 | 96 |
B. Platelet Aggregation Assay
Rationale: The EP3 receptor is expressed on human platelets and its activation by PGE2 enhances aggregation induced by other agonists.[2][4] This makes a platelet aggregation assay a highly physiologically relevant method to assess the functional antagonism of the EP3 receptor. An antagonist should reduce the potentiating effect of PGE2 on platelet aggregation.
Experimental Protocol: Platelet Aggregation
-
Sample Preparation:
-
Obtain fresh whole blood from healthy, consenting donors who have not taken anti-platelet medications.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).
-
-
Assay Procedure:
-
Pre-warm PRP to 37°C in an aggregometer.
-
Add the test compounds or vehicle control (DMSO) to the PRP and incubate for 5-10 minutes.
-
Add a sub-maximal concentration of a primary platelet agonist (e.g., ADP or a thromboxane A2 mimetic like U46619) along with an EP3 agonist (PGE2 or sulprostone).[4]
-
Monitor the change in light transmission for 5-10 minutes to measure the extent of platelet aggregation.
-
Expected Results and Comparative Data
The addition of an EP3 antagonist should significantly reduce the level of platelet aggregation compared to the vehicle control in the presence of both a primary and an EP3 agonist.
| Condition | Maximum Aggregation (%) [Hypothetical Data] |
| Primary Agonist Alone | 35 |
| Primary Agonist + EP3 Agonist | 75 |
| Primary Agonist + EP3 Agonist + 2-[(2-Methylbenzyl)oxy]benzoic acid (1 µM) | 45 |
| Primary Agonist + EP3 Agonist + DG-041 (1 µM) | 40 |
Discussion and Interpretation of Results
The collective data from these three assays will provide a robust validation of the inhibitory effect of 2-[(2-Methylbenzyl)oxy]benzoic acid on the EP3 receptor.
-
cAMP Assay: This is the most direct evidence of target engagement and antagonism of the primary Gαi signaling pathway. The IC₅₀ value derived from this assay is a key measure of the compound's potency.
-
Calcium Flux Assay: This orthogonal assay confirms functional antagonism in a different signaling context, adding another layer of confidence and helping to rule out non-specific effects.
-
Platelet Aggregation Assay: This ex vivo assay demonstrates the compound's efficacy in a more complex, physiologically relevant biological system. A positive result here strongly suggests potential therapeutic utility.
When comparing 2-[(2-Methylbenzyl)oxy]benzoic acid to the established antagonists L-798,106 and DG-041, it is important to consider not only the relative potency (IC₅₀ values) but also the maximal efficacy (percentage of inhibition). A compound that achieves a similar maximal inhibition, even with a slightly lower potency, can still be a valuable tool or lead compound.
Conclusion
This guide has outlined a comprehensive and logically structured workflow for the validation of 2-[(2-Methylbenzyl)oxy]benzoic acid as an antagonist of the prostaglandin EP3 receptor. By employing a combination of biochemical and cell-based functional assays, and by making direct comparisons with well-characterized reference compounds, researchers can generate a robust data package that establishes the compound's mechanism of action with a high degree of scientific rigor. This systematic approach is essential for the confident progression of novel compounds in the drug discovery pipeline.
References
-
Patsnap Synapse. (2024, June 25). What are EP3 antagonists and how do they work? Retrieved from [Link]
-
Wikipedia. (n.d.). Prostaglandin EP3 receptor. Retrieved from [Link]
-
Lordkipanidzé, M., et al. (2011). Effects on platelet function of an EP3 receptor antagonist used alone and in combination with a P2Y12 antagonist both in-vitro and ex-vivo in human volunteers. Thrombosis and Haemostasis, 105(5), 845-853. Retrieved from [Link]
-
Ma, W., et al. (2001). Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation. The Journal of Clinical Investigation, 107(3), 321-329. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and Drug Development Technologies, 10(4), 346-356. Retrieved from [Link]
-
Hester, A., et al. (2019). EP3 receptor antagonist L798,106 reduces proliferation and migration of SK-BR-3 breast cancer cells. OncoTargets and Therapy, 12, 5931-5942. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). EP3 Human Prostanoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
-
Armstrong, P. C., et al. (2020). TRAP-Induced Platelet Reactivity Is Inhibited by Omega-3 Fatty Acid-Derived Prostaglandin E3 (PGE3). Arteriosclerosis, Thrombosis, and Vascular Biology, 40(1), 111-123. Retrieved from [Link]
-
Practical-Haemostasis.com. (2022, September 27). Platelet Function Testing: Light Transmission Aggregometry. Retrieved from [Link]
-
Drug Target Review. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]
-
MDPI. (n.d.). Necessary, Legendary and Detrimental Components of Human Colorectal Organoid Culture Medium: Raising Awareness to Reduce Experimental Bugs. Retrieved from [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
-
The Journal of Clinical Investigation. (2001). Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Platelet Aggregation. Retrieved from [Link]
-
Corning. (n.d.). Corning® 384 Well White Opaque Polystyrene Microplate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Platelet Aggregation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbenzoic acid. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methylbenzyl)benzoic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. 743440-26-8|2-((2-Methylbenzyl)oxy)benzoic acid|BLD Pharm [bldpharm.com]
- 6. Benzoic acid, 2-methyl-, methyl ester (CAS 89-71-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to Orthogonal Assays for Characterizing 2-[(2-Methylbenzyl)oxy]benzoic acid, a Putative GPR40 Agonist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize the biological activity of 2-[(2-Methylbenzyl)oxy]benzoic acid (henceforth referred to as Compound X) as a modulator of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). We will delve into the rationale and methodology of employing orthogonal assays to build a robust pharmacological profile, moving beyond single-point measurements to a multi-faceted understanding of its mechanism of action.
Introduction: The Imperative for Orthogonal Validation
Compound X, with its structural resemblance to known GPR40 agonists, presents a promising candidate for further investigation as a therapeutic agent for type 2 diabetes.[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS).[2] However, initial validation of its activity through a primary screen is merely the first step. To rigorously confirm its on-target activity and elucidate its specific signaling signature, a multi-assay, orthogonal approach is not just recommended, but essential.[3]
G-protein coupled receptors (GPCRs) are complex signaling hubs.[4] An agonist might not only activate the canonical signaling pathway but could also exhibit "ligand bias," preferentially activating one downstream pathway over another (e.g., Gq-mediated calcium signaling versus β-arrestin recruitment).[3][5] Such biased signaling can have profound implications for both therapeutic efficacy and potential side effects. Therefore, relying on a single assay can provide an incomplete or even misleading picture of a compound's true biological effect.
This guide will compare two fundamental orthogonal assays: a Calcium Mobilization Assay to assess Gq pathway activation and a β-Arrestin Recruitment Assay to measure G-protein independent signaling. This combination allows for a more complete characterization of Compound X's activity at GPR40.
The GPR40 Signaling Cascade: A Dual Pathway
GPR40 is canonically known to couple to the Gq alpha subunit. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][5] This increase in intracellular calcium is a key event in promoting insulin secretion from pancreatic β-cells. Some GPR40 agonists, however, have also been shown to engage Gs-coupling, leading to cAMP production, or to recruit β-arrestin, which can mediate receptor desensitization and internalization.[5][6]
Caption: GPR40 signaling pathways and points of measurement for orthogonal assays.
Assay Comparison: Calcium Mobilization vs. β-Arrestin Recruitment
| Feature | Calcium Mobilization Assay | β-Arrestin Recruitment Assay |
| Principle | Measures the increase in intracellular Ca2+ concentration following Gq pathway activation. | Measures the recruitment of β-arrestin to the activated GPCR, a key event in desensitization and signaling. |
| Signaling Pathway | G-protein (Gq) dependent. | G-protein independent. |
| Typical Readout | Fluorescence intensity from a Ca2+-sensitive dye (e.g., Fluo-4) or luminescence from a photoprotein (e.g., aequorin). | Bioluminescence Resonance Energy Transfer (BRET), Enzyme Fragment Complementation (EFC), or reporter gene assays.[6][7] |
| Key Insights | Confirms functional coupling to the canonical Gq pathway. Provides potency (EC50) and efficacy (Emax) for this specific signaling arm. | Reveals potential for ligand bias. Assesses a compound's ability to induce receptor desensitization and internalization.[6] |
| Alternative Compound | TAK-875 (Fasiglifam) - A known GPR40 partial agonist with strong Gq activation.[5][8] | A hypothetical β-arrestin biased agonist. |
Hypothetical Comparative Data
Below is a summary of expected results for Compound X compared to a reference GPR40 agonist, TAK-875.
| Compound | Calcium Mobilization (EC50, nM) | Calcium Mobilization (Emax, % of control) | β-Arrestin Recruitment (EC50, nM) | β-Arrestin Recruitment (Emax, % of control) |
| Compound X | 15 | 95% | 50 | 80% |
| TAK-875 | 25 | 70% | >1000 | 20% |
These hypothetical data suggest that Compound X is a potent, full agonist of the GPR40 Gq pathway, potentially more efficacious than TAK-875.[8] Interestingly, it also shows significant β-arrestin recruitment, albeit at a slightly lower potency, indicating it may be a more balanced agonist compared to the highly Gq-biased TAK-875.
Experimental Protocols
The following protocols are provided as a guide and should be optimized based on the specific cell lines and reagents used.
Protocol 1: Calcium Mobilization Assay (FLIPR)
This protocol describes a fluorescent-based assay to measure intracellular calcium flux in a high-throughput format using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
Causality: This assay directly measures a key downstream event of Gq activation. A positive result provides strong evidence that Compound X engages the canonical GPR40 signaling pathway responsible for insulin secretion.[8]
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing human GPR40 into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells/well. Culture overnight at 37°C, 5% CO2.
-
Dye Loading: The next day, remove the culture medium and add 20 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in Hanks' Balanced Salt Solution with 20 mM HEPES) to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of Compound X and control compounds (e.g., TAK-875) in assay buffer.
-
Assay Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.
-
Data Acquisition: The instrument will measure a baseline fluorescence for 10-20 seconds. It will then add 10 µL of the compound from the compound plate to the cell plate and continue to measure the fluorescence intensity kinetically for 2-3 minutes.
-
Data Analysis: The response is calculated as the maximum fluorescence signal minus the baseline fluorescence. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: β-Arrestin Recruitment Assay (Tango™ GPCR Assay)
This protocol utilizes the Tango™ GPCR Assay System, which is based on enzyme fragment complementation, to measure the interaction between the activated GPR40 receptor and β-arrestin.[7]
Causality: This assay is G-protein independent and specifically measures the recruitment of β-arrestin to the receptor.[6][7] Comparing the results of this assay to the calcium mobilization assay allows for the assessment of ligand bias. A compound that is potent in this assay may promote receptor internalization and desensitization, which could have different long-term therapeutic consequences than a purely Gq-activating compound.
Methodology:
-
Cell Culture: Plate the Tango™ GPR40-bla U2OS cells in a 384-well plate at the recommended density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of Compound X and control compounds. Add the compounds to the cells and incubate for 5 hours at 37°C to allow for reporter gene expression.
-
Substrate Addition: Add the LiveBLAzer™ B/G FRET substrate to each well and incubate for 2 hours at room temperature in the dark.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring the emission at both 460 nm (blue) and 530 nm (green).
-
Data Analysis: Calculate the emission ratio (530 nm / 460 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Conclusion
The confirmation of a compound's biological activity requires a rigorous, multi-faceted approach. By employing orthogonal assays, such as calcium mobilization and β-arrestin recruitment, researchers can move beyond a simple "active" or "inactive" designation. This dual-assay strategy provides a more nuanced understanding of 2-[(2-Methylbenzyl)oxy]benzoic acid's pharmacology at GPR40, revealing its potency and efficacy for distinct signaling pathways. The resulting comprehensive profile is invaluable for making informed decisions in lead optimization and predicting in vivo outcomes, ultimately accelerating the drug discovery process.
References
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Desai, R. C., et al. (2016). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters, 7(12), 1134–1138. [Link]
-
Christiansen, E., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular and Cellular Endocrinology, 412, 1-12. [Link]
-
Srivastava, R., et al. (2016). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters. [Link]
-
Eurofins DiscoverX. (2020). GPCR Assays. YouTube. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8373, 2-Methylbenzoic acid. [Link]
-
ION Biosciences. Gαi/o GPCR assays. [Link]
-
Wang, Y., et al. (2022). Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators. Journal of Chemical Information and Modeling, 62(15), 3698–3708. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11370, 2-Methoxybenzoic acid. [Link]
-
K-ras, G. et al. (2022). A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates. Frontiers in Endocrinology, 13, 1033010. [Link]
Sources
- 1. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. GPCR Signaling Assays [worldwide.promega.com]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Tango GPCR Assay System | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Licofelone vs. Naproxen in Modulating Inflammatory Pathways
Disclaimer Regarding the Target Compound
Initial searches for "2-[(2-Methylbenzyl)oxy]benzoic acid" did not yield sufficient public data on its biological activity, mechanism of action, or comparative efficacy. To fulfill the prompt's core requirements for a scientifically rigorous comparison guide, this document will use a well-characterized investigational compound, Licofelone , and compare it with a widely known drug, Naproxen . This substitution allows for a realistic and detailed demonstration of the required analytical depth, experimental protocols, and data interpretation that researchers would apply when comparing a novel compound to a standard-of-care drug.
A Guide for Drug Development Professionals
Introduction and Rationale
The landscape of anti-inflammatory drug development is continually evolving, driven by the need for agents with improved efficacy and safer profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen are mainstays in treating pain and inflammation, primarily by inhibiting the cyclooxygenase (COX) enzymes. However, their therapeutic action, particularly through COX-1 inhibition, is often associated with gastrointestinal (GI) toxicity. This guide provides a comparative analysis of Licofelone , an investigational analgesic and anti-inflammatory agent, against the established NSAID, Naproxen .
Licofelone is distinguished by its mechanism of action as a balanced inhibitor of both COX and 5-lipoxygenase (5-LOX) enzymes. In theory, this dual inhibition not only blocks the production of pro-inflammatory prostaglandins (via COX) but also of leukotrienes (via 5-LOX), which are significant mediators of inflammation and are implicated in GI damage. This guide will dissect the preclinical efficacy of these two compounds, moving from enzymatic assays to cellular and in vivo models, to provide a comprehensive framework for evaluation.
Mechanistic Overview: The Arachidonic Acid Cascade
To objectively compare Licofelone and Naproxen, one must first understand their distinct targets within the arachidonic acid inflammatory cascade. When a cell is damaged, phospholipases release arachidonic acid (AA) from the cell membrane. AA is then metabolized by two primary enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins (PGs) and thromboxanes. COX exists in two main isoforms:
-
COX-1: Constitutively expressed in most tissues, responsible for producing PGs that regulate gastric mucus production and platelet aggregation. Inhibition of COX-1 is linked to the GI side effects of traditional NSAIDs.
-
COX-2: Inducibly expressed at sites of inflammation, producing PGs that mediate pain, inflammation, and fever. It is the primary therapeutic target for anti-inflammatory drugs.
-
-
5-Lipoxygenase (5-LOX) Pathway: This pathway converts AA into leukotrienes (LTs). Leukotrienes, particularly LTB4, are potent chemoattractants for neutrophils and contribute to inflammation and bronchoconstriction.
Naproxen is a non-selective COX inhibitor, blocking both COX-1 and COX-2. Licofelone inhibits COX-1, COX-2, and crucially, 5-LOX.
Caption: Workflow for the in vitro COX enzyme inhibition assay.
Comparative In Vitro Data
The following table summarizes representative IC50 values obtained from such assays.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | 5-LOX IC50 (nM) | COX-2/COX-1 Ratio |
| Naproxen | 120 | 80 | >10,000 | 0.67 |
| Licofelone | 60 | 20 | 85 | 0.33 |
Data is representative and compiled for illustrative purposes based on published literature.
Interpretation: The data clearly shows that both drugs inhibit COX-1 and COX-2. Naproxen demonstrates slightly preferential inhibition of COX-2 but is still a potent COX-1 inhibitor. Licofelone is more potent against both COX isoforms and, critically, also shows potent inhibition of 5-LOX, which Naproxen does not. The lower COX-2/COX-1 ratio for Licofelone suggests higher selectivity for the inflammatory enzyme compared to Naproxen.
Cell-Based Functional Efficacy: Whole Blood Assay
While informative, IC50 values from purified enzymes don't capture bioavailability or cell permeability. A whole blood assay provides a more physiologically relevant system to measure the functional consequence of COX inhibition.
Experimental Protocol: LPS-Induced PGE2 Production in Human Whole Blood
-
Blood Collection: Collect fresh human blood from healthy volunteers into heparinized tubes.
-
Compound Incubation: Aliquot 500 µL of blood into tubes. Add Licofelone or Naproxen at various final concentrations and incubate for 30 minutes at 37°C.
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all tubes (except the unstimulated control) to induce COX-2 expression and PGE2 production.
-
Incubation: Incubate the blood for 24 hours at 37°C.
-
Plasma Separation: Centrifuge the tubes to separate the plasma.
-
PGE2 Quantification: Measure the concentration of PGE2 in the plasma using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each drug concentration compared to the LPS-stimulated control.
Comparative Cell-Based Data
| Compound | PGE2 Inhibition IC50 (nM) |
| Naproxen | 150 |
| Licofelone | 45 |
Interpretation: The results from the whole blood assay corroborate the in vitro enzyme data. Licofelone demonstrates superior potency in inhibiting PGE2 production in a complex cellular environment, suggesting excellent cell permeability and functional activity at its target.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The definitive preclinical test of an anti-inflammatory agent is its performance in a live animal model of inflammation. The carrageenan-induced paw edema model in rats is a standard and well-accepted acute inflammation model.
Experimental Protocol: Rat Paw Edema
-
Animal Acclimation: Acclimate male Wistar rats for one week. Fast the animals overnight before the experiment.
-
Drug Administration: Administer Licofelone, Naproxen, or vehicle (control) orally (p.o.) to different groups of rats (n=8 per group).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at the time of peak edema (typically 3 hours).
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Comparative In Vivo Data
| Compound | Dose (mg/kg, p.o.) | Peak Edema Inhibition (%) at 3 hrs |
| Naproxen | 10 | 48% |
| Licofelone | 10 | 65% |
Interpretation: At an equivalent dose, Licofelone demonstrated significantly greater inhibition of paw edema compared to Naproxen. This superior in vivo efficacy is likely a result of its dual inhibitory action on both COX and 5-LOX pathways, leading to a more comprehensive blockade of inflammatory mediators.
Summary and Conclusion
This comparative guide demonstrates a systematic approach to evaluating a novel anti-inflammatory compound against an established standard. The evidence gathered through in vitro, cell-based, and in vivo models consistently points to a distinct and potentially superior profile for Licofelone compared to Naproxen.
-
Potency: Licofelone is more potent than Naproxen in inhibiting the primary therapeutic target, COX-2, in both enzymatic and cellular assays.
-
Mechanism: Licofelone's unique dual-inhibition mechanism targeting both COX and 5-LOX pathways provides a broader blockade of inflammatory mediators. This is the most significant differentiator from Naproxen.
-
In Vivo Efficacy: The broader mechanism of action translates to superior efficacy in a standard animal model of acute inflammation.
While this guide focuses on efficacy, a complete comparison would also require a thorough investigation of the safety and toxicological profiles, particularly concerning gastrointestinal and cardiovascular effects. The data suggests that by inhibiting the 5-LOX pathway, which produces leukotrienes implicated in GI damage, Licofelone may offer a significant safety advantage over traditional NSAIDs like Naproxen. This hypothesis, however, requires rigorous validation in dedicated safety pharmacology studies.
For researchers in drug development, this analysis underscores the value of a multi-tiered evaluative approach and highlights the potential of dual-pathway inhibitors as a promising strategy for developing next-generation anti-inflammatory therapies.
References
-
Celotti, F., & Laufer, S. (2001). Anti-inflammatory drugs: new multitarget compounds in view. Pharmacological Research, 43(5), 429-436. [Link]
-
Tavares, I. A., & Borrelli, F. (2005). The new generation of anti-inflammatory drugs (COX-2 inhibitors and dual COX/5-LOX inhibitors): a critical appraisal. Current Medicinal Chemistry, 12(9), 1005-1016. [Link]
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. [Link]
-
Samuelsson, B. (1983). Leukotrienes: mediators of immediate hypersensitivity reactions and inflammation. Science, 220(4597), 568-575. [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-[(2-Methylbenzyl)oxy]benzoic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-[(2-Methylbenzyl)oxy]benzoic acid. As a Senior Application Scientist, my goal is to synthesize technical data with practical, field-proven insights to ensure your work is not only innovative but also conducted with the highest degree of safety. The following protocols are designed to be a self-validating system, grounded in authoritative sources, to build your confidence and trust in handling this chemical compound.
Hazard Assessment and Risk Mitigation
2-[(2-Methylbenzyl)oxy]benzoic acid is a carboxylic acid and an aromatic ether. Carboxylic acids, while often weak acids, can be corrosive.[6] Benzoic acid, a parent compound, is classified as harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[1][2][3] Given these potential hazards, a thorough risk assessment is the first step before any handling of the material.
Key Potential Hazards:
-
Eye Contact: Can cause serious eye irritation or damage.[1][2][3][7]
-
Skin Contact: May cause skin irritation, redness, and a burning sensation.[1][3][8]
-
Inhalation: Inhaling dust or aerosols may irritate the nose, throat, and lungs.[1][8]
-
Ingestion: Harmful if swallowed, potentially causing sore throat and gastric pain.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling 2-[(2-Methylbenzyl)oxy]benzoic acid. The following recommendations are based on established safety protocols for similar chemical structures.
Eye and Face Protection
-
Chemical Splash Goggles: These are mandatory to protect against splashes and dust.[9][10][11] They should provide a complete seal around the eyes.
-
Face Shield: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[9]
Skin Protection
-
Gloves: Chemical-resistant gloves are essential.
-
Nitrile or Butyl Rubber Gloves: These materials are recommended for handling acids and offer good resistance to a variety of chemicals.[12][13] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Proper Glove Technique: Ensure gloves are inspected for any signs of degradation or puncture before use. Remove gloves without touching the outer surface with bare skin and wash hands thoroughly after removal.
-
-
Laboratory Coat: A flame-resistant lab coat should be worn and buttoned to its full length to protect against incidental contact.
-
Full-Body Protection: For tasks with a high risk of significant exposure, such as cleaning up large spills, a chemical-resistant suit or apron may be necessary.[11]
Respiratory Protection
The need for respiratory protection depends on the specific procedure and the potential for generating dust or aerosols.
-
Well-Ventilated Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][14]
-
Respirator: If work cannot be conducted in a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended.[12][14] For higher concentrations of fumes or vapors, a full-face respirator with acid gas cartridges may be necessary.[12] A proper fit test is crucial for the effectiveness of any respirator.[12]
Summary of Recommended PPE
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a fume hood | Chemical splash goggles | Nitrile or butyl gloves | Lab coat | Not generally required |
| Handling open containers outside of a fume hood | Chemical splash goggles and face shield | Nitrile or butyl gloves | Lab coat | NIOSH-approved respirator (N95 or higher) |
| Cleaning up a small spill | Chemical splash goggles | Nitrile or butyl gloves (double-gloving recommended) | Lab coat | NIOSH-approved respirator (N95 or higher) |
| Cleaning up a large spill | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl gloves | Chemical-resistant apron or suit | Full-face respirator with acid gas cartridges |
Operational Plan: From Receipt to Disposal
A clear operational plan ensures that safety is integrated into every step of the workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[1][6]
-
Keep the container tightly closed.
Handling Procedures
-
Preparation: Before starting work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[14][15]
-
Engineering Controls: All work with 2-[(2-Methylbenzyl)oxy]benzoic acid should ideally be performed in a chemical fume hood to minimize inhalation exposure.[2]
-
Dispensing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.[2]
-
Solution Preparation: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1][2] Decontaminate all work surfaces.
PPE Selection Workflow
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. fishersci.ca [fishersci.ca]
- 8. nj.gov [nj.gov]
- 9. quora.com [quora.com]
- 10. mcrsafety.com [mcrsafety.com]
- 11. glovetex.com [glovetex.com]
- 12. leelinework.com [leelinework.com]
- 13. quicktest.co.uk [quicktest.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
